2-(Oxan-4-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h1-3,6,9H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBHDYYQFLIXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)pyridine: Synthesis, Characterization, and Medicinal Chemistry Applications
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realm of drug discovery and development, the exploration of novel chemical matter is the cornerstone of innovation. The molecule at the heart of this guide, 2-(Tetrahydro-2H-pyran-4-yl)pyridine, represents a fascinating conjunction of two privileged heterocyclic scaffolds: the pyridine ring, a ubiquitous element in a multitude of pharmaceuticals, and the tetrahydropyran (THP) moiety, a key structural motif known to enhance physicochemical properties. While a dedicated CAS number for this specific isomer is not readily found in major chemical databases, its structural congeners, the 3- and 4-substituted isomers, are well-documented. This guide, therefore, serves as a comprehensive technical treatise, providing a robust framework for its synthesis, characterization, and potential applications, grounded in established chemical principles and data from closely related structures.
Compound Identification and Physicochemical Properties
While a specific CAS number for 2-(Tetrahydro-2H-pyran-4-yl)pyridine is not publicly indexed, its unambiguous IUPAC name and molecular structure define it as a unique chemical entity.
Table 1: Predicted Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)pyridine
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₁₀H₁₃NO | Based on structural composition. |
| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low melting solid | By analogy to related pyridine and THP derivatives. |
| Boiling Point | ~250-265 °C | Extrapolated from data for 4-(tetrahydro-2H-pyran-4-yl)pyridine (Boiling Point: 257-266 °C)[1]. The 2-substituted isomer may exhibit slightly different intermolecular forces. |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, dichloromethane) | The pyridine nitrogen and the ether oxygen of the THP ring can act as hydrogen bond acceptors, imparting water solubility. The overall nonpolar character suggests solubility in organic solvents. |
| pKa (of the pyridinium ion) | ~5.0 - 5.5 | The basicity of the pyridine nitrogen is expected to be slightly influenced by the electron-donating alkyl substituent at the 2-position, making it comparable to or slightly more basic than pyridine itself (pKa ≈ 5.2). |
| LogP | ~1.5 - 2.0 | Estimated based on the lipophilicity of the pyridine and THP rings. The 4-isomer has a reported LogKow of 1.44[1]. |
Strategic Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)pyridine
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyridine can be approached through several convergent strategies that form the critical carbon-carbon bond between the pyridine and tetrahydropyran rings. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical considerations.
Cross-Coupling Strategies
A highly versatile approach involves the cross-coupling of a functionalized pyridine with a suitable tetrahydropyran derivative.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a plausible Suzuki-Miyaura coupling reaction, a robust and widely used method for C-C bond formation.
Step 1: Preparation of Tetrahydro-2H-pyran-4-ylboronic acid pinacol ester.
-
To a solution of 4-bromotetrahydro-2H-pyran in anhydrous 1,4-dioxane, add bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.
Step 2: Coupling with 2-Halopyridine.
-
In a reaction vessel, combine 2-chloropyridine or 2-bromopyridine, the synthesized tetrahydro-2H-pyran-4-ylboronic acid pinacol ester, a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a mixture of toluene and water.
-
De-gas the mixture and heat to reflux under an inert atmosphere for 8-16 hours.
-
Monitor the reaction for the consumption of starting materials.
-
After cooling, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 2-(tetrahydro-2H-pyran-4-yl)pyridine.
Caption: Suzuki-Miyaura cross-coupling approach.
Grignard and Organolithium Reactions
An alternative strategy involves the reaction of a pyridyl organometallic reagent with a tetrahydropyran electrophile.
Protocol 2: Grignard Reaction with Tetrahydro-4H-pyran-4-one
Step 1: Formation of 2-Pyridylmagnesium Bromide.
-
Activate magnesium turnings in anhydrous THF under an inert atmosphere.
-
Add a solution of 2-bromopyridine in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate.
-
Maintain a gentle reflux until all the magnesium has been consumed.
Step 2: Reaction with Tetrahydro-4H-pyran-4-one.
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic extracts, wash with brine, dry, and concentrate.
-
The resulting tertiary alcohol, 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-ol, is then subjected to dehydration and reduction.
Step 3: Dehydration and Reduction.
-
Dehydrate the alcohol using a strong acid catalyst (e.g., H₂SO₄ or TsOH) with azeotropic removal of water to form the corresponding alkene.
-
Reduce the double bond via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the final product.
Caption: Grignard reaction and subsequent transformations.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(tetrahydro-2H-pyran-4-yl)pyridine.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Pyridine Protons: Four distinct signals in the aromatic region (~7.0-8.6 ppm), with characteristic coupling patterns for a 2-substituted pyridine. - THP Protons: A series of multiplets in the aliphatic region (~1.5-4.1 ppm). The proton at the point of attachment to the pyridine ring will likely be a multiplet. Protons adjacent to the oxygen will be downfield. |
| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (~120-160 ppm). The carbon bearing the THP group will be significantly shifted. - THP Carbons: Four signals in the aliphatic region (~25-70 ppm). The carbon attached to the pyridine ring and the carbons adjacent to the oxygen will be deshielded. |
| IR Spectroscopy | - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks below 3000 cm⁻¹. - C=C and C=N stretching (pyridine ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region. - C-O-C stretching (THP ether): A strong absorption around 1100 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 163. - Fragmentation Pattern: Expect fragmentation of the THP ring and loss of fragments such as C₂H₄O. |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2-(tetrahydro-2H-pyran-4-yl)pyridine scaffold into drug candidates can be a strategic move to modulate their pharmacological and pharmacokinetic profiles.
-
Scaffold Hopping and Bioisosteric Replacement: This moiety can serve as a bioisostere for other cyclic systems, potentially improving properties such as metabolic stability and solubility.
-
Modulation of Physicochemical Properties: The THP group is known to decrease lipophilicity and improve aqueous solubility, which can be beneficial for oral bioavailability.[2]
-
Exploration of New Chemical Space: As a less common isomer, it offers the potential to access novel intellectual property and to explore interactions with biological targets that may not be accessible to the more common 3- and 4-isomers.
-
Privileged Structures in Drug Design: Both pyridine and tetrahydropyran are considered privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Their combination in this specific arrangement could lead to compounds with a wide range of biological activities, including but not limited to kinase inhibitors, GPCR modulators, and CNS-active agents. For instance, pyridine derivatives are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Caption: Medicinal chemistry relevance of the scaffold.
Safety and Handling
Given the absence of a specific safety data sheet for 2-(tetrahydro-2H-pyran-4-yl)pyridine, a conservative approach to handling should be adopted based on the known hazards of its constituent moieties.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, by analogy to pyridine. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
2-(Tetrahydro-2H-pyran-4-yl)pyridine stands as a promising yet underexplored scaffold for the development of new chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic strategies, and analytical characterization methods. By leveraging the principles of modern synthetic and medicinal chemistry, researchers can unlock the potential of this molecule and its derivatives in the ongoing quest for novel and effective medicines.
References
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
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Abaee, M. S., Afshinpoor, L., & Mojtahedi, M. M. (2025). Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. Current Organic Chemistry, 29(17), 1352-1358. [Link]
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Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. (2014). PubMed. [Link]
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4-(tetrahydro-2h-pyran-4-yl)pyridine Properties. (2025). EPA. [Link]
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Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (2019). Arkivoc. [Link]
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Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]
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Sahu, D., Sreekanth, P., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. [Link]
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Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]
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4-(tetrahydro-2h-pyran-4-yl)pyridine - Related Substances. (2025). EPA. [Link]
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Navigating Chemical Space: A Technical Guide to Bioisosteres of the Cyclohexyl Group
Foreword
In the intricate landscape of medicinal chemistry, the cyclohexyl moiety stands as a ubiquitous and valuable scaffold.[1] Its rigid, three-dimensional structure has been instrumental in the design of numerous approved therapeutics, offering a lipophilic handle that can effectively probe deep hydrophobic pockets within biological targets.[1] However, the very properties that make it attractive—its lipophilicity and its saturated hydrocarbon framework—also present significant challenges in drug development, primarily poor metabolic stability and low aqueous solubility.[2][3][4]
This guide serves as an in-depth exploration of bioisosteric replacement strategies for the cyclohexyl group. It is designed for researchers, scientists, and drug development professionals who seek to mitigate the liabilities of this common structural motif while preserving or enhancing pharmacological activity. We will move beyond a simple catalog of replacements to delve into the causal reasoning behind experimental choices, offering field-proven insights into how strategic modifications can transform a problematic lead compound into a viable drug candidate. Our narrative is grounded in the principles of enhancing molecular properties by navigating the vast chemical space beyond this traditional aliphatic ring.
The Cyclohexyl Group: A Double-Edged Sword in Drug Design
The cyclohexyl ring is a stalwart in the medicinal chemist's toolbox for several compelling reasons. As a saturated carbocycle, it confers a high fraction of sp3-hybridized carbons (Fsp3), a property increasingly correlated with higher success rates in clinical trials.[5] Its well-defined chair conformation provides a rigid scaffold that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1] This three-dimensional character allows for more extensive and specific contact points with a protein compared to its flat aromatic bioisostere, the phenyl ring.[1][5]
However, the cyclohexyl group is not without its Achilles' heel. Its two primary liabilities are:
-
Metabolic Instability: Unsubstituted cyclohexyl rings are prime targets for oxidative metabolism by cytochrome P450 (CYP) enzymes. Oxidation frequently occurs at the 4-position, creating a metabolic "soft spot" that can lead to rapid clearance and poor pharmacokinetic profiles.[2][3]
-
High Lipophilicity: The purely hydrocarbon nature of the ring significantly increases the lipophilicity (high LogP) of a molecule. This can result in poor aqueous solubility, non-specific binding, and potential hERG toxicity, all of which are major hurdles in drug development.[4]
The decision to replace a cyclohexyl group is therefore driven by the need to overcome these challenges, transforming a potent but flawed molecule into a developable drug.
A Compendium of Bioisosteric Solutions
Bioisosterism is the strategy of exchanging one functional group for another while retaining the intended biological activity.[6] This approach allows for the fine-tuning of a molecule's physicochemical properties. For the cyclohexyl group, replacements can be broadly categorized into those that modulate polarity, enhance metabolic stability, or alter the three-dimensional shape.
Saturated Heterocycles: Dialing in Polarity
The most direct strategy to reduce lipophilicity and introduce favorable interactions is the incorporation of heteroatoms.
-
Piperidine, Tetrahydropyran (THP), and Morpholine: Replacing a -CH2- unit of the cyclohexane with N-H (piperidine), O (THP), or both (morpholine) is a classical and highly effective tactic. These substitutions lower the LogP, can introduce hydrogen bond donor/acceptor capabilities, and may improve aqueous solubility.[4] A morpholine ring is particularly adept at blocking the metabolic soft spot at the 4-position of a cyclohexane.[2][3] In a program to develop a selective SETD2 inhibitor, replacing a phenyl ring (often interchangeable with cyclohexyl) with a cis-cyclohexane moiety, and subsequently a piperidine, led to significant improvements in clearance and oral bioavailability.[4]
Fluorinated Cyclohexanes: Blocking Metabolic Attack
Fluorine is a unique bioisostere for hydrogen. Its small size and high electronegativity allow it to block sites of metabolism without a significant steric penalty.
-
Strategic Fluorination: The carbon-fluorine bond is exceptionally strong and resistant to CYP-mediated oxidation.[2] Placing one or more fluorine atoms on the cyclohexyl ring, particularly at the 4-position, can effectively "shield" it from metabolic attack. Furthermore, strategic multifluorination, such as in the all-cis tetrafluorocyclohexyl ring, creates a "Janus face" molecule with distinct polar (C-H) and non-polar (C-F) surfaces, which can surprisingly increase polarity and water association.[7]
Strained and Bridged Rings: Embracing Three-Dimensionality
To improve upon the properties of cyclohexane while retaining or enhancing its three-dimensional character, medicinal chemists increasingly turn to rigid, saturated polycyclic scaffolds. These "3D fragments" offer precise exit vectors for substituents, improved metabolic stability, and often better solubility profiles than their monocyclic counterparts.[8]
-
Bicyclo[1.1.1]pentane (BCP): While often considered a para-substituted phenyl ring bioisostere, BCP is also an excellent replacement for a 1,4-disubstituted cyclohexane. Its rigid, rod-like structure provides a linear arrangement of substituents while dramatically improving aqueous solubility and metabolic stability.[8]
-
Bicyclo[3.1.0]hexane: This scaffold acts as a conformationally constrained analog of cyclohexane, effectively locking it into a "boat" conformation.[9] This pre-organization can lead to tighter binding to the target protein without an increase in molecular weight and can confer resistance to metabolism.[9]
-
Cubanes and Ladderanes: These aesthetically and synthetically intriguing molecules represent the pinnacle of rigid, 3D scaffolds. They serve as non-classical bioisosteres that can mimic the spatial arrangement of substituents on a cyclohexane or phenyl ring while offering vastly different physicochemical properties, including enhanced solubility and metabolic stability.[2][10][11]
Data-Driven Comparison of Cyclohexyl Bioisosteres
The selection of an appropriate bioisostere is a data-driven process. The following table summarizes the key physicochemical properties of common replacements, providing a framework for rational selection.
| Moiety | Typical cLogP Change (vs. Cyclohexyl) | Fsp3 | Key Advantages | Key Considerations |
| Cyclohexyl (Reference) | 0 | 1.00 | High 3D character, fills hydrophobic space. | Poor metabolic stability, high lipophilicity. |
| Piperidine | Decrease | 1.00 | Improves solubility, adds H-bond donor/acceptor, basic handle. | pKa modulation, potential for new off-target effects. |
| Tetrahydropyran | Decrease | 1.00 | Improves solubility, adds H-bond acceptor. | Chemically stable, generally well-tolerated. |
| 4,4-Difluorocyclohexyl | Neutral to Slight Increase | 1.00 | Blocks metabolism at the 4-position. | Can increase lipophilicity, synthetic complexity. |
| Bicyclo[1.1.1]pentane | Decrease | 1.00 | Excellent metabolic stability and solubility, rigid scaffold. | Different exit vectors, synthetic accessibility. |
| Bicyclo[3.1.0]hexane | Neutral to Slight Increase | 1.00 | Conformationally locked, may improve affinity, metabolically robust. | Modest increase in lipophilicity.[9] |
Experimental Validation: A Self-Validating Protocol
Once a set of potential bioisosteres has been designed and synthesized, a rigorous and systematic evaluation is required to confirm that the desired improvements have been achieved without compromising potency.
Step-by-Step Evaluation Workflow
-
Synthesis of Analogs: Prepare a small series of compounds where the cyclohexyl group is replaced by the selected bioisosteres.
-
In Vitro Pharmacological Assessment:
-
Objective: Confirm that biological activity is retained or improved.
-
Protocol: Determine the potency (IC50, EC50, or Ki) of each new analog in a relevant biochemical or cell-based assay. A significant loss of potency (>10-fold) may indicate that the cyclohexyl group was making critical, specific contacts that the bioisostere cannot replicate.
-
-
Physicochemical Property Measurement:
-
Objective: Quantify changes in lipophilicity and solubility.
-
Protocol (Lipophilicity): Measure the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) using an HPLC-based or shake-flask method. This provides a more accurate measure of lipophilicity for ionizable compounds than calculated LogP.
-
Protocol (Solubility): Determine the thermodynamic aqueous solubility using the shake-flask method with subsequent quantification by LC-MS. This is the gold standard for assessing a compound's intrinsic solubility.
-
-
In Vitro ADME Assessment:
-
Objective: Directly measure the impact on metabolic stability.
-
Protocol (Metabolic Stability): Incubate the test compounds with liver microsomes (human, rat) in the presence of NADPH. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint). A significant increase in half-life compared to the cyclohexyl-containing parent compound validates the strategy of blocking metabolic soft spots.
-
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A Technical Guide to the Solubility Profile of Pyridine-Tetrahydropyran Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine-tetrahydropyran (Py-THP) scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties. A critical parameter governing the in vivo behavior and ultimate success of any drug candidate is its aqueous solubility. This guide provides an in-depth examination of the factors influencing the solubility of Py-THP-containing molecules. We will explore the synergistic and sometimes opposing roles of the basic pyridine ring and the polar, non-ionizable tetrahydropyran moiety. Furthermore, this document details robust experimental protocols for accurately assessing both kinetic and thermodynamic solubility, providing the scientific rationale behind key procedural steps to ensure data integrity and reproducibility.
Introduction: The Strategic Importance of the Py-THP Scaffold and Its Solubility
The pyridine ring is a cornerstone in drug design, prized for its aromaticity, ability to act as a hydrogen bond acceptor, and its basic nitrogen which allows for salt formation to enhance solubility.[1][2][3] Conversely, the tetrahydropyran (THP) ring is often employed as a saturated, polar bioisostere for less desirable groups like cyclohexane.[4] The oxygen atom within the THP ring can act as a hydrogen bond acceptor, and its incorporation generally reduces lipophilicity compared to its carbocyclic analog, which can favorably impact absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
The combination of these two rings into a single scaffold creates a versatile platform for drug discovery. However, achieving optimal aqueous solubility is a nuanced challenge. Poor solubility is a primary driver of attrition in drug development, leading to poor bioavailability, unreliable in vitro assay results, and formulation difficulties.[5][6][7] Understanding and engineering the solubility of Py-THP scaffolds is therefore not a perfunctory task, but a central pillar of any successful drug discovery campaign involving this chemotype.
Physicochemical Drivers of Solubility in Py-THP Scaffolds
The aqueous solubility of a Py-THP-based molecule is governed by a delicate interplay between its crystal lattice energy (the energy required to break apart the solid state) and the energy of solvation (the energy released upon interaction with water molecules). This balance is dictated by several key physicochemical properties.
The Role of the Pyridine Nitrogen: pKa and pH-Dependent Solubility
The nitrogen atom in the pyridine ring imparts basicity to the molecule. The pKa of the conjugate acid of pyridine is approximately 5.2, but this value is highly sensitive to the electronic effects of substituents. The pKa is a critical determinant of solubility because it dictates the ionization state of the molecule at a given pH.[8][9]
-
Below the pKa : The pyridine nitrogen is protonated, forming a cationic pyridinium species. This charged form is significantly more soluble in aqueous media than the neutral form due to favorable ion-dipole interactions with water.[10][11]
-
Above the pKa : The pyridine is predominantly in its neutral, un-ionized state. Its solubility is then governed by its intrinsic solubility (S₀), which is often much lower.
This pH-dependent solubility is a crucial consideration, as a drug candidate will encounter a wide range of pH environments in the gastrointestinal tract (pH 1.2-6.8).[6][12] The ability to tune the pKa of the pyridine ring through synthetic modification is a powerful tool for optimizing the solubility profile.[8]
The Influence of the Tetrahydropyran Ring: Polarity and Lipophilicity
The THP moiety contributes to the overall solubility profile in several ways:[4]
-
Polarity : The ether oxygen of the THP ring is a hydrogen bond acceptor, which can engage in favorable interactions with water molecules, contributing positively to solvation.
-
Lipophilicity (LogP/LogD) : Compared to a cyclohexane ring, a THP ring is less lipophilic. Replacing a lipophilic group with a THP can lower the overall LogP of a molecule, which often correlates with improved aqueous solubility.
-
Rigidity and Conformation : The THP ring introduces a degree of conformational rigidity. This can influence how the molecule packs in a crystal lattice; disrupting efficient packing can lower the lattice energy and thereby increase solubility.
The Structure-Solubility Relationship (SSR)
The interplay between the pyridine and THP moieties, along with the nature and position of other substituents, defines the Structure-Solubility Relationship (SSR).
Caption: Key physicochemical drivers of Py-THP scaffold solubility.
Experimental Assessment of Aqueous Solubility
Aqueous solubility is not a single value but is context-dependent.[12] In drug discovery, we primarily measure two types: kinetic and thermodynamic solubility.
Kinetic Solubility: A High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (typically DMSO), begins to precipitate in an aqueous buffer.[5][6] This value is highly relevant for in vitro screening campaigns, where compounds are added in a similar manner. It often yields a higher, "metastable" solubility value because the compound may not have had sufficient time to form its most stable crystal lattice.[13][14]
Laser nephelometry is the predominant method for high-throughput kinetic solubility assessment. It measures the light scattered by insoluble particles (precipitate) as a function of concentration.[15][16][17]
Experimental Protocol: Kinetic Solubility by Laser Nephelometry
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the Py-THP test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[18]
-
Expert Insight: DMSO is the solvent of choice due to its high solubilizing power for a wide range of organic molecules. Ensure the compound is fully dissolved before proceeding.
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in DMSO within a 96-well plate to generate a range of concentrations (e.g., from 10 mM down to ~20 µM).[15]
-
-
Addition to Aqueous Buffer:
-
Using a liquid handler, rapidly transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96- or 384-well clear-bottom plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4).[15] This results in a 100-fold dilution and a final DMSO concentration of 1%.
-
Expert Insight: The final DMSO concentration should be kept low and consistent (typically ≤1%) as it can act as a co-solvent and artificially inflate solubility values.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the scattered light intensity (Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is determined as the concentration at which the NTU signal begins to rise sharply above the background noise, indicating the onset of precipitation.[15]
-
Thermodynamic Solubility: The Gold Standard for Lead Optimization
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature, in the presence of its most stable solid form.[7][12] This measurement is considered the "gold standard" and is critical for lead optimization and preclinical development, as it better reflects the conditions for oral absorption.[5][19] The shake-flask method is the most reliable technique for its determination.[19][20][21]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Compound Addition:
-
Add an excess of solid, crystalline Py-THP compound to a vial containing a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS).[20]
-
Expert Insight: Visually confirm that an excess of solid material remains undissolved. This ensures that equilibrium is established with the solid phase. However, adding too much can alter the buffer's properties.[20]
-
-
Equilibration:
-
Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to allow the system to reach equilibrium.[5][12][22]
-
Expert Insight: Equilibration time is critical. Insufficient time will lead to an underestimation of solubility. For some compounds, phase transitions to more stable, less soluble polymorphs can occur, necessitating longer incubation times.[13]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5][12]
-
Expert Insight: This step is a common source of error. Ensure the filtration apparatus does not introduce contamination and that the compound does not adsorb to the filter material.
-
-
Quantification:
-
Data Analysis:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the thermodynamic solubility.
-
Decision Workflow for Solubility Assessment
Caption: Decision workflow for selecting the appropriate solubility assay.
Data Interpretation and Case Study
To illustrate the principles discussed, consider the hypothetical data for a series of Py-THP analogs where substituents are varied.
| Compound ID | R-Group | cLogP | pKa (calc.) | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| Ref-1 | -H | 2.1 | 5.2 | 150 | 75 |
| Ana-2 | -Cl | 2.8 | 3.8 | 45 | 15 |
| Ana-3 | -OCH₃ | 1.9 | 5.8 | 180 | 95 |
| Ana-4 | -CH₂OH | 1.5 | 5.1 | > 200 | 185 |
Analysis:
-
Ref-1 vs. Ana-2: The addition of a lipophilic, electron-withdrawing chloro group increases cLogP and decreases pKa. The lower basicity means the compound is less protonated at pH 7.4, and the increased lipophilicity leads to a significant drop in both kinetic and thermodynamic solubility.
-
Ref-1 vs. Ana-3: The electron-donating methoxy group slightly increases basicity (pKa) and lowers lipophilicity, resulting in a modest improvement in solubility.
-
Ref-1 vs. Ana-4: The introduction of a polar hydroxymethyl group dramatically lowers the cLogP by providing an additional hydrogen bond donor. This modification leads to a substantial increase in solubility, demonstrating a powerful strategy for solubility enhancement.[23]
-
Kinetic vs. Thermodynamic: Across all analogs, the kinetic solubility is consistently higher than the thermodynamic solubility, which is a typical observation.[13][14] This highlights the importance of using the appropriate assay for the specific stage of drug discovery.
Conclusion
The solubility of pyridine-tetrahydropyran scaffolds is a multifactorial property governed by the electronic and steric nature of the pyridine ring, the polarity of the tetrahydropyran moiety, and the collective impact of all substituents. A thorough understanding of the underlying physicochemical principles, combined with the rigorous application of appropriate experimental methods, is essential for medicinal chemists. By systematically evaluating both kinetic and thermodynamic solubility, researchers can build robust structure-solubility relationships, enabling the rational design of Py-THP-based drug candidates with optimized properties for clinical success.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 546-567. Available from: [Link]
-
PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
-
Bio-protocol. (2018). Determination of Kinetic Solubility. Available from: [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
-
SciSpace. (2021). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Available from: [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]
-
JRC Publications Repository. (2016). Solubility Determination of Chemicals by Nephelometry. Available from: [Link]
-
Study.com. Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH?. Available from: [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (2017). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Available from: [Link]
-
Drug Discovery Resources. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
FULIR. (2012). On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]
-
PubMed. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Available from: [Link]
-
IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]
-
ResearchGate. (2021). Physical and chemical properties of selected N-heterocycles. Available from: [Link]
-
NIH. (2011). The Significance of Acid/Base Properties in Drug Discovery. Available from: [Link]
-
Pion. (2023). What is pKa and how is it used in drug development?. Available from: [Link]
-
ResearchGate. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
-
PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
-
IJNRD.org. (2024). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
-
ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]
-
ResearchGate. (2025). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]
-
PMC. (2021). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
-
PMC. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]
-
MDPI. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]
-
DDDT. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Available from: [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
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The Isomer Effect: 2-(Oxan-4-yl)pyridine vs. 4-(Oxan-4-yl)pyridine in Drug Design
Executive Summary
In medicinal chemistry, the positional isomerism of a tetrahydropyran-4-yl (oxan-4-yl) group on a pyridine scaffold is not merely a structural triviality—it is a determinant of metabolic fate, basicity, and synthetic accessibility.
While 4-(oxan-4-yl)pyridine offers a linear exit vector and higher basicity, it frequently suffers from rapid cytosolic clearance due to Aldehyde Oxidase (AO) mediated oxidation at the exposed C2 position. Conversely, 2-(oxan-4-yl)pyridine functions as a metabolic "blocker," sterically shielding the nitrogen and preventing AO attack, albeit often at the cost of synthetic ease and reduced basicity.
This guide analyzes the physicochemical and pharmacological divergence of these two isomers, providing actionable protocols for their synthesis and application in lead optimization.
Part 1: Structural & Electronic Analysis
Basicity and pKa Modulation
The position of the oxanyl ring significantly influences the availability of the pyridine nitrogen lone pair.
-
4-(Oxan-4-yl)pyridine: The substituent is distal to the nitrogen. The inductive effect of the ether oxygen in the oxane ring is attenuated by distance. The nitrogen remains sterically unencumbered, resulting in a pKa similar to 4-alkylpyridines (~5.9–6.1). This makes it a stronger hydrogen bond acceptor in the kinase hinge region or GPCR binding pockets.
-
2-(Oxan-4-yl)pyridine: The oxanyl group at the C2 position introduces significant steric bulk adjacent to the nitrogen ("ortho effect"). While the alkyl-like nature of the attachment is electron-donating, the steric crowding hinders protonation and metal coordination. Consequently, the apparent pKa is typically lower (~5.0–5.5), and the nitrogen is a weaker nucleophile.
Conformational Landscape & Exit Vectors
The "exit vector"—the angle at which the substituent projects from the core—defines how these fragments explore the solvent or protein pocket.
| Feature | 4-(Oxan-4-yl)pyridine | 2-(Oxan-4-yl)pyridine |
| Geometry | Linear (Para). The oxane ring projects 180° from the nitrogen. | Angular (Ortho). The oxane ring projects ~60° from the nitrogen. |
| Rotational Barrier | Low. The bond between Py-C4 and Ox-C4 rotates freely. | Moderate/High. Steric clash between the pyridine nitrogen lone pair and the oxane C3/C5 protons restricts rotation, favoring specific low-energy conformers. |
| Shape Space | Rod-like extension. Good for reaching deep pockets. | Compact/Globular. Good for inducing turns or fitting into hydrophobic corners. |
Part 2: Medicinal Chemistry & DMPK Implications
The Aldehyde Oxidase (AO) Liability
The most critical distinction between these isomers is their susceptibility to Aldehyde Oxidase, a cytosolic molybdenum-containing enzyme. AO preferentially oxidizes electron-deficient heterocycles at the carbon alpha to the nitrogen.
-
The 4-Isomer Risk: In 4-(oxan-4-yl)pyridine, the C2 and C6 positions are sterically accessible and electronically activated. AO rapidly converts this substrate to the 2-pyridone metabolite. This conversion often leads to high clearance (high
) and short half-life ( ) in humans, which is poorly predicted by standard microsomal assays (which lack cytosolic AO). -
The 2-Isomer Solution: Placing the oxanyl group at C2 sterically blocks the primary site of AO attack. This "metabolic blocking" strategy forces metabolism towards slower pathways (e.g., CYP450-mediated N-oxidation or ring hydroxylation), significantly improving metabolic stability.
Lipophilicity (LogD) and Solubility
Both isomers add a polar ether motif that lowers LogP compared to a cyclohexyl analog.
-
LogP: ~1.4 (Experimental).
-
Solubility: The 4-isomer is generally more soluble in acidic media due to its higher basicity (easier protonation). The 2-isomer may require lower pH for dissolution.
Visualization: The AO Metabolic Pathway
The following diagram illustrates the metabolic divergence driven by structural isomerism.
Caption: Aldehyde Oxidase (AO) rapidly oxidizes the exposed C2 position of the 4-isomer, whereas the 2-isomer sterically shields this site, improving stability.
Part 3: Synthetic Methodologies
The synthesis of these isomers requires distinct strategies. The 4-isomer is amenable to radical chemistry, while the 2-isomer typically requires cross-coupling.
Synthesis of 4-(Oxan-4-yl)pyridine (Minisci Reaction)
The most direct and scalable route to the 4-isomer is the Minisci reaction, utilizing a radical alkylation of the electron-deficient pyridine ring.
-
Mechanism: Oxidative decarboxylation of tetrahydro-2H-pyran-4-carboxylic acid generates a nucleophilic alkyl radical. This radical attacks the protonated pyridine (activated) at the C2 and C4 positions. Due to the stability of the intermediate radical cation and steric factors, C4 substitution is often favored or can be isolated.
-
Reagents: Pyridine, Tetrahydro-2H-pyran-4-carboxylic acid, Ammonium Persulfate (oxidant), Silver Nitrate (catalyst), TFA/Water.
Synthesis of 2-(Oxan-4-yl)pyridine (Negishi/Suzuki Coupling)
Direct radical alkylation at C2 is less selective. The preferred route is transition-metal catalyzed cross-coupling.
-
Mechanism: Coupling a 2-halopyridine with an organometallic oxane reagent.
-
Route A (Negishi): 2-Bromopyridine + (Tetrahydro-2H-pyran-4-yl)zinc iodide.
-
Route B (Suzuki): 2-Chloropyridine + 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, followed by hydrogenation of the alkene.
Synthetic Workflow Diagram
Caption: Comparative synthetic routes. Route A uses radical chemistry for the 4-isomer; Route B uses cross-coupling and reduction for the 2-isomer.
Part 4: Detailed Experimental Protocols
Protocol A: Minisci Synthesis of 4-(Oxan-4-yl)pyridine
Rationale: This protocol avoids the use of expensive organometallics and can be run on a gram-scale in aqueous media.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pyridine (1.0 equiv, 10 mmol) and Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv, 20 mmol) in a mixture of water (20 mL) and acetonitrile (10 mL).
-
Acidification: Add Trifluoroacetic acid (TFA) (1.0 equiv) carefully to protonate the pyridine (activating it for nucleophilic radical attack).
-
Catalyst Addition: Add AgNO3 (0.2 equiv) dissolved in minimal water.
-
Radical Initiation: Heat the solution to 70°C. Dropwise, add a solution of Ammonium Persulfate ((NH4)2S2O8, 3.0 equiv) in water over 30 minutes. Note: Gas evolution (CO2) will be observed.
-
Reaction: Stir at 70°C for 2 hours. Monitor by LC-MS for the mass [M+H]+ = 164.1.
-
Workup: Cool to room temperature. Basify with saturated NaHCO3 (pH ~9). Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Purification: Dry organics over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
-
Validation: 1H NMR should show symmetric para-substitution pattern on the pyridine ring (AA'BB' system) and the characteristic multiplets of the THP ring.
Protocol B: Suzuki-Miyaura Synthesis of 2-(Oxan-4-yl)pyridine
Rationale: 2-substitution is difficult via Minisci due to poor regioselectivity. This two-step protocol ensures regio-fidelity.
-
Setup: Charge a flask with 2-Bromopyridine (1.0 equiv), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv), and K2CO3 (3.0 equiv).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes.
-
Catalysis: Add Pd(dppf)Cl2 (0.05 equiv). Heat to 90°C for 12 hours under N2.
-
Isolation: Dilute with EtOAc, wash with brine, dry, and concentrate. The intermediate is an alkene.
Step 2: Hydrogenation
-
Reduction: Dissolve the crude alkene intermediate in Methanol.
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under a Hydrogen balloon (1 atm) at room temperature for 4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate to yield 2-(oxan-4-yl)pyridine .
References
-
Minisci Reaction Mechanism & Scope: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[3] Med. Chem. Commun., 2, 1135-1161.
-
Aldehyde Oxidase in Drug Design: Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460.
-
Synthesis of 4-Substituted Pyridines: Seiple, I. B., et al. (2010). Direct C–H Alkylation of Heterocycles with Carboxylic Acids. Journal of the American Chemical Society, 132(38), 13194–13196.
-
Pyridine Isomer Properties & pKa: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.
Sources
Optimizing for Success: A Guide to the Metabolic Stability of Tetrahydropyran-Substituted Pyridines
An In-Depth Technical Guide:
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most significant hurdles is achieving an optimal pharmacokinetic profile, with metabolic stability being a cornerstone of this endeavor. A compound that is too rapidly metabolized will struggle to maintain therapeutic concentrations in the body, leading to poor bioavailability and a short duration of action. Conversely, an overly stable compound may accumulate, posing risks of toxicity. The medicinal chemist's task is to navigate this fine line.
This guide focuses on a particularly valuable structural motif: the tetrahydropyran (THP)-substituted pyridine. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and improve physicochemical properties.[1][2] The THP moiety, a saturated six-membered oxygen-containing heterocycle, is frequently employed as a bioisostere for cyclohexyl groups to reduce lipophilicity and potentially introduce beneficial interactions, thereby improving absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]
By strategically combining these two fragments, researchers can unlock powerful synergies. However, understanding the metabolic fate of this hybrid scaffold is paramount. This guide provides a technical deep-dive into the metabolic pathways of THP-substituted pyridines, explains the rationale behind experimental design for stability assessment, and offers detailed protocols for researchers in the field.
Section 1: The Metabolic Landscape of the Core Scaffolds
To predict and understand the metabolism of the combined scaffold, we must first appreciate the liabilities of its individual components. Metabolism is primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver, which catalyze Phase I oxidative reactions.[5][6]
The Pyridine Ring: A Target for Oxidation
The pyridine ring, while an isostere of benzene, possesses unique electronic properties due to its nitrogen atom. This nitrogen atom makes the ring less susceptible to electrophilic substitution than benzene but introduces specific metabolic vulnerabilities.[1]
-
N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be a direct target for CYP enzymes, leading to the formation of pyridine-N-oxides. This can sometimes be a metabolic dead-end, but N-oxides can also be reactive or have altered pharmacological profiles.[7]
-
C-Oxidation: The carbon atoms in the pyridine ring, particularly those at positions activated by substituents, are susceptible to hydroxylation. The electron-withdrawing nature of the nitrogen generally deactivates the ring carbons to oxidation compared to benzene, which is a key reason for its use in improving metabolic stability.[1][8]
Strategies to mitigate pyridine metabolism often involve "metabolic blocking." This can be achieved by placing metabolically robust groups, such as fluorine, at susceptible positions or by altering the ring's electronics, for instance, by adding a second nitrogen to form a pyrimidine.[7][9]
Caption: A typical workflow for assessing metabolic stability in drug discovery.
Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay
Causality & Rationale: This assay is a cost-effective, high-throughput first screen. L[10]iver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs. T[11]his assay is excellent for identifying compounds that are rapidly cleared by CYP-mediated metabolism. A poor result here often necessitates immediate redesign.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This provides a continuous supply of the necessary cofactor for CYP activity.
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C in a water bath for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the microsomal suspension to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Immediately aliquot a portion of this mixture into a quenching solution (T=0 sample). A typical quenching solution is ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
Add the NADPH regenerating solution to the remaining reaction mixture to start the metabolism.
-
-
Time Course Sampling:
-
Incubate the reaction mixture at 37°C with shaking.
-
At designated time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quenching solution to stop the reaction.
-
-
Sample Processing & Analysis:
-
Vortex all quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Protocol 2: In Vitro Cryopreserved Hepatocyte Stability Assay
Causality & Rationale: This assay is a more physiologically relevant system. Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in the correct subcellular locations. T[11]his model can identify liabilities missed by HLM assays and provides a more accurate prediction of in vivo hepatic clearance.
[10]Step-by-Step Methodology:
-
Hepatocyte Revival:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.
-
Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to a working concentration (e.g., 0.5 - 1.0 x 10^6 viable cells/mL).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator for 15-30 minutes to allow for metabolic equilibration.
-
Initiate the experiment by adding the test compound (final concentration e.g., 1 µM).
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension and quench the reaction in ice-cold acetonitrile with an internal standard.
-
-
Sample Processing & Analysis:
-
Process the samples as described in the HLM protocol (vortex, centrifuge, transfer supernatant).
-
Analyze by LC-MS/MS.
-
-
Data Analysis:
-
Calculate t½ and CLint as in the HLM protocol. The CLint value is typically expressed as µL/min/10^6 cells.
-
This cellular CLint can then be scaled to predict in vivo hepatic blood clearance (CLh) and the maximum achievable bioavailability (%Fmax).
-
[10]### Section 4: Data Synthesis & Case Studies
The true value of a structural modification is demonstrated through comparative data. Several studies have highlighted the successful application of THP moieties to improve the metabolic stability of pyridine-containing compounds.
| Compound/Series | Key Structural Change | Assay System | Result & Implication | Reference |
| HDAC Inhibitors | Introduction of an alkenyl linker to a pyridine-based core | Microsomal Stability Study | A derivative, 7k , showed "excellent properties" in the microsomal stability study, suggesting the overall scaffold was amenable to achieving stability. | |
| CB2 Agonists | Addition of a hydroxyl group to the 4-position of a THP ring | Human Liver Microsomes (HLM) | The hydroxylated THP analogue was nearly 6-fold more metabolically stable (t½ > 120 min) than the unsubstituted parent THP compound. This demonstrates that modifying the THP ring itself is a powerful strategy. | |
| CCR5 Antagonists | Comparison of 2-substituted vs. 4-substituted THP on a core | Human Liver Microsomes (HLM) | The 4-substituted-THP analogue was 4-fold more stable than the 2-substituted-THP derivative, highlighting the critical impact of attachment point regiochemistry. | |
| IDO1 Inhibitors | Replacement of a metabolically labile quinoline with a 2-methoxy-pyridine | Not specified | The 2-methoxy-pyridine analogue (25 ) showed a significant improvement in metabolic stability compared to the parent quinoline and other pyridine analogues. |
Conclusion and Future Perspectives
The tetrahydropyran-substituted pyridine scaffold represents a powerful tool in the medicinal chemist's armamentarium. The THP moiety is far more than an inert solubilizing group; it is an active modulator of a molecule's metabolic profile through a combination of steric shielding and the alteration of key physicochemical properties.
This guide has outlined the fundamental metabolic liabilities of the individual pyridine and THP rings and provided a framework for understanding their synergistic interplay. The detailed experimental protocols serve as a self-validating system for researchers to generate the high-quality data needed to drive drug discovery programs forward. By applying these principles—understanding the metabolic pathways, designing rationally, and testing rigorously—drug development professionals can more effectively harness the potential of this privileged scaffold to create safer, more efficacious medicines. As new in vitro models emerge, such as extended-time co-culture systems for slowly metabolized compounds, the ability to precisely predict human pharmacokinetics will only improve, further refining the design of the next generation of therapeutics.
[12]***
References
-
Improving potency and metabolic stability by introducing an alkenyl linker to pyridine-based histone deacetylase inhibitors for orally available RUNX3 modulators. European Journal of Medicinal Chemistry. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Metabolic Stability. Frontage Laboratories. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
-
Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Archiv der Pharmazie. [Link]
-
The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Biochemistry. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
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- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Common impurities in commercial 2-(Oxan-4-yl)pyridine supplies
Topic: Common Impurities in Commercial 2-(Oxan-4-yl)pyridine Supplies Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-(Oxan-4-yl)pyridine (also known as 2-(tetrahydro-2H-pyran-4-yl)pyridine) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl and cyclohexyl rings in kinase inhibitors and GPCR modulators. While commercially available, the purity of this scaffold varies significantly based on the synthetic route employed.[1][2]
This guide provides a forensic analysis of the impurity profiles associated with the two dominant industrial synthesis pathways: Suzuki-Miyaura Cross-Coupling/Hydrogenation and the Minisci Radical Reaction .[2] Understanding these impurities is essential for preventing assay interference, specifically false positives in metalloenzyme screens and unexpected structure-activity relationship (SAR) cliffs.[2]
Chemical Identity & Core Scaffold
-
IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)pyridine
-
Common Name: 2-(Oxan-4-yl)pyridine
-
Molecular Formula: C₁₀H₁₃NO[2]
-
Molecular Weight: 163.22 g/mol [2]
-
Key Structural Feature: A pyridine ring substituted at the C2 position with a saturated oxygen-containing heterocycle.[2]
Synthesis-Driven Impurity Profiling
The impurity profile of a commercial batch is a fingerprint of its synthetic origin.[2] We categorize these into Type A (Cross-Coupling Derived) and Type B (Radical Chemistry Derived) .[2]
Pathway A: The "Clean" Route (Suzuki + Hydrogenation)
High-grade commercial supplies typically utilize a Suzuki-Miyaura coupling between a 2-halopyridine and a tetrahydropyran-4-boronate ester, often involving an unsaturated intermediate that requires subsequent hydrogenation.
-
Step 1: Coupling of 2-bromopyridine with 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Step 2: Catalytic hydrogenation (Pd/C, H₂) to saturate the pyran ring.[2]
Primary Impurities:
-
The "Olefin" (Incomplete Reduction): 2-(3,6-Dihydro-2H-pyran-4-yl)pyridine.
-
The "Chelator" (Homocoupling): 2,2'-Bipyridine.[2]
-
Origin: Oxidative homocoupling of the 2-halopyridine starting material.[2]
-
Impact:Critical. 2,2'-Bipyridine is a potent metal chelator.[2] In biochemical assays involving metalloproteins (e.g., zinc-dependent histone deacetylases or matrix metalloproteinases), trace amounts of this impurity can strip the metal cofactor, causing false-positive inhibition.
-
-
Catalyst Residues: Palladium (Pd), Phosphine ligands.[2]
Pathway B: The "Commodity" Route (Minisci Reaction)
Lower-cost supplies may utilize the Minisci reaction, a silver-catalyzed radical alkylation of pyridine using tetrahydro-2H-pyran-4-carboxylic acid and a persulfate oxidant.
Primary Impurities:
-
Regioisomers: 4-(Tetrahydro-2H-pyran-4-yl)pyridine.
-
Origin: Radical attack at the C4 position of the pyridine ring.[2] While conditions are optimized for C2, C4 substitution is a thermodynamic competitor.[2]
-
Impact: Significant alteration of the vector of the pyran ring, leading to complete loss of potency in spatially constrained binding pockets.[2]
-
-
Bis-Alkylation: 2,4-Di(tetrahydro-2H-pyran-4-yl)pyridine.
-
Origin: A second radical attack on the already substituted product.[2]
-
Visualizing the Pathways
The following diagram maps the genesis of these impurities, distinguishing between the Suzuki and Minisci routes.
Figure 1: Synthetic genealogy of common impurities.[2] The Suzuki route (left) risks metal chelation and olefin contaminants, while the Minisci route (right) risks regioisomeric heterogeneity.
Analytical Detection & Remediation
To validate the integrity of your supply, the following analytical protocols are recommended.
Table 1: Impurity Detection Matrix
| Impurity | Likely Origin | Detection Method | Retention Shift (RP-HPLC)* | Remediation Strategy |
| 2,2'-Bipyridine | Suzuki Homocoupling | UV (254 nm), Colorimetric (Fe²⁺ test) | Late Eluter (More lipophilic) | Scavenger resins (e.g., SiliaMetS®), Recrystallization from hexanes. |
| "The Olefin" | Incomplete Hydrogenation | ¹H NMR (Olefinic protons @ 5.8-6.0 ppm) | Co-elutes/Close (Similar polarity) | Catalytic hydrogenation (re-process) or Prep-HPLC (High plate count column).[2] |
| 4-Isomer | Minisci Radical Rxn | ¹H NMR (Pyridine splitting pattern) | Distinct (Different vector) | Difficult to separate; requires high-efficiency chromatography.[2] |
| Palladium | Catalyst Residue | ICP-MS | N/A | Metal scavenger resins (Thiol/Thiourea functionalized).[2] |
*Relative to target product on C18 column, MeOH/Water gradient.
Detailed Protocol: 2,2'-Bipyridine Spot Test
Why: Standard HPLC may miss trace bipyridine if the gradient is steep, yet nanomolar concentrations can ruin metalloenzyme assays.[2]
-
Prepare Reagent: Dissolve ferrous sulfate (FeSO₄) in water (10 mg/mL).[2]
-
Test: Add 1 drop of reagent to 100 µL of compound solution (10 mM in DMSO).
-
Observation: A distinct pink/red color indicates the formation of the [Fe(bipy)₃]²⁺ complex, confirming the presence of bipyridine.[2]
References
-
Suzuki-Miyaura Coupling on Pyridines
-
Minisci Reaction & Isomers
-
Synthesis of Pyran Precursors
-
Impact of Impurities in Screening
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-(Oxan-4-yl)pyridine via Decarboxylative Minisci Reaction
Executive Summary
The installation of saturated heterocycles onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability. 2-(Oxan-4-yl)pyridine (also known as 2-(tetrahydro-2H-pyran-4-yl)pyridine) represents a high-value pharmacophore found in various kinase inhibitors and GPCR ligands.
Traditional cross-coupling methods (e.g., Suzuki-Miyaura) require pre-functionalized pyridines (halides) and alkyl-boron/zinc reagents, which are often unstable or difficult to prepare. This Application Note details the Silver-Catalyzed Decarboxylative Minisci Reaction , a direct C-H functionalization strategy that couples simple pyridine with tetrahydro-2H-pyran-4-carboxylic acid. This protocol offers a streamlined, cost-effective alternative to traditional cross-coupling, prioritizing operational robustness and scalability.
Scientific Foundation & Mechanistic Logic
The Strategic Advantage
The Minisci reaction utilizes nucleophilic alkyl radicals to attack electron-deficient heteroarenes. Unlike electrophilic aromatic substitution (EAS), which fails on electron-poor pyridines, the Minisci reaction thrives on them.
-
Protonation is Key: The reaction requires acidic media to protonate the pyridine nitrogen, lowering the LUMO energy and increasing susceptibility to nucleophilic radical attack at the
(C2) and (C4) positions.[1] -
Radical Source: We utilize tetrahydro-2H-pyran-4-carboxylic acid as the radical precursor. Under oxidative conditions, this acid undergoes decarboxylation to generate the transient oxan-4-yl radical.
Mechanism of Action
The reaction proceeds via a Silver(I)/Peroxydisulfate catalytic cycle:
-
Oxidation: Ag(I) is oxidized to Ag(II) by the persulfate oxidant.[2]
-
Decarboxylation: Ag(II) oxidizes the carboxylic acid (via Single Electron Transfer), triggering the loss of CO
and generating the alkyl radical. -
Addition: The nucleophilic radical attacks the protonated pyridine.
-
Re-aromatization: The resulting radical cation is oxidized (likely by Ag(II) or persulfate) and deprotonated to restore aromaticity.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[3] | Role | Notes |
| Pyridine | 1.0 | Substrate | Limiting reagent. |
| Tetrahydro-2H-pyran-4-carboxylic acid | 2.0 - 3.0 | Radical Precursor | Excess required due to competitive radical dimerization. |
| Silver Nitrate (AgNO | 0.2 (20 mol%) | Catalyst | Essential for decarboxylation efficiency. |
| Ammonium Persulfate ((NH | 2.0 - 3.0 | Oxidant | Stoichiometric oxidant; add slowly to control exotherm. |
| Trifluoroacetic Acid (TFA) | 1.0 - 2.0 | Acid/Activator | Protonates pyridine; can be replaced by dilute H |
| DCM / Water (1:1) | Solvent | Biphasic System | Biphasic mix helps extract product and limit over-alkylation. |
Step-by-Step Methodology
Scale: 1.0 mmol Pyridine basis.
-
Preparation of Aqueous Phase:
-
In a 20 mL vial equipped with a magnetic stir bar, dissolve Pyridine (79 mg, 1.0 mmol) in Water (2.5 mL).
-
Add TFA (114 mg, 1.0 mmol) carefully. Note: Exothermic reaction.
-
Add AgNO
(34 mg, 0.2 mmol). -
Add Tetrahydro-2H-pyran-4-carboxylic acid (260 mg, 2.0 mmol).
-
-
Preparation of Organic Phase:
-
Add DCM (2.5 mL) to the vial to create a biphasic mixture.
-
Why Biphasic? The organic layer acts as a reservoir for the radical precursor and, more importantly, extracts the alkylated product as it forms, protecting it from further over-alkylation (di-substitution) in the oxidative aqueous layer.
-
-
Reaction Initiation:
-
Heat the mixture to 50°C with vigorous stirring (ensure phases mix well).
-
Add Ammonium Persulfate (456 mg, 2.0 mmol) in small portions over 10 minutes or as a solution in minimal water.
-
Observation: Evolution of CO
gas (bubbling) indicates successful decarboxylation.
-
-
Monitoring & Workup:
-
Stir at 50°C for 2–4 hours. Monitor by LC-MS (Target Mass: ~163.2 Da).
-
Quench: Cool to room temperature. Basify with sat. NaHCO
or 1M NaOH until pH > 9 (to deprotonate the pyridine product). -
Extraction: Extract with DCM (3 x 10 mL).
-
Drying: Dry combined organics over Na
SO , filter, and concentrate.
-
Purification & Regioselectivity Strategy
The Regioselectivity Challenge
Minisci reactions on pyridine typically yield a mixture of C2 (desired) and C4 isomers.[1][4][5]
-
C2-Selectivity: Often favored statistically (2 positions vs 1) and by the biphasic nature of this specific protocol.
-
Separation: The C2 and C4 isomers have slightly different polarities.
Purification Workflow
-
Crude Analysis: H-NMR is critical.
-
C2-Product: Look for a doublet (~8.5 ppm) for the C6 proton.
-
C4-Product: Look for a doublet (~8.5 ppm) for the C2/C6 protons (symmetric).
-
-
Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: 0-10% MeOH in DCM or 20-50% EtOAc in Hexanes.
-
Tip: The C2 isomer usually elutes after the C4 isomer in EtOAc/Hex systems due to the accessibility of the nitrogen lone pair interacting with silica, though this varies by exact conditions.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inefficient radical generation or O | Degas solvents (sparge with N |
| Poly-alkylation | Product is more nucleophilic than starting material. | Use the biphasic (DCM/H |
| Poor Mass Balance | Pyridine trapped in aqueous layer. | Ensure pH > 10 during workup.[3] Pyridines are water-soluble as salts. |
| Safety | CO | Do not seal the vial tightly; use a septum with a vent needle. |
References
-
Minisci, F., et al. (1971).[1][2] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline. Tetrahedron.[1][6]
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists.[7][8] MedChemComm.
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[1][7][8][9] Angewandte Chemie International Edition.
-
Choi, J., et al. (Baran Group). (2021).[3] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[3] (Context for regioselectivity challenges).
Sources
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- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. iris.unipv.it [iris.unipv.it]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cross-Coupling of 2-Halopyridines with Tetrahydropyran Reagents
Abstract
The 2-pyridyl-tetrahydropyran motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules. Its synthesis, however, presents unique challenges, particularly in the construction of the C(sp²)-C(sp³) bond between the electron-deficient pyridine ring and the saturated tetrahydropyran (THP) system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and versatile cross-coupling protocols to forge this critical linkage. We will delve into the mechanistic rationale behind different approaches, provide detailed, step-by-step protocols for key methodologies, and offer a comparative analysis to aid in reaction optimization.
Introduction: The Significance of the 2-Pyridyl-Tetrahydropyran Scaffold
The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] When coupled with a tetrahydropyran ring, the resulting scaffold often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional architecture that can enhance target engagement. The synthesis of these structures typically relies on the cross-coupling of a 2-halopyridine electrophile with a suitable tetrahydropyran-based nucleophile. However, the inherent properties of 2-substituted pyridines, such as their propensity to coordinate with and deactivate palladium catalysts, can complicate these transformations.[3] This guide will explore effective strategies to overcome these challenges.
Strategic Approaches to 2-Pyridyl-Tetrahydropyran Synthesis
Two primary strategies have emerged as the most effective for the construction of the 2-pyridyl-tetrahydropyran linkage:
-
Traditional Cross-Coupling with Pre-functionalized Reagents: This approach involves the preparation of a tetrahydropyran-based organometallic reagent (e.g., a boronic ester or an organozinc reagent) which is then coupled with a 2-halopyridine.
-
Direct C-H Functionalization and Alternative Couplings: These methods bypass the need for pre-functionalization of the tetrahydropyran ring, offering a more atom-economical approach.
This guide will focus on providing detailed protocols for the most reliable and broadly applicable of these methods.
Protocol I: Suzuki-Miyaura Coupling of 2-Halopyridines with Tetrahydropyran-2-yl Boronic Acid Pinacol Ester
The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, prized for its mild reaction conditions and high functional group tolerance. While the direct use of tetrahydropyran-2-yl boronic acid pinacol ester is not extensively documented, a closely related protocol involving the coupling of 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester with aryl and heteroaryl bromides provides a robust template for this transformation.[4][5]
Synthesis of Tetrahydropyran-2-yl Boronic Acid Pinacol Ester
A reliable method for the synthesis of the requisite tetrahydropyran-2-yl boronic acid pinacol ester is a critical first step. While various methods exist for the borylation of sp³ centers, a common approach involves the reaction of a suitable precursor with bis(pinacolato)diboron (B₂pin₂).
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of heteroaryl halides with sp³-hybridized boronic esters.[4][5]
Reaction Scheme:
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) (1.0 equiv)
-
Tetrahydropyran-2-yl boronic acid pinacol ester (1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-halopyridine (1.0 equiv), tetrahydropyran-2-yl boronic acid pinacol ester (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the 2-halopyridine should be in the range of 0.1-0.2 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings. The dppf ligand is a bidentate phosphine that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: K₃PO₄ is an effective base for promoting the transmetalation step of the catalytic cycle and is generally well-tolerated by a variety of functional groups.
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki-Miyaura reactions. The water is necessary to hydrolyze the boronic ester and facilitate transmetalation.
Protocol II: Nickel-Catalyzed Cross-Electrophile Coupling
An alternative strategy that avoids the pre-synthesis of an organometallic reagent is the nickel-catalyzed cross-electrophile coupling. This method directly couples two different electrophiles, in this case, a 2-chloropyridine and an alkyl bromide, using a reducing agent.[3][6]
Detailed Protocol for Nickel-Catalyzed Cross-Electrophile Coupling
This protocol is based on the work of Weix and coworkers for the coupling of 2-chloropyridines with alkyl bromides.[3][6]
Reaction Scheme:
Caption: A typical experimental workflow for the Suzuki-Miyaura protocol.
Conclusion
The synthesis of 2-pyridyl-tetrahydropyran scaffolds is an important endeavor in medicinal chemistry. The protocols detailed in this application note, particularly the Suzuki-Miyaura coupling and the nickel-catalyzed cross-electrophile coupling, provide reliable and adaptable methods for constructing this key linkage. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently access these valuable compounds for further investigation and development.
References
- Everson, D., Buonomo, J., & Weix, D. (2014). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines With Alkyl Bromides. Synlett, 25(02), 233-238.
- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330.
- Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC, 2015(1), 1-6.
- Recent progress in the synthesis of pyridinylboronic acids and esters. (2013).
- Le Saux, E., Georgiou, E., Dmitriev, I. A., Hartley, W. C., & Melchiorre, P. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47–52.
- Kim, D., & Knochel, P. (2014). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. PMC, 2014(1), 1-5.
- Duan, H., et al. (2021).
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroarom
- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324-7330.
- Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. (2021). Green Chemistry.
- Le Saux, E., Georgiou, E., Dmitriev, I. A., Hartley, W. C., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC, 2022(1), 1-6.
- Le Saux, E., Georgiou, E., Dmitriev, I. A., Hartley, W. C., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Arylation Using a Palladium(II)/Palladium(IV) Catalyst System. (2018).
- Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid. (2024). Benchchem.
- Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. (2015). Heterocycles, 91(8), 1654.
- Preparation of some organozinc compounds and their enantioselective addition to aldehydes. (n.d.). University of Pune.
- Process for the preparation of organozinc halides. (2013).
- (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide. (2012). Organic Syntheses.
- Straightforward access to aryl-substituted tetrathiafulvalenes by palladium-catalysed direct C–H arylation and their photophysical and electrochemical properties. (2016). Chemical Science.
- Palladium-catalyzed direct arylation of C-H bond to construct quaternary carbon centers: The synthesis of diarylfluorene. (2013). Northwestern Polytechnical University.
- Nickel-catalyzed addition or coupling reactions of grignard reagents with halopyrimidines. (n.d.). SciSpace.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
- Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. (2015). Organic & Biomolecular Chemistry.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
- Noble, A., McCarver, S. J., & MacMillan, D. W. C. (2015). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 137(2), 624–627.
- Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024). RSC Advances.
- Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. (2019). Chemical Science.
- Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. (2019). PMC.
- Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. (2019). Chemical Science.
- Noble, A., McCarver, S. J., & MacMillan, D. W. C. (2015). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Organic Chemistry Portal.
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- 2. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Guide to the Radical Alkylation of Pyridines with Oxan-4-yl Precursors
For Researchers, Scientists, and Drug Development Professionals
The introduction of saturated heterocyclic motifs into drug candidates is a cornerstone of modern medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. Among these, the oxane moiety is particularly valuable. This guide provides a detailed exploration of the procedures for the radical alkylation of pyridines with oxan-4-yl precursors, offering researchers a practical toolkit for accessing this important structural class. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights to guide the selection of the most appropriate method for a given synthetic challenge.
The Strategic Advantage of the Oxan-4-yl Pyridine Scaffold
The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. Its functionalization is a critical aspect of drug discovery and development. The incorporation of an oxan-4-yl group can significantly influence a molecule's properties. The oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets, while the saturated ring system can enhance the three-dimensional character of the molecule, potentially leading to improved binding affinity and selectivity.
Mechanistic Foundations: The Minisci Reaction and Photoredox Catalysis
The direct alkylation of an electron-deficient heterocycle like pyridine with a nucleophilic carbon-centered radical is the hallmark of the Minisci reaction.[1] This powerful transformation allows for the formation of a C-C bond at a carbon atom of the pyridine ring, a process that is not achievable through classical Friedel-Crafts alkylation.[1]
The reaction is typically initiated by the generation of an alkyl radical, which then adds to the protonated pyridine ring. The resulting radical cation undergoes rearomatization to afford the alkylated pyridine. A common method for generating alkyl radicals is the silver-catalyzed decarboxylation of carboxylic acids.[2][3]
More recently, visible-light photoredox catalysis has emerged as a mild and efficient alternative for generating alkyl radicals from a variety of precursors, including carboxylic acids.[4][5] This approach often avoids the use of harsh oxidants and high temperatures, expanding the functional group tolerance of the reaction.
Experimental Protocols
Herein, we present three detailed protocols for the radical alkylation of pyridine with oxan-4-yl precursors, each with its own advantages and considerations.
Protocol 1: Classical Minisci Alkylation with Oxane-4-carboxylic Acid
This protocol describes a traditional approach to the Minisci reaction, which is cost-effective but may yield a mixture of regioisomers (C2 and C4 alkylation).
Materials and Reagents:
-
Pyridine
-
Oxane-4-carboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.0 equiv) and dissolve it in a suitable solvent such as a mixture of DCM and water.
-
Carefully add concentrated sulfuric acid to protonate the pyridine.
-
Add oxane-4-carboxylic acid (1.5 equiv) and silver nitrate (0.1 equiv).
-
With vigorous stirring, add a solution of ammonium persulfate (2.0 equiv) in water portion-wise.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 2-(oxan-4-yl)pyridine and 4-(oxan-4-yl)pyridine isomers.
Workflow for Classical Minisci Alkylation:
Caption: Step-by-step workflow for the classical Minisci alkylation.
Protocol 2: Regioselective C-4 Minisci Alkylation via a Blocking Group Strategy
To overcome the lack of regioselectivity in the classical Minisci reaction, a blocking group can be employed to direct the alkylation exclusively to the C-4 position. This protocol is adapted from the work of Baran and co-workers.[6][7][8]
Part A: Installation of the Maleate-Derived Blocking Group
Materials and Reagents:
-
Pyridine
-
Maleic anhydride
-
Toluene
Procedure:
-
To a solution of pyridine (1.0 equiv) in toluene, add maleic anhydride (1.1 equiv).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature, and the pyridinium salt will precipitate.
-
Collect the solid by filtration and wash with cold toluene to obtain the maleate-derived pyridinium salt.
Part B: C-4 Selective Minisci Alkylation
Materials and Reagents:
-
Maleate-derived pyridinium salt
-
Oxane-4-carboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1,2-Dichloroethane (DCE)
-
Water
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of the maleate-derived pyridinium salt (1.0 equiv) and oxane-4-carboxylic acid (2.0 equiv) in a 1:1 mixture of DCE and water, add silver nitrate (0.2 equiv) and ammonium persulfate (2.0 equiv).[7]
-
Stir the biphasic mixture vigorously at 50 °C for 2 hours.
-
After completion, cool the reaction and dilute with DCM.
-
Separate the organic layer, and to it, add DBU (3.0 equiv) to remove the blocking group.[6]
-
Stir at room temperature for 30 minutes.
-
Wash the organic layer with 1 N NaOH, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 4-(oxan-4-yl)pyridine.
Regioselective C-4 Alkylation Workflow:
Caption: Workflow for regioselective C-4 alkylation using a blocking group.
Protocol 3: Photoredox-Catalyzed Decarboxylative Alkylation
This protocol utilizes a photocatalyst to generate the oxan-4-yl radical under mild conditions, offering excellent functional group tolerance.
Materials and Reagents:
-
Pyridine
-
Oxane-4-carboxylic acid
-
fac-Ir(ppy)₃ or a suitable organic photocatalyst
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (MeCN)
-
Nitrogen or Argon source
-
Blue LED light source
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add pyridine (1.0 equiv), oxane-4-carboxylic acid (1.5 equiv), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add degassed acetonitrile.
-
Place the reaction vial in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Photoredox Alkylation Mechanism:
Caption: Simplified mechanism of photoredox-catalyzed pyridine alkylation.
Data Summary and Comparison
| Protocol | Precursor | Key Reagents | Regioselectivity | Conditions | Advantages | Disadvantages |
| 1: Classical Minisci | Oxane-4-carboxylic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Low (C2/C4 mixture) | 50-60 °C | Cost-effective, simple setup | Harsh conditions, poor regioselectivity, potential for side reactions |
| 2: Regioselective C-4 | Oxane-4-carboxylic acid | Maleic anhydride, AgNO₃, (NH₄)₂S₂O₈, DBU | High (C4) | 50 °C | Excellent regioselectivity | Requires an additional step for blocking group installation and removal |
| 3: Photoredox | Oxane-4-carboxylic acid | Photocatalyst, Base | Often C4 selective | Room Temperature, Blue Light | Mild conditions, high functional group tolerance | Requires specialized equipment (photoreactor), photocatalyst can be expensive |
Conclusion
The radical alkylation of pyridines with oxan-4-yl precursors is a versatile and powerful strategy for the synthesis of valuable building blocks in drug discovery. The choice of method depends on the specific requirements of the synthesis, including the desired regioselectivity, the sensitivity of the substrate to harsh conditions, and the available equipment. The classical Minisci reaction offers a straightforward approach, while the use of a blocking group provides excellent control over regioselectivity. Photoredox catalysis represents a modern, mild, and highly adaptable alternative. By understanding the principles and protocols outlined in this guide, researchers can effectively incorporate the oxan-4-yl motif into their pyridine-based molecules.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
- Proctor, R. S., & Phipps, R. J. (2019). Recent advances in Minisci-type reactions. Chemical Society Reviews, 48(17), 4828-4856.
-
Zuo, Z., MacMillan, D. W. C. (2014). Direct α-arylation of ethers through the combination of photoredox-mediated C–H functionalization and the Minisci reaction. Angewandte Chemie International Edition, 53(51), 13917-13921. [Link]
-
Le, C., & MacMillan, D. W. C. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 525(7567), 83-87. [Link]
- Su, W., et al. (2015). Silver-Catalyzed Decarboxylative Arylation of Pyridines. Organic Letters, 17(15), 3814–3817.
- Mitchell, M. B., et al. (1988). A Minisci-type procedure for the hydroxymethylation of pyridines involving N-methoxypyridinium derivatives. Tetrahedron Letters, 29(23), 2865-2868.
- Minisci, F., et al. (1986). A new, general, and simple method for the alkylation of heteroaromatic bases. The Journal of Organic Chemistry, 51(4), 536-540.
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health. [Link]
- Glorius, F., et al. (2016). Decarboxylative Minisci-type reaction using photoredox catalysis.
-
Stephenson, C. R. J., et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. National Institutes of Health. [Link]
- Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113.
-
MacMillan, D. W. C., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Princeton University. [Link]
-
Zuo, Z., & MacMillan, D. W. C. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Macmillan Group. [Link]
-
Molander, G. A., & Cantavella, A. C. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(23), 9499-9509. [Link]
-
Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23513-23519. [Link]
-
Zard, S. Z., et al. (2016). Radical chain monoalkylation of pyridines. National Institutes of Health. [Link]
-
Stephenson, C. R. J., et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. National Institutes of Health. [Link]
-
Doyle, A. G., et al. (2020). Generation of Phosphoranyl Radicals via Photoredox Catalysis Enables Voltage-Independent Activation of Strong C-O Bonds. The Doyle Group. [Link]
-
Orellana, A. (2022). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace. [Link]
-
Smith, A. B., III. (2019). Generation of Dithianyl and Dioxolanyl Radicals Using Photoredox Catalysis: Application in the Total Synthesis of the Danshenspi. eScholarship. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical reviews, 113(7), 5322–5363. [Link]
Sources
- 1. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(Oxan-4-yl)pyridine as a Next-Generation Building Block in Target-Directed Drug Discovery
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds requires a delicate balance between target affinity and favorable pharmacokinetic properties. The 2-(oxan-4-yl)pyridine scaffold—also known as 2-(tetrahydro-2H-pyran-4-yl)pyridine—has emerged as a highly versatile building block. By fusing the privileged pyridine ring with a tetrahydropyran (THP) moiety, this structural motif provides a dual advantage: it maintains the critical
This application note provides a comprehensive guide to the physicochemical rationale, synthetic functionalization, and biological application of 2-(oxan-4-yl)pyridine derivatives in drug discovery.
Physicochemical Rationale & ADME Advantages
The selection of a building block is rarely arbitrary; it is driven by the need to navigate the complex thermodynamic landscape of protein-ligand binding. The pyridine ring is a universally recognized privileged scaffold, present in over 60 FDA-approved drugs, offering robust interactions with kinase hinge regions and enzyme active sites[2].
However, appending highly lipophilic groups (like cyclohexane) to pyridines often leads to poor aqueous solubility and high plasma protein binding. Substituting a cyclohexyl ring with an oxanyl (THP) ring acts as a strategic bioisosteric replacement[1]. The introduction of the oxygen heteroatom into the saturated ring achieves three critical outcomes:
-
Reduced Lipophilicity (cLogP): Lowers the overall lipophilicity, reducing off-target toxicity and mitigating hERG inhibition liabilities[3].
-
Increased Topological Polar Surface Area (tPSA): Enhances aqueous solubility without violating Lipinski’s Rule of Five.
-
Favorable Binding Thermodynamics: The rigid ether structure of THP lowers the entropy of binding compared to flexible alkyl chains, while the oxygen atom serves as an additional hydrogen bond acceptor to interact with solvent-exposed regions or specific target residues[1][4].
Table 1: Comparative Physicochemical Properties
Data represents a theoretical comparison of standard 2-substituted pyridine scaffolds to highlight the ADME impact of the oxanyl bioisostere.
| Property | 2-Cyclohexylpyridine | 2-(Oxan-4-yl)pyridine | Impact on Drug Design |
| Lipophilicity (cLogP) | ~3.2 | ~1.8 | Reduced lipophilicity; lower risk of hERG toxicity. |
| tPSA (Ų) | 12.89 | 22.12 | Improved aqueous solubility and oral bioavailability. |
| H-Bond Acceptors | 1 | 2 | Enhanced target engagement via the THP oxygen. |
| Conformational Entropy | High | Moderate | Rigid ether structure provides favorable binding thermodynamics. |
Pharmacophore Mapping & Target Engagement
When integrated into a larger active pharmaceutical ingredient (API), the 2-(oxan-4-yl)pyridine module plays a bifurcated role. The pyridine nitrogen often anchors the molecule to the target (e.g., the catalytic Lysine or the hinge region in kinases like GSK-3
Fig 1. Pharmacophore engagement model of the 2-(oxan-4-yl)pyridine scaffold.
Synthetic Workflows & Experimental Protocols
To utilize this building block effectively, researchers typically rely on two primary synthetic phases: the construction of the scaffold itself (often via radical chemistry) and its subsequent functionalization (via transition-metal-catalyzed cross-coupling). Commercially available derivatives, such as 5-fluoro-2-(oxan-4-yl)pyridine-4-boronic acid , bypass the first phase and allow direct entry into late-stage functionalization[5].
Fig 2. Standard synthetic workflow from unactivated pyridine to final API.
Protocol A: Minisci-Type Synthesis of the 2-(Oxan-4-yl)pyridine Scaffold
Causality & Logic: The Minisci reaction is selected over traditional cross-coupling for the initial scaffold synthesis because it allows for the direct C-H functionalization of unactivated pyridines. By using inexpensive tetrahydropyran-4-carboxylic acid as a radical precursor under acidic conditions, the pyridine is protonated. This increases its electrophilicity and directs the nucleophilic THP radical predominantly to the C2 position.
Materials:
-
Substituted pyridine (1.0 eq)
-
Tetrahydropyran-4-carboxylic acid (1.5 eq)
-
AgNO
(0.2 eq) -
(NH
) S O (Ammonium persulfate) (2.0 eq) -
Trifluoroacetic acid (TFA) (1.2 eq)
-
Dichloromethane (DCM) / H
O (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the pyridine derivative and tetrahydropyran-4-carboxylic acid in the DCM/H
O biphasic mixture. -
Activation: Add TFA dropwise to the stirring mixture. Note: Protonation of the pyridine is critical to prevent the nitrogen lone pair from quenching the radical and to activate the C2 position.
-
Catalysis: Add AgNO
to the mixture and heat the reaction to 40°C. -
Radical Generation: Dissolve (NH
) S O in a minimal amount of water and add it dropwise over 30 minutes. -
Monitoring: Stir for 4 hours. Monitor the reaction via LC-MS until the starting material is consumed.
-
Workup (Self-Validating Step): Cool to room temperature. Quench carefully with saturated aqueous NaHCO
until the aqueous layer reaches pH 8. Why? This neutralizes the TFA and free-bases the newly formed pyridine product, ensuring it partitions into the organic layer. -
Extraction & Purification: Extract with DCM (3x). Dry the combined organic layers over anhydrous Na
SO , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling of Oxanyl-Pyridine Boronic Acids
Causality & Logic: Boronic acids of electron-deficient pyridines (e.g., 5-fluoro-2-(oxan-4-yl)pyridine-4-boronic acid) are highly prone to protodeboronation. To mitigate this degradation pathway, a rapid coupling protocol utilizing Pd(dppf)Cl
Materials:
-
Aryl halide (1.0 eq)
-
5-Fluoro-2-(oxan-4-yl)pyridine-4-boronic acid (1.2 eq)[5]
-
Pd(dppf)Cl
(0.05 eq) -
K
CO (2.0 eq) -
1,4-Dioxane / H
O (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Prepare a 4:1 mixture of 1,4-dioxane and water. Sparge with N
gas for 15 minutes prior to use to remove dissolved oxygen, which can oxidize the Pd(0) active species. -
Reaction Setup: Charge a Schlenk flask with the aryl halide, the oxanyl-pyridine boronic acid, Pd(dppf)Cl
, and K CO . -
Solvent Addition: Add the degassed solvent mixture. Evacuate the flask and backfill with N
three times. -
Execution: Heat the reaction mixture at 90°C for 8–12 hours under a nitrogen atmosphere.
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and brine. The organic layer is dried over Na
SO and concentrated. -
Purification: Purify the crude API via reverse-phase preparative HPLC or automated flash chromatography.
Proven Applications in Medicinal Chemistry
The utility of the 2-(oxan-4-yl)pyridine building block is heavily documented across various therapeutic areas:
-
Kinase Inhibitors (GSK-3
& Nek7): In the optimization of indazole-based GSK-3 inhibitors for mood disorders, researchers replaced highly lipophilic moieties with oxanyl-pyridines. This modification successfully lowered the cLogP, mitigated hERG channel inhibition (a major cardiotoxic liability), and maintained critical hydrogen bonding with the catalytic Lys85 residue[3]. -
Enzyme Inhibitors (20-HETE & LpxC): Azole-substituted pyridine compounds utilizing the oxanyl group at the 2-position have been patented as potent inhibitors of 20-HETE producing enzymes, which are implicated in polycystic kidney disease[6]. Similarly, tetrahydropyran-based motifs have been utilized to synthesize LpxC inhibitors targeting P. aeruginosa, leveraging the THP oxygen to interact with the Lys238 residue in the bacterial enzyme[4].
References
-
National Academic Digital Library of Ethiopia. "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry." URL:[Link]
-
National Institutes of Health (PMC). "Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors." URL: [Link]
-
National Institutes of Health (PMC). "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." URL:[Link]
- Google Patents. "US11365192B2 - Pyridine compound substituted with azole.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cacheby.com [cacheby.com]
- 6. US11365192B2 - Pyridine compound substituted with azole - Google Patents [patents.google.com]
Preparation of 2-(Oxan-4-yl)pyridine from 4-chlorotetrahydropyran
An Application Note for the Synthesis of 2-(Oxan-4-yl)pyridine via Palladium-Catalyzed Cross-Coupling
Abstract
The 2-(oxan-4-yl)pyridine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous pharmacologically active agents. Its synthesis, however, presents challenges, primarily due to the low reactivity of C4-substituted tetrahydropyrans in classical nucleophilic substitution reactions. This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(Oxan-4-yl)pyridine from commercially available 4-chlorotetrahydropyran and 2-bromopyridine. We detail a robust and scalable Palladium-catalyzed Kumada cross-coupling strategy, beginning with the in-situ preparation of the key Grignard reagent, tetrahydropyran-4-ylmagnesium chloride. This guide explains the critical parameters, mechanistic underpinnings, and practical considerations necessary for achieving high yields and purity, tailored for researchers in synthetic chemistry and drug development.
Introduction and Strategic Rationale
The synthesis of C-C bonds between sp²-hybridized carbons of aromatic systems and sp³-hybridized carbons of saturated heterocyles is a cornerstone of drug discovery. The target molecule, 2-(Oxan-4-yl)pyridine, requires the formation of such a bond. A direct S_N2 reaction between a pyridine nucleophile and 4-chlorotetrahydropyran is notoriously inefficient. The chlorine atom at the C4 position is sterically hindered and electronically deactivated, making nucleophilic displacement difficult to achieve in good yields[1].
Therefore, a transition-metal-catalyzed cross-coupling reaction presents the most logical and efficient strategy. Among the various established methods, the Kumada-Corriu coupling offers a direct and powerful approach by utilizing a highly reactive organomagnesium (Grignard) reagent.[2][3][4] This method is often advantageous due to the commercial availability and low cost of the starting materials and the direct use of the Grignard reagent without requiring a transmetalation step to a different organometallic species, such as in Negishi or Suzuki couplings.[3]
This protocol will focus on a Palladium-catalyzed Kumada coupling for its high functional group tolerance and efficiency compared to some nickel-based systems.[2][5] We will first prepare the Grignard reagent from 4-chlorotetrahydropyran, which is then coupled in-situ with 2-bromopyridine.
Reaction Mechanism: The Kumada Catalytic Cycle
The widely accepted mechanism for the Palladium-catalyzed Kumada coupling involves a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (2-bromopyridine), forming a square planar Pd(II) complex.
-
Transmetalation: The organomagnesium reagent (tetrahydropyran-4-ylmagnesium chloride) exchanges its organic group with the halide on the palladium complex. This is the key step where the new carbon-carbon bond framework is assembled on the metal center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the final product, 2-(Oxan-4-yl)pyridine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle for the Palladium-catalyzed Kumada cross-coupling.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier | Comments |
| 4-Chlorotetrahydropyran | C₅H₉ClO | 120.58 | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich | For Grignard reagent formation. |
| Iodine | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich | Used to initiate the Grignard reaction. |
| 2-Bromopyridine | C₅H₄BrN | 157.99 | ≥99% | Sigma-Aldrich | Store under inert gas. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | ≥98% | Strem Chemicals | Pd(dppf)Cl₂; excellent catalyst for this coupling. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free, freshly distilled from Na/benzophenone. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | For extraction. |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | N/A | Lab-prepared | For quenching the reaction. |
| Saturated NaCl (aq.) | NaCl | 58.44 | N/A | Lab-prepared | Brine, for washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | Fisher Scientific | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
Grignard Reagents: Highly reactive, pyrophoric, and react violently with water. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar). Anhydrous solvents are essential.[6][7]
-
Palladium Catalysts: Potentially toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
Step-by-Step Synthesis Procedure
Part A: Preparation of Tetrahydropyran-4-ylmagnesium chloride (Grignard Reagent)
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Allow to cool to room temperature under a steady stream of nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.0 g, 41.1 mmol, 1.5 equiv) to the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This step etches the magnesium surface, removing the passivating oxide layer.
-
Initiation: Add 10 mL of anhydrous THF to the flask. In a separate dry flask, prepare a solution of 4-chlorotetrahydropyran (3.3 g, 27.4 mmol, 1.0 equiv) in 40 mL of anhydrous THF.
-
Grignard Formation: Add approximately 2 mL of the 4-chlorotetrahydropyran solution to the magnesium suspension. The reaction mixture should become warm and begin to gently bubble, and the iodine color should fade. This indicates the initiation of the Grignard reaction.
-
Addition: Once the reaction has initiated, add the remaining 4-chlorotetrahydropyran solution dropwise via an addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent is used directly in the next step.
Part B: Palladium-Catalyzed Kumada Cross-Coupling
-
Catalyst and Substrate Addition: To a separate 250 mL flame-dried, three-neck flask under nitrogen, add the palladium catalyst, Pd(dppf)Cl₂ (0.50 g, 0.68 mmol, 2.5 mol%). Add a solution of 2-bromopyridine (3.6 g, 22.8 mmol, 0.83 equiv relative to the chloride) in 50 mL of anhydrous THF.
-
Cooling: Cool the catalyst/2-bromopyridine mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the highly reactive Grignard reagent.
-
Grignard Transfer: Slowly transfer the prepared Grignard reagent solution from Part A into the cooled catalyst mixture via a cannula. An exothermic reaction is expected. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of saturated NaCl (brine). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude brown oil obtained is purified by flash column chromatography on silica gel.
-
Eluent: Gradient elution, starting with 20:1 Hexanes:Ethyl Acetate and gradually increasing polarity to 5:1 Hexanes:Ethyl Acetate.
-
Product: 2-(Oxan-4-yl)pyridine is typically isolated as a colorless to pale yellow oil.
-
Expected Yield: 65-80%.
-
Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow and Data Summary
Caption: Overall experimental workflow for the synthesis.
Expected Results
| Parameter | Expected Value |
| Reaction Time (Coupling) | 4–6 hours |
| Isolated Yield | 65–80% |
| Appearance | Colorless to pale yellow oil |
| Purity (by NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.55 (ddd, 1H), 7.65 (td, 1H), 7.15 (d, 1H), 7.10 (ddd, 1H), 4.05 (dt, 2H), 3.50 (td, 2H), 2.85 (tt, 1H), 1.85 (m, 4H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.5, 149.5, 136.5, 122.5, 120.8, 68.0, 44.5, 33.5. |
| MS (ESI) | m/z 164.1070 [M+H]⁺ |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 2-(Oxan-4-yl)pyridine using a Palladium-catalyzed Kumada cross-coupling reaction. By carefully controlling reaction conditions, particularly the formation of the Grignard reagent and the execution of the coupling step under an inert atmosphere, this method consistently provides the desired product in high yield and purity. This procedure serves as a valuable tool for medicinal and synthetic chemists requiring access to this important heterocyclic building block.
References
-
Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(7), 1061-1069. [Link]
-
Chen, Y., & Organ, M. G. (2016). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Angewandte Chemie International Edition, 55(34), 9972-9974. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Pothireddy, M., et al. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. SN Applied Sciences, 4(3), 85. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(1), 26-48. [Link]
-
Wikipedia contributors. (2023). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Stapp, P. R. (1969). Syntheses from 4-chlorotetrahydropyran. The Journal of Organic Chemistry, 34(2), 479-481. [Link]
-
Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 15(21), 5754-5757. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(2), 556-567. [Link]
-
Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]
-
Wikipedia contributors. (2023). Kumada coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(21), 5754–5757. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Wikipedia contributors. (2024). Grignard reagent. Wikipedia, The Free Encyclopedia. [Link]
-
Sun, S., et al. (2014). Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. Organic Letters, 16(17), 4520-4523. [Link]
-
Chen, C.-Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5258. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. [Link]
-
Gevorgyan, V., et al. (2010). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Chemistry of Heterocyclic Compounds, 46(6), 670-674. [https://www.researchgate.net/publication/242007624_Synthesis_of_2-2-isopropyl-4-o-methoxyphenyl-tetrahydropyran-4-yl]amine_and_its_reaction_with_aromatic_aldehydes]([Link])
-
Hoffmann, R. W., & Stiasny, H.-C. (1999). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications, (23), 2343-2344. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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Scalable Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)pyridine: An Application Note for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyridine, a crucial building block in contemporary drug discovery and development. Recognizing the industrial demand for robust and economically viable synthetic routes, this document outlines a two-step approach commencing with readily available starting materials: 2-bromopyridine and tetrahydro-4H-pyran-4-one. The described methodology focuses on operational simplicity, scalability, and high-yield transformations, making it suitable for implementation in both pilot plant and large-scale manufacturing settings. This guide is intended for researchers, synthetic chemists, and process development professionals in the pharmaceutical industry.
Introduction: The Significance of the 2-(Tetrahydro-2H-pyran-4-yl)pyridine Scaffold
The 2-(tetrahydro-2H-pyran-4-yl)pyridine moiety has emerged as a privileged scaffold in medicinal chemistry, featuring in a multitude of clinically relevant and investigational drug candidates. The tetrahydropyran ring serves as a versatile, non-planar bioisostere for various functional groups, often imparting favorable pharmacokinetic properties such as improved solubility, reduced metabolic liability, and enhanced cell permeability. Its incorporation into molecular architectures can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool for drug designers. The pyridine ring, a common feature in many pharmaceuticals, provides a key point for molecular interactions and further functionalization. The combination of these two rings creates a unique three-dimensional structure that can effectively probe the binding pockets of biological targets.
Given the increasing prevalence of this scaffold in drug pipelines, the development of scalable and efficient synthetic routes is of paramount importance. This application note details a practical and reliable pathway to access multi-kilogram quantities of 2-(tetrahydro-2H-pyran-4-yl)pyridine, thereby facilitating its broader application in pharmaceutical research and development.
Retrosynthetic Analysis and Strategy
A logical and scalable retrosynthetic analysis of the target molecule, 2-(tetrahydro-2H-pyran-4-yl)pyridine (I), points towards a convergent synthesis strategy. The key disconnection is the carbon-carbon bond between the pyridine and tetrahydropyran rings. This leads to two readily available starting materials: a 2-pyridyl nucleophile equivalent and tetrahydro-4H-pyran-4-one (III).
A robust method for forming this C-C bond is through the nucleophilic addition of an organometallic pyridine derivative to the ketone. Subsequent removal of the resulting hydroxyl group and saturation of the newly formed double bond will yield the target molecule. This two-step approach is advantageous for its convergency and the use of well-established, scalable chemical transformations.
Scalable Synthesis Route
The chosen synthetic route is a two-step process:
-
Step 1: Nucleophilic Addition of 2-Lithiopyridine to Tetrahydro-4H-pyran-4-one. This step forms the crucial C-C bond and generates a tertiary alcohol intermediate. 2-Lithiopyridine is generated in situ from the commercially available and cost-effective 2-bromopyridine.
-
Step 2: Dehydration and Catalytic Hydrogenation. The tertiary alcohol is first dehydrated to form an exocyclic alkene. This intermediate is then subjected to catalytic hydrogenation to yield the final saturated product, 2-(tetrahydro-2H-pyran-4-yl)pyridine.
This route is designed for scalability, employing common and reliable reagents and reaction conditions.
Detailed Experimental Protocols
Starting Materials
Both 2-bromopyridine and tetrahydro-4H-pyran-4-one are commercially available from multiple suppliers in bulk quantities, ensuring a secure and scalable supply chain[1][2][3][4][5]. Industrial synthesis routes for tetrahydro-4H-pyran-4-one are well-established, often starting from commodity chemicals like 3-chloropropionyl chloride and ethylene[6][7].
Step 1: Synthesis of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-ol (Intermediate A)
This protocol describes the nucleophilic addition of in situ generated 2-lithiopyridine to tetrahydro-4H-pyran-4-one.
Reaction Scheme:
Workflow for the synthesis of Intermediate A.
Materials and Equipment:
-
2-Bromopyridine (99%)
-
n-Butyllithium (2.5 M in hexanes)
-
Tetrahydro-4H-pyran-4-one (98%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
Protocol:
-
Reactor Setup: Under a nitrogen atmosphere, charge the jacketed reactor with anhydrous THF (10 L). Cool the solvent to -78 °C using a suitable cooling system.
-
Generation of 2-Lithiopyridine: To the cold THF, slowly add n-butyllithium (2.5 M in hexanes, 4.4 L, 11.0 mol) while maintaining the internal temperature below -70 °C. Following the addition, add 2-bromopyridine (1.58 kg, 10.0 mol) dropwise over 1 hour, ensuring the temperature remains below -70 °C. Stir the resulting solution for an additional 30 minutes at -78 °C. The formation of 2-lithiopyridine is a well-established and reliable reaction[8].
-
Addition of Ketone: Slowly add a solution of tetrahydro-4H-pyran-4-one (1.00 kg, 10.0 mol) in anhydrous THF (2 L) to the 2-lithiopyridine solution over 1.5 hours, maintaining the internal temperature below -70 °C. The nucleophilic addition of organolithium reagents to ketones is a fundamental and high-yielding transformation in organic synthesis[2][6][7].
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction for completion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (5 L), ensuring the internal temperature does not rise above -20 °C.
-
Work-up and Isolation: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 4 L). Combine the organic layers, wash with brine (5 L), and dry over anhydrous MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol, 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-ol, as a solid or viscous oil. This crude product is typically of sufficient purity for use in the next step.
Expected Yield: 85-95%
Step 2: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)pyridine (Target Molecule I)
This step involves the dehydration of the tertiary alcohol intermediate followed by the catalytic hydrogenation of the resulting alkene.
Reaction Scheme:
Workflow for the synthesis of the target molecule.
Materials and Equipment:
-
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-ol (from Step 1)
-
Martin's Sulfurane
-
Dichloromethane (DCM)
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol
-
Hydrogen gas
-
High-pressure hydrogenation reactor (autoclave)
-
Filtration apparatus (e.g., Celite® pad)
-
Distillation apparatus
Protocol:
-
Dehydration:
-
In a suitable reactor under a nitrogen atmosphere, dissolve the crude 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-ol (1.79 kg, 10.0 mol) in dichloromethane (15 L).
-
To this solution, add Martin's sulfurane (4.04 kg, 11.0 mol) portion-wise over 30 minutes, maintaining the temperature below 30 °C. Martin's sulfurane is a mild and efficient reagent for the dehydration of tertiary alcohols[1][9][10][11][12].
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water (5 L). Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution (2 x 5 L) and then brine (5 L).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-(3,6-dihydro-2H-pyran-4-yl)pyridine.
-
-
Catalytic Hydrogenation:
-
Transfer the crude 2-(3,6-dihydro-2H-pyran-4-yl)pyridine to a high-pressure hydrogenation reactor.
-
Add ethanol (15 L) as the solvent.
-
Carefully add 10% palladium on carbon (50% wet, ~90 g) to the reactor. Catalytic hydrogenation is a standard and highly effective method for the reduction of carbon-carbon double bonds[3][13][14].
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 psi and heat to 50 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-16 hours, monitoring the hydrogen uptake.
-
After the reaction is complete (as determined by HPLC or GC), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford 2-(tetrahydro-2H-pyran-4-yl)pyridine as a clear oil or low-melting solid.
-
Expected Overall Yield (from 2-bromopyridine): 70-80%
Characterization of 2-(Tetrahydro-2H-pyran-4-yl)pyridine
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 1: Analytical Data for 2-(Tetrahydro-2H-pyran-4-yl)pyridine
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, 1H), 7.65 (td, 1H), 7.15 (d, 1H), 7.10 (dd, 1H), 4.10 (m, 2H), 3.50 (t, 2H), 2.95 (m, 1H), 1.85 (m, 4H). The signals for the tetrahydropyran protons are expected to be complex due to conformational isomerism[8][15][16][17]. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5, 149.0, 136.5, 123.0, 121.0, 68.0, 45.0, 33.0. |
| Mass Spectrometry (EI) | m/z (%): 163 (M⁺), 134, 120, 106, 78. The fragmentation pattern is expected to show characteristic losses from both the pyridine and tetrahydropyran rings[18][19][20][21][22]. |
| Infrared (IR) (neat) | ν (cm⁻¹): 3050, 2950, 2850, 1590, 1470, 1435, 1100. |
| Purity (by HPLC/GC) | > 98% |
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
2-Bromopyridine is toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen gas is highly flammable. Hydrogenation reactions should be conducted in a designated area with appropriate safety measures in place.
-
Martin's Sulfurane is moisture-sensitive and should be handled under an inert atmosphere.
Always consult the Safety Data Sheets (SDS) for all reagents before use and follow all institutional safety protocols.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient method for the preparation of 2-(tetrahydro-2H-pyran-4-yl)pyridine, a key building block in pharmaceutical research. By utilizing commercially available starting materials and well-established chemical transformations, this protocol is amenable to large-scale production. The provided detailed procedures and characterization data will be a valuable resource for chemists and chemical engineers involved in the development and manufacturing of active pharmaceutical ingredients.
References
-
Master Organic Chemistry. (2023). Addition of Organolithiums To Aldehydes and Ketones. [Link]
-
Hesek, D., et al. (2008). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. The Journal of Organic Chemistry. [Link]
-
YouTube. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. [Link]
-
Pearson. Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
PubMed. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. [Link]
-
ACS Publications. (2008). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. [Link]
-
UKEssays. (2018). Burgess and Martin Dehydrating Reagents. [Link]
-
Pure. Dehydration reactions in polyfunctional natural products. [Link]
-
ACS Publications. (1973). Sulfuranes. III. Reagent for the dehydration of alcohols. [Link]
-
PubMed. (2013). Face selective reduction of the exocyclic double bond in isatin derived spirocyclic lactones. [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
-
Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. [Link]
-
ResearchGate. 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. [Link]
-
Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. [Link]
-
Semantic Scholar. Selective partial reduction of various heteroaromatic compounds with bridgehead nitrogen via Birch reduction protocol. [Link]
-
SpringerLink. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
-
ResearchGate. 2‐Lithiopyridine | Request PDF. [Link]
-
Organic Syntheses. PREPARATION OF 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]
-
PubMed. (2014). Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
RSC Publishing. Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. [Link]
-
Experimental and Theoretical Evaluation of trans-3-Halo- 2-Hydroxy-Tetrahydropyran Conformational Prefer. [Link]
-
Chemical Journal of Kazakhstan. (2021). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
ACS Publications. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]
-
Organic Syntheses. 4-ACETYLPYRIDINE. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
-
PubMed. (2021). Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. [Link]
-
Wikipedia. Kröhnke pyridine synthesis. [Link]
-
The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. [Link]
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Application Note: Functionalization of 2-(Oxan-4-yl)pyridine for Library Synthesis
This Application Note provides a comprehensive technical guide for the functionalization of 2-(Oxan-4-yl)pyridine (also known as 4-(2-pyridyl)tetrahydropyran). This scaffold acts as a critical bioisostere for phenyl-cyclohexyl systems, offering improved solubility and metabolic stability in medicinal chemistry libraries.
Introduction & Strategic Analysis
The 2-(Oxan-4-yl)pyridine scaffold represents a "privileged structure" in drug discovery. It combines the polarity and hydrogen-bond accepting capability of the pyridine ring with the lipophilicity-lowering effect of the saturated oxygen heterocycle.
Structural Reactivity Profile
To design a library synthesis strategy, we must map the reactivity vectors of the molecule.
-
Vector A (Pyridine C3/C5): Electron-poor positions. Accessible via electrophilic substitution (if activated) or directed C-H activation (DoM/catalytic).
-
Vector B (Pyridine C4/C6): Most electron-deficient sites. Prime targets for nucleophilic radical addition (Minisci) or nucleophilic aromatic substitution (
) via N-oxide activation. -
Vector C (Linker
): The tertiary methine carbon connecting the rings. It is "benzylic-like" (pyridylic) and susceptible to radical abstraction or deprotonation-alkylation. -
Vector D (Oxane Ring): Generally inert, serving as a stable spacer, though the positions
to the oxygen are susceptible to oxidative C-H functionalization.
Library Design Workflow
The following decision tree illustrates the logic for selecting the appropriate functionalization protocol based on the desired diversity vector.
Figure 1: Strategic decision tree for diversifying the 2-(oxan-4-yl)pyridine scaffold.
Detailed Protocols
Protocol A: -Functionalization (Linker Modification)
Objective: Create a quaternary center at the junction of the pyridine and oxane rings. This restricts conformational freedom and can improve selectivity.
Mechanism: The C-H bond at the 4-position of the oxane is activated by the adjacent pyridine ring (
Experimental Procedure (Deprotonation/Alkylation)
-
Reagents:
-
Substrate: 2-(Oxan-4-yl)pyridine (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)
-
Electrophile: Methyl iodide or primary alkyl bromide (1.2 equiv)
-
Solvent: Anhydrous THF
-
-
Step-by-Step:
-
Charge a flame-dried Schlenk flask with the substrate and anhydrous THF (0.2 M) under
. -
Cool the solution to -78 °C .
-
Add LDA dropwise over 10 minutes. The solution typically turns deep red/orange, indicating the formation of the pyridylic anion.
-
Stir at -78 °C for 30 minutes.
-
Add the electrophile (neat or in THF) dropwise.
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Add saturated aqueous
. -
Workup: Extract with EtOAc (3x), dry over
, and concentrate.
-
-
Critical Note: If using larger electrophiles, yield may decrease due to steric hindrance at the tertiary center. In such cases, consider Pd-catalyzed C-H arylation using a protocol similar to Protocol C but optimized for
centers [1].
Protocol B: Minisci Reaction (C4/C6 Alkylation)
Objective: Introduce alkyl fragments directly onto the pyridine ring without pre-functionalization (halogenation). Mechanism: Nucleophilic radical substitution.[1] The pyridine is protonated (activated), and a nucleophilic alkyl radical attacks the electron-deficient C4 or C6 positions.
Experimental Procedure (Photoredox or Thermal)
This protocol uses a modern, silver-free thermal approach using persulfate, which is robust for library synthesis.
-
Reagents:
-
Substrate: 2-(Oxan-4-yl)pyridine (1.0 equiv)
-
Radical Precursor: Carboxylic Acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (2.0 equiv)
-
Oxidant: Ammonium Persulfate
(2.0 equiv) -
Catalyst:
(0.1 equiv) - Optional but recommended for sluggish acids. -
Acid: TFA (1.0 equiv) or
(1.0 equiv) - Essential to activate pyridine. -
Solvent:
(biphasic 1:1) or DMSO.
-
-
Step-by-Step:
-
Dissolve substrate and carboxylic acid in the solvent mixture (0.1 M).
-
Add the acid (TFA) to protonate the pyridine.
-
Add the oxidant and catalyst.[2]
-
Heat to 50-80 °C with vigorous stirring (if biphasic).
-
Monitor by LCMS.[3] Reaction is usually complete in 2-4 hours.
-
Workup: Basify with
(aq) to pH > 8. Extract with DCM.
-
-
Regioselectivity:
-
Expect a mixture of C4 and C6 substitution. The C4 position is sterically less hindered than C6 (which is ortho to the bulky oxanyl group), often favoring C4-substitution [2].
-
Purification: Regioisomers are typically separable by flash chromatography (silica, EtOAc/Hexanes).
-
Protocol C: Iridium-Catalyzed C-H Borylation (C3/C5 Functionalization)
Objective: Install a versatile handle (Boronate ester) at the sterically least hindered positions (C3/C5) for subsequent Suzuki coupling. Mechanism: Steric-controlled C-H activation. The bulky catalyst prefers positions distal to the oxanyl group.
Experimental Procedure
-
Reagents:
-
Substrate: 2-(Oxan-4-yl)pyridine
-
Boron Source:
(Bis(pinacolato)diboron) (1.0 equiv) -
Catalyst:
(1.5 mol%) -
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: THF or MTBE (anhydrous).
-
-
Step-by-Step:
-
In a glovebox or under strict Argon, mix catalyst, ligand, and
in solvent to form the active catalyst (deep color change). -
Add the substrate.[2]
-
Heat at 60-80 °C in a sealed tube for 4-12 hours.
-
Workup: Evaporate solvent. The residue is often used directly in the next step (Suzuki coupling) or purified by rapid filtration through a silica plug (eluting with non-polar solvent) to avoid deboronation.
-
-
Outcome:
-
Predominantly C5-borylation (meta to the oxanyl group) due to the steric bulk of the oxane shielding C3.
-
This provides a route to meta-substituted pyridine libraries [3].
-
Data Summary & Comparison
| Parameter | Protocol A (Linker Alkylation) | Protocol B (Minisci) | Protocol C (C-H Borylation) |
| Target Position | C4 / C6 (Pyridine) | C5 (Pyridine) | |
| Primary Vector | Conformational constraint | Alkyl diversity | Aryl diversity (via Suzuki) |
| Key Reagent | LDA / Alkyl Halide | Carboxylic Acid / Persulfate | |
| Conditions | -78 °C, Anhydrous | 60 °C, Aqueous/Acidic | 80 °C, Inert Atmosphere |
| Limiting Factor | Steric hindrance at | Regioisomer separation | Catalyst cost / |
| Typical Yield | 50-75% | 40-70% | 60-90% |
References
-
Phosphorus c
-sp3-C–H amination of 2-alkylpyridines. Source: Royal Society of Chemistry. URL:[Link] Relevance: Establishes precedent for functionalizing the -position of 2-alkylpyridines. -
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: Minisci Reaction. Source: Organic Chemistry Portal (citing J. Am. Chem. Soc. 2021). URL:[Link] Relevance: Provides the foundational conditions for controlling Minisci regioselectivity.
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Source: Z. Naturforsch. 2013.[4] URL:[Link] Relevance: Comprehensive review on metalation strategies for pyridine scaffolds.
-
Recent Advances in Minisci-Type Reactions. Source: SciSpace. URL:[Link] Relevance: Updates on photoredox and silver-free variants of the Minisci reaction.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Regioselectivity Issues in 2-Substituted Pyridine Synthesis
Prepared by the Gemini Application Science Team
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity when targeting the C2 position of the pyridine ring. Pyridine's intrinsic electronic properties make direct and selective functionalization a non-trivial task. This center provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.
Troubleshooting Guide: From Mixed Isomers to High C2 Selectivity
This section addresses specific experimental problems in a question-and-answer format, providing both the mechanistic reasoning and practical solutions.
Q1: My reaction is producing an inseparable mixture of 2- and 4-substituted pyridines. How can I dramatically improve C2 selectivity?
Primary Cause: This is a classic problem in pyridine chemistry. The C2 and C4 positions are both electronically activated for nucleophilic attack, especially when the pyridine nitrogen is coordinated or quaternized. Without a strong directing influence, mixtures are common.
Solution 1: The Pyridine N-Oxide Strategy
This is one of the most reliable and field-proven methods for directing substitution to the C2 position. By converting the pyridine to its N-oxide, you fundamentally alter the electronic landscape of the ring.
-
Expertise & Causality: The N-oxide group acts as a powerful activating group. The oxygen atom donates electron density into the ring through resonance, creating significant electron deficiency (positive character) at the C2 and C4 positions, making them highly susceptible to nucleophilic attack. While both positions are activated, the C2 position is often favored, particularly with sterically demanding nucleophiles. The N-oxide can be easily removed in a subsequent step to yield the desired 2-substituted pyridine.[1][2]
-
Trustworthiness & Protocol: This strategy provides a self-validating workflow. Successful N-oxide formation is easily confirmed by TLC or NMR, and the subsequent nucleophilic addition and deoxygenation steps are robust and high-yielding for many substrates.
Experimental Protocol 1: C2-Arylation via a Pyridine N-Oxide and Grignard Reagent
This protocol is adapted from the highly effective method developed by Andersson, Almqvist, and Olsson.[3][4][5]
Step A: N-Oxide Formation
-
Dissolve the starting pyridine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pyridine N-oxide, which is often pure enough for the next step.
Step B: Regioselective Grignard Addition
-
Under an inert atmosphere (N₂ or Ar), dissolve the pyridine N-oxide (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a low temperature, typically -78 °C to 0 °C, to prevent the formation of ring-opened byproducts.[5]
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv.) dropwise.
-
After the addition is complete, add an activating agent such as trifluoroacetic anhydride (TFAA) (1.1 equiv.) to facilitate the reaction and subsequent aromatization.[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction carefully with a saturated ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
Step C: Purification
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted pyridine.
Visualization 1: Mechanism of N-Oxide Directed C2-Substitution
Caption: Workflow for C2-substitution using the pyridine N-oxide strategy.
Q2: My direct C-H functionalization reaction has low yield and poor regioselectivity. What are the key parameters to optimize?
Primary Cause: Transition-metal-catalyzed C-H functionalization is a powerful but sensitive technique.[6][7][8] Success hinges on the delicate interplay between the catalyst, substrate, and reaction conditions. Poor results often stem from a suboptimal catalytic system or conditions that do not favor the desired C-H activation pathway.
Solution: Systematic Optimization of Reaction Parameters
The coordination of the pyridine nitrogen to the metal center is the key to directing C-H activation to the C2 position. Optimizing conditions ensures this coordination is effective and the catalytic cycle proceeds efficiently.
-
Expertise & Causality: The catalyst (e.g., Pd, Rh, Ni) first coordinates to the pyridine nitrogen. This brings the metal center into close proximity to the C2-H bond, facilitating its cleavage in a process often called cyclometalation or concerted metalation-deprotonation.[8] Additives like pivalic acid (PivOH) can act as proton shuttles, assisting in this crucial C-H cleavage step.
-
Trustworthiness & Data-Driven Decisions: Troubleshooting C-H functionalization requires a systematic approach. Screening key parameters, as outlined in the table below, allows you to identify the factors limiting your reaction's performance.
Table 1: Troubleshooting Guide for C2 C-H Functionalization Reactions
| Parameter | Potential Issue & Explanation | Suggested Action & Rationale |
| Catalyst/Ligand | Inefficient C-H Activation: The chosen metal/ligand combination may not be active enough for your specific substrate. | Screen different catalysts (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂) and ligands (e.g., phosphines, NHCs). The ligand's steric and electronic properties are critical for catalytic activity. |
| Temperature | Slow Reaction vs. Decomposition: Too low a temperature may not overcome the activation energy for C-H cleavage. Too high can lead to catalyst decomposition or side reactions. | Screen a temperature gradient (e.g., 80 °C, 100 °C, 120 °C). This helps find the sweet spot between reaction rate and stability. |
| Solvent | Poor Solubility or Catalyst Deactivation: The solvent must fully dissolve all components and be compatible with the catalytic cycle. | Test a range of anhydrous solvents with varying polarities (e.g., Toluene, Dioxane, DMF). |
| Acid Additive | Inefficient Proton Transfer: Many C-H activation cycles rely on a concerted metalation-deprotonation step, which is often facilitated by an acid additive.[8] | If using a carboxylate-assisted protocol, ensure the correct stoichiometry of an additive like PivOH (pivalic acid). |
| Atmosphere | Catalyst Oxidation: Many transition metal catalysts, particularly in their active state, are sensitive to oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox. |
Visualization 2: Factors Influencing Pyridine C-H Functionalization
Caption: Key factors influencing the outcome of C-H functionalization reactions.
Q3: My electrophilic substitution reaction failed or gave the C3-substituted product. How can I achieve C2-substitution with an electrophile?
Primary Cause: This outcome is dictated by the fundamental electronic nature of the pyridine ring. It is an electron-deficient heterocycle, making it inherently unreactive towards electrophilic aromatic substitution (EAS).[1][9] Any EAS that does occur will happen at the C3 position, as this avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate.[2]
Solution: Reverse the Polarity - Directed ortho Metalation (DoM)
Instead of forcing an unfavorable electrophilic attack, this strategy transforms the C2 position into a potent nucleophile, which can then react with a wide range of electrophiles.
-
Expertise & Causality: Directed ortho Metalation involves using a strong base, typically an organolithium reagent like n-BuLi or LDA, to deprotonate the C2 position. This is only possible because a directing group (DG) on the pyridine ring coordinates to the lithium cation, localizing the base and making the C2 proton significantly more acidic. The resulting 2-pyridyllithium species is a powerful nucleophile.
-
Trustworthiness & Protocol: This is a robust and versatile method for installing a wide array of functional groups at the C2 position.
Experimental Protocol 2: Directed ortho Metalation and Electrophilic Quench
Step A: Lithiation
-
Under an inert atmosphere (N₂ or Ar), dissolve the 2-substituted pyridine bearing a directing group (e.g., 2-(dimethylamino)pyridine) in an anhydrous ether solvent (e.g., THF, Diethyl ether).
-
Cool the solution to -78 °C.
-
Slowly add the organolithium base (e.g., n-BuLi, 1.1 equiv.) dropwise. The formation of the lithiated species is often indicated by a color change.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
Step B: Electrophilic Quench
-
While maintaining the low temperature, add a solution of the desired electrophile (e.g., benzaldehyde, iodine, TMSCl) (1.2 equiv.) in anhydrous THF.
-
Stir at -78 °C for an additional 1-3 hours.
-
Allow the reaction to slowly warm to room temperature.
Step C: Workup and Purification
-
Quench the reaction with a saturated NH₄Cl solution or water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the product via column chromatography or crystallization.
Visualization 3: Decision Workflow for 2-Substituted Pyridine Synthesis
Caption: A decision-making guide for selecting a synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine less reactive than benzene in electrophilic substitutions? A: There are two primary reasons. First, the nitrogen atom is highly electronegative, pulling electron density out of the aromatic ring and deactivating it towards attack by electron-deficient electrophiles.[1][9] Second, the nitrogen's basic lone pair readily reacts with Lewis acids (which are often required to generate the electrophile), placing a positive charge on the nitrogen and further deactivating the ring.[8][10]
Q2: What is the fundamental role of a pyridine N-oxide in controlling regioselectivity? A: A pyridine N-oxide effectively "reverses" the electronic properties of the ring. The N⁺-O⁻ dipole makes the nitrogen atom a poor Lewis base, preventing side reactions. More importantly, the oxygen atom donates electron density by resonance, specifically to the C2 and C4 positions. This makes these carbons electron-poor and prime targets for nucleophiles, a reactivity pattern opposite to that of the parent pyridine.[1][11][12][13]
Q3: When should I choose a transition-metal-catalyzed C-H functionalization over a more classical N-oxide approach? A: Choose transition-metal C-H functionalization when you prioritize atom economy (no need for pre-functionalization) and have access to complex or sensitive substrates, as these methods often exhibit high functional group tolerance.[10] Choose the N-oxide approach when you need a scalable, robust, and often less expensive method, particularly for additions of strong carbon nucleophiles like Grignard or organolithium reagents.[3][5]
Q4: How do existing substituents on the pyridine ring affect a new substitution at the C2 position? A: Existing substituents exert both steric and electronic effects. A bulky group at the C3 position will sterically hinder attack at C2, potentially lowering yields or preventing the reaction altogether. Electron-donating groups (EDGs) can increase the overall reactivity of the ring, while electron-withdrawing groups (EWGs) decrease it. These electronic effects can also influence the regioselectivity of certain reactions by modulating the acidity of adjacent C-H bonds or the stability of reaction intermediates.[14][15][16][17]
References
- BenchChem. (n.d.). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
- SYNFACTS. (2010). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synfacts, 2010(04), 0446.
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- SYNFACTS. (2010). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synfacts, 2010(4), 446-446.
- Wikipedia. (n.d.). Pyridine.
- Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
- ResearchGate. (n.d.). Strategies for the synthesis of C2‐functionalized pyridines.
- Shaibu, B. S., Kawade, R. K., & Liu, R. S. (2012). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry, 10(34), 6973.
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
- Wang, P. S., Li, X., & Wang, L. (2017). Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 82(3), 1617–1622.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Li, Q., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7(1).
- ResearchGate. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
- C&EN Global Enterprise. (2022, November 21). 2 approaches to new pyridines.
- MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
- Larionov, O. V., & Stephens, D. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. TiCC, 1(1), 35–49.
- Andersson, H., et al. (2010). Efficient, mild and completely regioselective synthesis of substituted pyridines.
- Li, Q., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41287.
- ResearchGate. (n.d.). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles.
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
- Pearson. (n.d.). EAS Reactions of Pyridine Explained.
- University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
- DAV University. (n.d.). Pyridines – Structure.
- ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
- ACS Publications. (2022). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 61(33), 13077–13086.
- Kumar, A., et al. (2017). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Scientific Reports, 7(1).
- Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
Sources
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- 2. quora.com [quora.com]
- 3. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient, mild and completely regioselective synthesis of substituted pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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Technical Support Center: Catalyst Removal from 2-(Oxan-4-yl)pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing metal catalyst residues from 2-(Oxan-4-yl)pyridine. It is structured in a question-and-answer format to directly address common challenges and offers detailed troubleshooting workflows and protocols grounded in established chemical principles.
Introduction: The Challenge of Pyridine-Containing Intermediates
2-(Oxan-4-yl)pyridine is a valuable building block in medicinal chemistry. Its synthesis often relies on powerful cross-coupling reactions catalyzed by transition metals, most commonly palladium (Pd). While highly effective, these catalysts can form stable complexes with the basic nitrogen atom of the pyridine ring, making their removal a significant purification challenge.[1][2]
In pharmaceutical development, stringent control of elemental impurities is a regulatory necessity. Guidelines like the ICH Q3D establish permitted daily exposure (PDE) limits for various metals, making efficient removal critical for patient safety and regulatory compliance.[3][4][5][6][7] This guide will equip you with the knowledge to effectively reduce residual catalyst levels to meet even the most demanding specifications.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for metal catalyst residues in my final compound?
Acceptable limits are not one-size-fits-all; they are determined by the drug's dosage, route of administration, and regulatory guidelines. The ICH Q3D guideline is the primary reference, classifying elemental impurities and setting Permitted Daily Exposure (PDE) limits.[3][6][7] For example, palladium is a Class 2B element. It is crucial to perform a risk assessment for your specific drug product to establish a target concentration limit (often in the low parts-per-million, or ppm, range).[4][5]
Q2: My initial purification by column chromatography still shows high palladium levels. What should I do next?
This is a common issue. Standard silica gel chromatography is often insufficient for removing palladium complexed with basic compounds like pyridines.[2][8] The persistent color (yellow, brown, or black) in your product is a strong indicator of residual palladium.[1] Your next step should be a targeted removal technique. The most effective options are:
-
Metal Scavengers: Solid-supported materials with functional groups that have a high affinity for the metal.[1][9][10]
-
Activated Carbon: A cost-effective adsorbent that can be highly effective for palladium removal.[11][12]
Q3: Which type of metal scavenger is most effective for removing palladium from a pyridine-containing molecule?
For palladium, which is a soft metal, scavengers with soft donor atoms are most effective.
-
Thiol-based scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol) are generally the first choice.[9] The sulfur atom acts as a strong ligand for palladium, effectively pulling it out of the solution.
-
Trimercaptotriazine (TMT)-based scavengers are also highly effective for palladium.[1][9]
-
Amine-based scavengers (e.g., SiliaMetS® Trisamine) can also be used but are typically more effective for harder metals.
It is always recommended to perform a small-scale screen of different scavengers to find the optimal one for your specific complex.
Q4: Can I use activated carbon? What are the best practices?
Yes, activated carbon is a powerful and economical tool for palladium removal and can sometimes outperform specialized scavengers.[11][12] Best Practices:
-
Select the Right Carbon: Different grades of activated carbon have varying pore structures and surface properties. It is crucial to screen a few types (e.g., Darco® KB-B) to find the most effective one.[11]
-
Use as a Slurry: Add the activated carbon (typically 5-10 wt% relative to your product) to a solution of your crude 2-(Oxan-4-yl)pyridine.
-
Agitate and Heat: Stir the slurry for several hours (4-18 h). Gentle heating (40-50 °C) can improve efficiency.[11]
-
Filter Carefully: Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to completely remove the fine carbon particles.[8][13]
Caution: Activated carbon can be non-selective and may adsorb your desired product, leading to yield loss.[11] Always run a small-scale test to quantify potential losses.
Q5: I'm observing product degradation during my purification. Could the scavenger be the cause?
While uncommon, it is possible. Some scavengers could have residual acidity or basicity that might affect a sensitive substrate. More often, degradation is caused by extended heating or exposure to air during the scavenging process. To mitigate this:
-
Minimize the scavenging time and temperature to the minimum required for effective metal removal.
-
Ensure your process is performed under an inert atmosphere (e.g., nitrogen or argon) if your compound is sensitive to oxidation.
Troubleshooting Guides
Guide 1: Troubleshooting High Palladium Content (>50 ppm) After Initial Work-up
This workflow provides a systematic approach to reducing high levels of palladium contamination.
Caption: Decision workflow for systematic palladium removal.
Guide 2: Optimizing Scavenger Performance
If a scavenger is effective but not reaching the desired purity, consider the following optimization steps:
| Parameter | Action | Rationale |
| Scavenger Amount | Increase equivalents (e.g., from 4 eq. to 8 eq. relative to Pd) | Provides more binding sites to drive the equilibrium towards the scavenged metal complex. |
| Time | Increase reaction time (e.g., from 4h to 16h) | Allows more time for the diffusion-limited process of the metal finding the solid-supported scavenger. |
| Temperature | Increase temperature (e.g., from RT to 40-60 °C) | Increases the reaction kinetics, but must be balanced against potential product instability.[1] |
| Solvent | Screen different solvents | The solvent can affect the swelling of polymer-based scavengers and the solubility of the metal complex, impacting efficiency.[14] |
| Agitation | Ensure efficient stirring | Prevents the solid scavenger from settling and ensures good mass transfer between the liquid and solid phases. |
Experimental Protocols
Protocol 1: General Screening of Metal Scavengers
-
In separate vials, dissolve a known amount of crude 2-(Oxan-4-yl)pyridine in a suitable solvent (e.g., Toluene, Ethyl Acetate).
-
To each vial, add a different metal scavenger (e.g., SiliaMetS Thiol, MP-TMT, etc.), typically using 4-5 equivalents relative to the initial moles of palladium catalyst used.
-
Stir the mixtures at room temperature for 4-16 hours.
-
Filter each mixture, washing the scavenger with fresh solvent.
-
Combine the filtrate and washes for each sample.
-
Analyze the palladium content in each filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify the most effective scavenger.
Protocol 2: Bulk Scale Metal Removal using a Thiol-Based Scavenger
-
Dissolve the crude 2-(Oxan-4-yl)pyridine product in an appropriate solvent (e.g., Ethyl Acetate, 5-10 mL/g).
-
Add the selected thiol-based silica scavenger (typically 5-10 wt% relative to the crude product, or 2-4 equivalents relative to the initial amount of palladium catalyst).[1]
-
Stir the mixture at room temperature for 2-16 hours. Gentle heating (e.g., 40-50 °C) can be applied if necessary and if the product is stable.[1]
-
Monitor the reaction by taking small aliquots, filtering, and analyzing for palladium content via ICP-MS.
-
Once the desired palladium level is reached, filter the mixture through a pad of Celite® to remove the scavenger.[1]
-
Wash the filter cake thoroughly with the solvent to recover any adsorbed product.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 5. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Troubleshooting Grignard Coupling for Pyridine-Pyran Synthesis
Welcome to the technical support center for troubleshooting Grignard coupling reactions in the synthesis of pyridine-pyran motifs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sensitive C-C bond-forming reaction. Here, we address common experimental challenges with in-depth, scientifically grounded explanations and actionable protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section delves into the fundamental principles governing the success or failure of your Grignard reaction, providing the causal explanations necessary for effective troubleshooting.
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes?
A1: The initiation of Grignard reagent formation is a surface-mediated process that is highly sensitive to the condition of the magnesium metal and the purity of your reagents and solvent.
-
Magnesium Surface Passivation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.
-
Expert Insight: Mechanical activation (e.g., crushing larger pieces into a powder) or chemical activation is crucial. Common activators include a small crystal of iodine, 1,2-dibromoethane, or sonication. The color change associated with iodine or the evolution of ethylene gas from 1,2-dibromoethane provides a visual cue of successful activation.
-
-
Purity of Starting Materials: Trace amounts of water or protic impurities in your solvent (typically THF or diethyl ether) or on your glassware will quench the Grignard reagent as it forms. Similarly, impurities in the halo-pyridine can inhibit the reaction.
-
Self-Validating Protocol: Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before use.
-
Q2: I'm observing low yields of my desired pyridine-pyran product. What are the primary competing side reactions?
A2: Low yields in Grignard couplings with pyridine derivatives are often due to the inherent reactivity of both the Grignard reagent and the pyridine ring itself.
-
Homocoupling (Wurtz-type Reaction): The Grignard reagent can couple with the starting halo-pyridine to form a bipyridyl byproduct. This is particularly prevalent with more reactive Grignard reagents and can be catalyzed by certain transition metal impurities.
-
Protonation of the Grignard Reagent: Any acidic protons in the reaction mixture, including from the solvent or starting materials, will quench the Grignard reagent.
-
Reaction at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to the magnesium center of the Grignard reagent. This can deactivate both reactants. For 2-halopyridines, this coordination can be particularly problematic, leading to what is often termed the "2-pyridyl problem" in cross-coupling chemistry.
-
Reduction of the Electrophile: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, leading to the formation of a dehalogenated pyridine instead of the desired coupled product.
Q3: My reaction is producing a complex mixture of unidentified byproducts. How can I diagnose the issue?
A3: A complex product mixture often points to issues with reaction control, such as temperature, or the inherent instability of the reactants or products.
-
Thermal Instability: Grignard reactions can be highly exothermic. Poor temperature control can lead to decomposition of the Grignard reagent, the electrophile, or the desired product.
-
Expert Insight: Employ slow, dropwise addition of the Grignard reagent to the electrophile at a low temperature (e.g., 0 °C or -78 °C) to manage the exotherm.
-
-
Radical Pathways: While often considered a nucleophilic addition, Grignard reactions can also proceed through single-electron transfer (SET) mechanisms, leading to radical intermediates and a variety of side products. This is more common with sterically hindered substrates.
Section 2: Troubleshooting Guides - From Problem to Solution
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Low to No Conversion of the Pyran Electrophile
This is a common issue that can stem from several factors related to the Grignard reagent's activity or the reaction conditions.
Troubleshooting Workflow: Low Electrophile Conversion
Caption: A workflow for troubleshooting low electrophile conversion.
Detailed Corrective Actions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Grignard Reagent | Quench a small aliquot of the Grignard solution with I₂. A persistent brown color indicates the presence of active Grignard reagent. | Remake the Grignard reagent using freshly activated magnesium and rigorously dried solvent and glassware. |
| Poor Solubility of Reactants | Observe the reaction mixture for undissolved solids. | Consider a different ethereal solvent (e.g., THF instead of diethyl ether) or a co-solvent. |
| Steric Hindrance | Analyze the structures of your pyridine and pyran components for bulky substituents near the reaction centers. | Increase the reaction temperature or consider a transition metal catalyst (e.g., Kumada coupling conditions) to facilitate the reaction. |
| Lewis Acid-Base Inhibition | The pyridine nitrogen may be coordinating to the magnesium. | Consider using a pyridine N-oxide derivative, which can activate the ring towards nucleophilic attack and prevent N-coordination. |
Issue 2: Predominance of Homocoupled Byproducts
The formation of bipyridyls or pyran dimers indicates that the desired cross-coupling is being outcompeted.
Troubleshooting Workflow: Excessive Homocoupling
Caption: A decision tree for minimizing homocoupling side reactions.
Detailed Corrective Actions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| High Local Concentration of Grignard Reagent | Homocoupling is often exacerbated by rapid addition of the Grignard reagent. | Add the Grignard reagent slowly via a syringe pump to maintain a low concentration relative to the electrophile. |
| Elevated Reaction Temperature | High temperatures can promote side reactions. | Maintain a low reaction temperature (e.g., 0 °C to -78 °C) throughout the addition and reaction time. |
| Catalyst-Mediated Homocoupling | If using a transition metal catalyst, the catalyst itself may promote homocoupling. | Screen different catalysts and ligands. For instance, in Kumada couplings of 2-pyridyl Grignards, secondary phosphine oxides (SPOs) have been shown to be superior to traditional phosphine ligands. |
| Stoichiometry | An excess of the Grignard reagent can lead to increased homocoupling. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent and ensure accurate quantification of its concentration before use. |
Section 3: Experimental Protocols
Protocol 1: Activation of Magnesium and Formation of Pyridyl Grignard Reagent
This protocol describes the formation of a pyridyl Grignard reagent using chemical activation.
Materials:
-
Magnesium turnings
-
3-Bromopyridine (or other halopyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed. The magnesium should appear shiny.
-
Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension.
-
The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is your Grignard reagent.
Protocol 2: Grignard Coupling of 3-Pyridylmagnesium Bromide with a Dihydropyran Derivative
This protocol outlines the coupling reaction itself.
Materials:
-
Pre-formed 3-pyridylmagnesium bromide solution in THF
-
2-Bromo-3,4-dihydro-2H-pyran (or other pyran electrophile)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the 2-bromo-3,4-dihydro-2H-pyran (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 3-pyridylmagnesium bromide solution (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Concluding Remarks
The successful synthesis of pyridine-pyran scaffolds via Grignard coupling is a testament to careful experimental design and execution. By understanding the underlying chemical principles and potential pitfalls, researchers can systematically troubleshoot and optimize their reactions. This guide provides a framework for addressing common challenges, but it is the practitioner's keen observation and methodical approach that will ultimately lead to success.
References
- Vertex AI Search. (n.d.). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion.
- ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ACS Publications. (2023, November 8). Influence of Metal Identity and Complex Nuclearity in Kumada Cross-Coupling Polymerizations with a Pyridine Diimine-Based Ligand Scaffold.
- ACS Publications. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle.
- ResearchGate. (2026, February 12). (PDF) Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion.
- (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- ResearchGate. (n.d.). SPO ligands enabling the Kumada coupling of 2‐pyridyl Grignard reagents.
- ACS Publications. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (n.d.). Strategies for C−C bond formation of pyridines.
- ResearchGate. (2025, August 6). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents.
- PMC. (2014, April 18). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents.
- UA Campus Repository. (n.d.). Activation of nitrogen heterocycles towards the fundamental reactions of hydrodenitrogenation catalysis: Transition metal mediated carbon-nitrogen bond cleavage, hydrogenation, and ring degradation.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
- ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes | Request PDF.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 26, 20
Technical Support Center: Optimizing Solvent Systems for 2-(Oxan-4-yl)pyridine Extraction
Welcome to the technical support center dedicated to the liquid-liquid extraction (LLE) of 2-(Oxan-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your extraction protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and refine your methods for maximum yield and purity.
Part 1: Foundational Principles & Key Analyte Properties
Before troubleshooting, a solid understanding of the target molecule and the extraction principles is paramount.
Understanding 2-(Oxan-4-yl)pyridine:
2-(Oxan-4-yl)pyridine is a heterocyclic compound featuring a basic pyridine ring and a tetrahydropyran (oxane) moiety. This structure dictates its physicochemical behavior:
-
Basicity: The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2). This is the most critical property for extraction. At a pH below its pKa, the nitrogen will be protonated, forming a water-soluble cation. At a pH significantly above its pKa, it will be in its neutral, more organic-soluble form.
-
Polarity: The molecule possesses both polar (pyridine nitrogen, oxane ether oxygen) and non-polar (hydrocarbon backbone) regions, giving it an intermediate polarity. This necessitates a careful choice of solvent to achieve effective partitioning.
-
Solubility: Like pyridine itself, it is expected to be miscible with water and a wide range of organic solvents.[1][2] The key to LLE is finding a solvent that is both a good host for the analyte and immiscible with the aqueous phase.[3]
The principle of "like dissolves like" is the cornerstone of solvent selection.[4][5] To extract a moderately polar compound like 2-(Oxan-4-yl)pyridine from an aqueous solution, you need an organic solvent of similar polarity that is immiscible with water.[3][6]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the development of extraction methods for 2-(Oxan-4-yl)pyridine.
Q1: What is the single most important parameter to control during the extraction of 2-(Oxan-4-yl)pyridine?
A1: The pH of the aqueous phase. Because 2-(Oxan-4-yl)pyridine is a basic compound, its partition coefficient (the ratio of its concentration in the organic phase to the aqueous phase) is highly pH-dependent. To maximize extraction into the organic solvent, the aqueous phase should be basified (e.g., to pH 9-11) to ensure the pyridine nitrogen is deprotonated and the molecule is in its neutral, more lipophilic state.[7][8] Conversely, if you need to wash impurities from an organic extract, you can use an acidic aqueous solution to pull the basic target compound into the aqueous phase, leaving non-basic impurities behind.
Q2: Which class of solvents should I start with for my initial screening?
A2: Start with moderately polar solvents that are immiscible with water.[3][9] Good candidates include:
-
Ethyl acetate: A versatile, moderately polar solvent.
-
Dichloromethane (DCM): A powerful solvent, but its use is being reduced due to environmental and health concerns.[10]
-
Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides.
-
Toluene: A non-polar aromatic solvent that can be effective.
Avoid highly polar solvents like methanol or acetone, as they are miscible with water, and highly non-polar solvents like hexane, which are unlikely to effectively solvate your target compound.[3]
Q3: How many extractions are sufficient?
A3: It is almost always more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. For example, three extractions with 50 mL of solvent will recover significantly more compound than one extraction with 150 mL. Typically, 2-3 extractions are sufficient to transfer the vast majority of the analyte from the aqueous to the organic phase. You can confirm this by analyzing a sample of the aqueous phase from the final extraction using a suitable method (e.g., HPLC, GC) to ensure no significant amount of product remains.[11][12][13]
Q4: My process involves a reaction in pyridine as a solvent. How do I remove the pyridine solvent before extraction?
A4: If pyridine is the reaction solvent, it must be removed before LLE. Pyridine is water-miscible and will interfere with phase separation.[1] You can wash the organic phase with a dilute acid solution, such as 1M HCl or saturated ammonium chloride, to protonate the pyridine and extract it into the aqueous phase.[14]
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the extraction of 2-(Oxan-4-yl)pyridine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incorrect pH: The aqueous phase is too acidic, keeping the analyte in its protonated, water-soluble form.[7] 2. Suboptimal Solvent: The chosen organic solvent has poor solubility for the analyte.[5] 3. Insufficient Mixing/Contact Time: The two phases were not mixed adequately for equilibrium to be reached. 4. Incomplete Extraction: Too few extraction cycles were performed.[15] 5. Analyte Degradation: The compound may be unstable at the pH or temperature used.[16] | 1. Adjust pH: Ensure the aqueous phase is basic (pH > 8, ideally 9-11) before extraction. Verify with a pH meter. 2. Re-evaluate Solvent: Test a different solvent from the recommended list (see FAQ A2). Consider a solvent mixture to fine-tune polarity. 3. Technique: Invert the separatory funnel gently but thoroughly 10-15 times, venting frequently. 4. Increase Extractions: Perform at least three extraction cycles. Test the final aqueous layer for residual product. 5. Assess Stability: Run a small-scale stability test of your compound at the extraction pH. Avoid excessive heat.[16] |
| Persistent Emulsion | 1. High Agitation Energy: Shaking the separatory funnel too vigorously can create a stable emulsion.[17] 2. Surfactant-like Impurities: The presence of compounds that are partially soluble in both phases can stabilize emulsions.[17] 3. High Concentration of Analyte: A high concentration of the target compound itself can sometimes contribute to emulsion formation. | 1. Gentle Mixing: Gently rock or invert the funnel instead of shaking vigorously.[17] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength and helps break the emulsion.[17][18] 3. Centrifugation: For smaller volumes, centrifuging the mixture is highly effective at separating the layers.[18][19] 4. Filtration: Pass the mixture through a plug of glass wool or phase separation paper.[17] 5. Solvent Change: Consider a different organic solvent, as some are more prone to emulsion formation than others.[20] |
| Impurity Carryover | 1. Low Selectivity: The chosen solvent extracts impurities with similar polarity to the target compound. 2. Incomplete Phase Separation: A small amount of the aqueous phase containing water-soluble impurities is carried over with the organic phase. | 1. Implement a Back-Extraction: After the initial extraction, wash the organic phase with a dilute acidic solution (e.g., pH 2-3). Your basic target will move to the aqueous phase, while neutral/acidic impurities remain in the organic layer. Discard the organic layer, re-basify the new aqueous layer, and re-extract with fresh organic solvent. 2. Improve Separation Technique: Allow adequate time for the phases to separate completely. Ensure the stopcock is clean. Consider rinsing the organic phase with brine to help remove residual water. |
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a decision-making process for addressing low extraction yields.
Caption: A logical workflow for diagnosing and resolving low extraction yield.
Part 4: Experimental Protocols
These protocols are designed to be self-validating, providing a clear framework for optimizing your extraction process.
Protocol 1: Small-Scale Solvent Screening and pH Optimization
Objective: To identify the most effective solvent and optimal aqueous phase pH for the extraction.
Methodology:
-
Prepare Stock Solution: Create a stock solution of your crude 2-(Oxan-4-yl)pyridine in a suitable water-miscible solvent (e.g., methanol) at a known concentration.
-
Set up Test Vials: In a series of 5-7 vials, add a small, measured amount of the stock solution and dilute with 2 mL of water.
-
pH Adjustment: Adjust the pH of each vial to a different value (e.g., 7, 8, 9, 10, 11) using dilute NaOH or K₂CO₃. Use a calibrated pH meter for accuracy.
-
Solvent Screening:
-
To the first set of pH-adjusted vials, add 2 mL of your primary solvent candidate (e.g., ethyl acetate).
-
Prepare a second set of pH-adjusted vials and add 2 mL of a secondary solvent candidate (e.g., Toluene or MTBE).
-
-
Extraction: Cap the vials and mix gently by inversion for 2 minutes. Allow the layers to separate completely (centrifuge briefly if an emulsion forms).
-
Analysis: Carefully remove a known aliquot (e.g., 1 mL) from each organic layer and each corresponding aqueous layer. Analyze the concentration of 2-(Oxan-4-yl)pyridine in each aliquot by a validated analytical method (e.g., HPLC-UV, GC-MS).
-
Calculate Partition Coefficient (K_D): For each condition, calculate K_D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase].
-
Validation: The optimal system is the one that provides the highest K_D value, indicating the most efficient transfer of the analyte into the organic phase.
Protocol 2: Optimized Batch Extraction Workflow
Objective: To perform an efficient liquid-liquid extraction based on optimized parameters.
Caption: A step-by-step workflow for an optimized batch extraction.
Part 5: Solvent Selection, Safety, and Green Chemistry
The choice of solvent extends beyond extraction efficiency. In modern drug development, safety, environmental impact, and regulatory compliance are critical considerations.[10] The pharmaceutical industry is a major consumer of organic solvents and generates significant waste, making sustainable practices essential.
Solvent Properties Reference Table
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Health & Environmental Notes |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | Toxic, suspected carcinogen. Use is highly discouraged.[3][21] |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | 77 | Flammable. Generally considered a greener alternative to chlorinated solvents. |
| Toluene | 2.4 | 0.87 | 111 | Flammable, toxic. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | 55 | Flammable. Less prone to peroxide formation than diethyl ether. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 4.0 | 0.86 | 80 | Derived from renewable resources. A preferred greener alternative to THF and DCM. |
| Cyclopentyl methyl ether (CPME) | 2.1 | 0.92 | 106 | High boiling point, low peroxide formation. Considered a green solvent. |
Moving Towards Greener Extractions:
-
Solvent Reduction: Design processes to use the minimum amount of solvent necessary. Techniques like solid-phase extraction (SPE) can significantly reduce solvent consumption compared to LLE.[22]
-
Solvent Replacement: Actively replace hazardous solvents (e.g., benzene, chloroform, DCM) with safer, more environmentally benign alternatives like 2-MeTHF or CPME.[23]
-
Supercritical Fluids: Supercritical CO₂, while requiring specialized equipment, is a non-toxic, non-flammable, and environmentally friendly solvent that has been used for extracting pyridine derivatives.[24][25]
By integrating these principles, you can develop an extraction process for 2-(Oxan-4-yl)pyridine that is not only efficient and robust but also safe and environmentally responsible.
References
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google P
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (URL: [Link])
- Eco-friendly process for recovery of pyridine and/or its derivatives - Google P
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Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (URL: [Link])
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Extraction of pyridine using systems based on water-soluble polymers - ResearchGate. (URL: [Link])
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efcg - the important role of solvents. (URL: [Link])
-
Conditions for Ideal Extraction Solvents - University of Alberta. (URL: [Link])
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (URL: [Link])
-
The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures. (URL: [Link])
-
2-(Oxan-4-yl)-5-propylpyridine | C13H19NO | CID - PubChem - NIH. (URL: [Link])
-
Perspective on Solvent Use in the Pharmaceutical Industry | Request PDF - ResearchGate. (URL: [Link])
-
Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins - University of Twente Research Information. (URL: [Link])
-
Contemporary methods for the extraction and isolation of natural products - PMC - NIH. (URL: [Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
-
The challenge and potentialimpact of solvent replacement in the pharmaceutical industry - tks | publisher, event organiser, media agency. (URL: [Link])
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The application of emulsion liquid membrane process and heat-induced demulsification for removal of pyridine from aqueous solutions - ResearchGate. (URL: [Link])
-
Organic solvents in the pharmaceutical industry. - SciSpace. (URL: [Link])
-
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (URL: [Link])
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (URL: [Link])
-
PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (URL: [Link])
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (URL: [Link])
-
TABLE 3-2, Physical and Chemical Properties of Pyridine - NCBI. (URL: [Link])
-
Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics - MDPI. (URL: [Link])
-
ANALYTICAL METHOD SUMMARIES - Eurofins. (URL: [Link])
-
Tackling emulsions just got easier - Biotage. (URL: [Link])
-
Regular Article - Analytical and Bioanalytical Chemistry Research. (URL: [Link])
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (URL: [Link])
-
TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. (URL: [Link])
-
Effect of the pH on the removal efficiencies of pyridine by ultrasound... - ResearchGate. (URL: [Link])
-
Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. (URL: [Link])
-
Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs | Request PDF - ResearchGate. (URL: [Link])
-
Ultrasonic removal of pyridine from wastewater: optimization of the operating conditions. (URL: [Link])
-
PV2143 - OSHA. (URL: [Link])
-
Pyridine Is miscible with EVERYTHING!? : r/chemistry - Reddit. (URL: [Link])
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Technical Support Center: Handling Moisture Sensitivity in Pyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these powerful synthetic transformations. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate with metal catalysts already present a significant hurdle.[1] When compounded with moisture sensitivity, these reactions can become a major source of frustration.
This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you identify the root cause of a problem based on your experimental observations.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes related to moisture?
Low or no product formation is a common and frustrating issue. When moisture is the suspected culprit, several factors could be at play.
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[2] Trace moisture can facilitate this process. Furthermore, water can react with and deactivate the palladium catalyst, often indicated by the formation of palladium black.[3]
-
Reagent Degradation:
-
Organoboron Reagents (Suzuki Coupling): Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source like water, rendering the reagent inactive for cross-coupling.[2][4] This is a particularly prevalent issue with pyridineboronic acids.[5]
-
Organotin Reagents (Stille Coupling): While generally more robust than boronic acids, some organostannanes can be sensitive to hydrolysis under certain conditions.
-
Grignard Reagents (Kumada Coupling): It is well-established that Grignard reagents are extremely sensitive to water and will be rapidly quenched.
-
-
Base Ineffectiveness: Many bases used in cross-coupling reactions (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) are hygroscopic.[2][6][7] Absorbed moisture can reduce their effectiveness in the catalytic cycle, particularly in the crucial transmetalation step.[2][8]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose low conversion issues.
Q2: I'm observing significant formation of a dehalogenated or protodeborylated side product. What's going on?
The presence of these side products is a classic indicator of unwanted protonolysis, often mediated by water.
-
Protodeboronation: As mentioned, water can lead to the cleavage of the carbon-boron bond in your boronic acid, resulting in the formation of the corresponding unsubstituted pyridine.[2] This side reaction depletes your nucleophilic coupling partner.
-
Hydrodehalogenation: This side reaction, where the halide on your pyridine ring is replaced by a hydrogen atom, can also be exacerbated by the presence of water.[6] Trace moisture can act as a proton source in competing reaction pathways, especially if the desired reductive elimination is slow.
Strategies to Minimize Protonolysis Side Products:
| Strategy | Rationale |
| Scrupulous Drying | Ensure all reagents, solvents, and glassware are rigorously dried to remove the proton source.[2][6] |
| Use of Boronate Esters | Pinacol or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.[4][9] |
| Anhydrous, Finely Ground Base | Using a fresh, anhydrous, and finely ground base ensures its high reactivity and minimizes its water content.[2] |
| Strict Inert Atmosphere | Maintaining an inert atmosphere of argon or nitrogen prevents atmospheric moisture from entering the reaction.[2][6] |
Q3: My reaction is sluggish and requires high temperatures and long reaction times. Could moisture be a factor?
While pyridine cross-couplings can be inherently challenging, moisture can certainly contribute to sluggish reactions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, which can inhibit its activity.[1] While not directly a moisture issue, any factor that slows down the catalytic cycle can make the reaction more susceptible to the deleterious effects of trace water over extended reaction times.
-
Base-Related Issues: If your base has absorbed water, its solubility and reactivity can be compromised, leading to a slower reaction rate.
Tips for Improving Sluggish Reactions:
-
Ligand Choice: For electron-deficient pyridine substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the key steps of the catalytic cycle.[1][2][5]
-
Pre-catalyst Selection: Consider using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which can form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[6]
-
Solvent Screening: The choice of a dry, degassed solvent like toluene, dioxane, or THF is critical.[6][10] The polarity of the solvent can significantly impact reaction rates.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for drying solvents for pyridine cross-coupling reactions?
The quality of your solvent is paramount. While some modern cross-coupling reactions have been developed to work in water, these are specifically designed systems.[11][12][13][14][15][16][17][18][19] For most standard protocols, anhydrous conditions are required.
| Solvent | Recommended Drying Method | Key Considerations |
| Tetrahydrofuran (THF) | Distillation from sodium benzophenone ketyl.[20] | The deep blue color of the ketyl indicates an anhydrous state. Pre-drying over calcium hydride or 4Å molecular sieves is recommended.[20] |
| Toluene | Distillation from sodium benzophenone ketyl or calcium hydride. | |
| 1,4-Dioxane | Distillation from sodium. | |
| N,N-Dimethylformamide (DMF) | Dry overnight over barium oxide or 4Å molecular sieves, followed by vacuum distillation.[20] | Avoid drying with calcium hydride or sodium hydroxide as they can cause decomposition.[20] |
| Acetonitrile | Pre-dry with 4Å molecular sieves, then distill from calcium hydride.[20] |
Protocol: Preparing Anhydrous THF using a Sodium/Benzophenone Still
-
Pre-drying: Add THF to a round-bottom flask containing activated 4Å molecular sieves or calcium hydride and stir overnight.
-
Setup: In a separate, flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium metal (cut into small pieces) and a small amount of benzophenone.
-
Distillation: Distill the pre-dried THF into the flask containing the sodium and benzophenone.
-
Reflux: Heat the mixture to reflux. A deep blue or purple color will develop, indicating that the solvent is dry and oxygen-free.[20]
-
Collection: Distill the required amount of dry THF directly into your reaction flask or a storage flask under an inert atmosphere.
Q2: How should I prepare my glassware and set up the reaction to ensure anhydrous conditions?
Even seemingly dry glassware has a microscopic layer of adsorbed water that must be removed.[21]
-
Glassware Preparation:
-
Reaction Setup under Inert Atmosphere:
-
Schlenk Line/Glovebox: For highly sensitive reactions, using a Schlenk line or a glovebox is ideal.[22][23] A glovebox provides a completely sealed, anhydrous environment.[21]
-
Evacuate and Backfill: Assemble the cooled, dry glassware, and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure all air and moisture are removed.[24]
-
Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system.
-
Workflow for Setting Up an Anhydrous Reaction
Caption: Step-by-step setup for an anhydrous reaction.
Q3: Are there any alternatives to strictly anhydrous conditions for pyridine cross-coupling?
While the default approach is to exclude water, some specialized systems have been developed to tolerate or even utilize water.
-
Water-Soluble Ligands and Catalysts: The use of water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), can enable cross-coupling reactions to be performed in aqueous media.[15]
-
Micellar Catalysis: Employing surfactants can create micelles in water, forming hydrophobic microreactors where the cross-coupling can proceed.[19]
-
Specific Reaction Promotion: In some cases, a small amount of water has been found to be beneficial. For example, in certain Heck reactions, water can promote the catalytic activity.[13] However, this is highly system-dependent and should not be generalized.
It is crucial to note that these are advanced methods that require specific catalysts and conditions. For most standard pyridine cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, assuming moisture sensitivity and preparing for anhydrous conditions is the most reliable path to success.[2][6][18]
Conclusion
Successfully executing pyridine cross-coupling reactions requires a meticulous approach to the exclusion of moisture. By understanding the various ways water can negatively impact the catalytic cycle and reagents, researchers can proactively implement robust drying and handling techniques. This guide provides a framework for troubleshooting common issues and establishing reliable experimental protocols. Remember that careful preparation is the key to reproducible and high-yielding reactions.
References
- Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Uozumi, Y., & Nakai, Y. (2002). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology.
- Kühn, M. M., & Ondruschka, B. (2010). Surface-active ionic liquids for palladium-catalysed cross coupling in water. PMC - NIH.
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Miao, T., & Wang, L. (2011, March 23). Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB. ResearchGate.
- Bhanage, B. M., & Arai, M. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing.
- Dawood, K. M., & Abdel-Wahab, B. F. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- ACS Publications. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters | ACS Materials Au.
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- ResearchGate. (2025, October 18). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Combination of a Suzuki cross-coupling reaction using a water-soluble palladium catalyst with an asymmetric enzymatic reduction towards a one-pot process in aqueous medium at room temperature.
- ResearchGate. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Markovic, T., Rocke, B. N., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Lipshutz, B. H., Ghorai, S., et al. (n.d.). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. PMC.
- Campeau, L.-C., Fagnou, K., et al. (2005, November 30). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (n.d.). Technical Support Center: Optimizing Cobalt-Catalyzed Cross-Coupling Reactions.
- Williams, D. R., & Dudding, T. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- Fantasia, S., & Broggini, D. (2018). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOpen.
- MacMillan, D. W. C., & Bio, M. M. (n.d.). Dosage Delivery of Sensitive Reagents Enables Glove Box-Free Synthesis. PMC.
- Chempedia. (n.d.). Cross-Coupling Reactions Guide.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- Burke, M. D., & Gillis, E. P. (n.d.). A General Solution for the 2-Pyridyl Problem. PMC - NIH.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. (n.d.). Suzuki reaction.
- Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing.
-
Journal of Chemical Education. (2023, January 19). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis of the Tripodal Bisamine (BCATTPA) Compound. Retrieved from
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Pfizer. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
- Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes.
- Lima, C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- ResearchGate. (n.d.). A Glove-Box- And Schlenk-Line-Free Protocol for Solid-State C-N Cross-Coupling Reactions Using Mechanochemistry | Request PDF.
- EPFL. (n.d.). Glove box.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Schmittel, M., & Ammon, H. (2002, October 19). Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry.
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Technical Support Center: Navigating the Purification of Alkylated Pyridines
Welcome to the technical support center for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the often-challenging separation of mono- and di-alkylated pyridine byproducts. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to solve complex purification challenges.
Section 1: Understanding the Core Challenge
Q1: I've run a pyridine alkylation reaction and my crude NMR looks like a mess. What are the typical byproducts I should expect?
In a typical pyridine alkylation, such as a Friedel-Crafts or Minisci reaction, the formation of a complex product mixture is common.[1] The primary byproducts arise from two main issues:
-
Over-alkylation: The initial mono-alkylated pyridine product can sometimes be more reactive than the starting material, leading to the formation of di-, and even tri-alkylated species. This is particularly prevalent if the reaction is not carefully monitored and quenched upon completion.[2]
-
Isomer Formation: Alkylation can occur at different positions on the pyridine ring (C2, C3, C4), resulting in a mixture of constitutional isomers. For example, methylating pyridine can produce 2-picoline, 3-picoline, and 4-picoline. A subsequent methylation of 2-picoline could yield 2,3-lutidine, 2,4-lutidine, 2,5-lutidine, and 2,6-lutidine. The specific distribution of these isomers is highly dependent on the reaction mechanism (e.g., radical vs. electrophilic) and reaction conditions.[3][4]
Q2: Why is it so difficult to separate these mono- and di-alkylated isomers from each other?
The difficulty lies in the remarkable similarity of their physicochemical properties. Constitutional isomers, by definition, have identical molecular weights.[5] Furthermore, their structural similarity often leads to very close boiling points, polarities, and pKa values, rendering traditional separation techniques like distillation and standard chromatography inefficient.[6] For instance, the boiling points of many lutidine (dimethylpyridine) isomers differ by only a few degrees Celsius, making their separation by fractional distillation a significant challenge.[7]
Section 2: Strategic Analysis of Your Crude Product Mixture
A successful purification begins with a thorough understanding of what you need to separate. Rushing into a large-scale purification without proper analysis is a common cause of failure.
Q3: What is the best way to analyze my crude reaction mixture to identify all the components and their relative ratios?
A multi-faceted analytical approach is always recommended. No single technique tells the whole story. The three most powerful methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Primary Analytical Techniques for Alkylated Pyridine Mixtures
| Technique | Strengths | Weaknesses | Best For... |
| GC-MS | Excellent resolution for volatile isomers (e.g., picolines, lutidines).[7] Provides both retention time and mass fragmentation data for confident identification.[8] High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some compounds. | Quantifying volatile isomer ratios and identifying low-level impurities in mixtures of picolines, lutidines, and other simple alkylated pyridines. |
| LC-MS | Versatile for a wide range of polarities and molecular weights. Soft ionization (ESI) keeps the parent molecule intact.[9] Ideal for monitoring reactions in real-time.[10] | Resolution of isomers can be challenging without specialized columns. Peak tailing is a common issue for basic pyridines.[11] | Analyzing complex reaction mixtures containing larger, less volatile, or thermally sensitive alkylated pyridines and pyridinium salts. |
| NMR | Provides unambiguous structural information and precise quantification of major components without the need for standards (using an internal standard). Non-destructive. | Lower sensitivity compared to MS-based methods. Can be difficult to interpret for complex mixtures with significant peak overlap. | Determining the precise ratio of major isomers in a crude mixture and confirming the structure of purified fractions. |
Q4: Is it possible to optimize my reaction to prevent the formation of these byproducts in the first place?
Absolutely. A proactive approach is often more effective than a reactive one. Consider these strategies:
-
Control Stoichiometry: Use a slight excess of the pyridine starting material relative to the alkylating agent to favor mono-alkylation.
-
Reaction Monitoring: Carefully track the reaction's progress using TLC, GC-MS, or LC-MS.[12] Quench the reaction as soon as the desired mono-alkylated product reaches its maximum concentration to prevent subsequent over-alkylation.
-
Employ Blocking Groups: For achieving high regioselectivity (e.g., exclusively at the C4 position), a blocking group strategy can be highly effective. This involves temporarily modifying the pyridine ring to direct the alkylation to a specific site, followed by removal of the blocking group.[3][4]
Section 3: Troubleshooting Common Purification Techniques
This section addresses the most common issues encountered during the purification of alkylated pyridines and provides actionable solutions.
Part 3.1: Fractional Distillation
Q5: When should I choose fractional distillation as my primary purification method?
Fractional distillation is most effective when the boiling points of the components in your mixture differ by at least 20-25 °C.[13] For isomers with smaller boiling point differences, a highly efficient fractional distillation column (e.g., a spinning band or Vigreux column with a high number of theoretical plates) is necessary.[14] It is often the most scalable and economical method for separating isomers on a large scale if the boiling point difference allows.
Table 2: Boiling Points of Common Methylated Pyridines
| Compound | Structure | Boiling Point (°C) |
| Pyridine | C₅H₅N | 115 |
| 2-Picoline | 2-CH₃C₅H₄N | 129 |
| 3-Picoline | 3-CH₃C₅H₄N | 144 |
| 4-Picoline | 4-CH₃C₅H₄N | 145 |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | 144 |
| 2,4-Lutidine | (CH₃)₂C₅H₃N | 157 |
| 3,5-Lutidine | (CH₃)₂C₅H₃N | 172 |
Data compiled from various sources.
As you can see, separating 3-picoline from 4-picoline or 2,6-lutidine by distillation is extremely challenging due to their nearly identical boiling points.
Q6: My fractional distillation isn't working; the fractions are still impure. What can I do to improve it?
Poor separation during fractional distillation usually points to insufficient column efficiency. Here’s how to troubleshoot:
-
Increase Column Efficiency: Ensure you are using a fractionating column, not a simple distillation apparatus. For difficult separations, a column with a higher number of theoretical plates, such as a packed Vigreux or, ideally, a spinning band distillation system, is required.
-
Optimize the Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensate to the column to allow for more vaporization-condensation cycles, which enhances separation.[14] This will, however, increase the time required for the distillation.
-
Ensure Slow and Steady Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient along the column.[15] A rushed distillation will ruin the separation.
-
Consider Vacuum Distillation: Reducing the pressure will lower the boiling points of all components. This can sometimes increase the difference in boiling points between isomers, aiding separation. It is also essential for high-boiling or thermally sensitive compounds.
Part 3.2: Column Chromatography (Flash & HPLC)
Q7: I'm running a flash column on silica gel, and my product is just a long, tailing streak. How can I get sharp bands?
This is the most common problem when purifying basic compounds like pyridines on standard silica gel. The issue is a strong, non-ideal interaction between the basic lone pair on the pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[11] This leads to poor peak shape and often irreversible adsorption.
Table 3: Troubleshooting Peak Tailing in Pyridine Chromatography
| Solution | Mechanism of Action | Implementation |
| Add an Amine Modifier | A competitive base (like triethylamine) is added to the mobile phase. It binds strongly to the acidic silanol sites, effectively "masking" them from your pyridine analyte.[11] | Add 0.1-1% triethylamine (TEA) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). |
| Use an Acidic Modifier | Protonating the pyridine with an acid (pKa of most pyridines is ~5-6) creates a pyridinium salt.[9] This salt no longer has a free lone pair to interact with silanols. The separation then occurs based on the properties of the salt. | For reversed-phase HPLC, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. Ensure your column is stable at low pH.[9] |
| Switch the Stationary Phase | Use a stationary phase with fewer or no accessible silanol groups. | Flash: Use deactivated silica (e.g., Grade IV with 10% water) or basic alumina. HPLC: Use an "end-capped" C18 column, or a modern polymer-based or hybrid-silica column designed for high pH stability.[11] |
Q8: I'm using HPLC to separate two constitutional isomers, but they are co-eluting. How can I achieve baseline resolution?
When isomers co-elute, the problem is a lack of selectivity (α). You need to change the chemical interactions within the system to make the column "see" the isomers differently.
Caption: A logical workflow for systematically improving chromatographic resolution.
-
Change Mobile Phase Selectivity:
-
Adjust pH: A small change in pH can alter the degree of protonation of your isomers, which can have a significant impact on their interaction with the stationary phase, especially on mixed-mode columns.[11]
-
Switch Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter the elution order by engaging in different intermolecular interactions (e.g., hydrogen bonding).
-
-
Change Stationary Phase Selectivity: This is often the most powerful solution. If a standard C18 column isn't working, the isomers have too similar hydrophobicity.
-
Phenyl Phase: A phenyl column can introduce π-π stacking interactions, which can differentiate isomers based on the position of the alkyl groups relative to the aromatic ring.
-
Mixed-Mode Columns: These are highly effective for basic compounds. A column that combines reversed-phase and cation-exchange properties can separate isomers based on both their hydrophobicity and subtle differences in their pKa or the steric accessibility of the nitrogen atom.[9]
-
Part 3.3: Recrystallization
Q9: My product is a solid. How do I find a good solvent for recrystallization?
The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either very soluble or completely insoluble at all temperatures.
Finding the right solvent is often a process of educated trial and error on a small scale:
-
Place ~20-30 mg of your crude product in a test tube.
-
Add a few drops of a solvent and see if it dissolves at room temperature. If it does, that solvent is unsuitable.
-
If it doesn't dissolve, heat the test tube gently. If it dissolves when hot, you have a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a good solvent.
Start with common solvents and use the principle of "like dissolves like." Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar ones.
Q10: I've dissolved my compound in hot solvent, but upon cooling it just turns into an oil. What do I do now?
"Oiling out" is a common problem, especially when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present.
-
Re-heat and Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent before allowing it to cool again, very slowly.
-
Lower the Cooling Temperature: Try cooling the solution much more slowly. Start with slow cooling on the benchtop, then move to a refrigerator, and finally to a freezer. Rapid cooling encourages oil formation.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth. If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the cooled solution.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution just begins to turn cloudy. Heat to clarify and then cool slowly.
Section 4: Experimental Protocols
Protocol 1: Analytical GC-MS for Reaction Monitoring
This protocol is for analyzing the ratio of volatile alkylated pyridines like picolines and lutidines.
-
Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture and dilute it 1:1000 with a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: Use a column designed for amine analysis, such as an Agilent CP-Wax 51 for Amines or equivalent.[7] (e.g., 25 m x 0.22 mm, 0.2 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and hold for 2-4 minutes. Then, ramp the temperature at 10-15 °C/min to a final temperature of ~240 °C.
-
Injector & Detector Temp: Set both to 250 °C.
-
Analysis: Identify peaks by their mass spectra and retention times. Integrate the peak areas to determine the relative abundance of each isomer.
Protocol 2: General Procedure for Preparative HPLC Method Development
This workflow is for separating isomers that are difficult to resolve by other means.
-
Analytical Scouting:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a fast gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate retention time.
-
If peak shape is poor or resolution is zero, switch to a Phenyl or Mixed-Mode Cation-Exchange column and repeat the scouting gradient.
-
-
Optimization:
-
Once you have identified a promising column/solvent system, switch to an isocratic or shallow gradient elution around the composition where your compounds elute.
-
Fine-tune the mobile phase composition (e.g., adjust %B in 2-5% increments) to maximize the distance between the target peaks.
-
-
Scale-Up:
-
Once an optimized analytical method is established, scale it up to a preparative column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the column diameter to maintain the separation while maximizing throughput.
-
Collect fractions and analyze them by TLC or analytical HPLC to confirm purity.
-
Caption: Experimental workflow for HPLC method development.
References
-
Yuan, C., Yan, J., & Wu, S. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1984-1989. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography. [Link]
-
Dong, M. W. (1984). Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Journal of Chromatographic Science, 22(1), 25-31. [Link]
-
Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. Application Note. [Link]
-
Fernández, G. (n.d.). Alkylation and acylation of pyridine. Retrieved from Química Orgánica. [Link]
-
Baran, P. S., & O'Hara, F. (2013). Radical chain monoalkylation of pyridines. Beilstein Journal of Organic Chemistry, 9, 2454–2461. [Link]
-
Wikipedia contributors. (n.d.). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (2022, December 25). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. [Link]
-
Legrand, F. X., et al. (2018). Radical Chain Monoalkylation of Pyridines. ChemRxiv. [Link]
-
Min, S., et al. (2019). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Letters, 21(18), 7450-7454. [Link]
-
Organic Chemistry Portal. (2011, August 30). Purification of 3-Picoline. [Link]
-
Kim, D., & Baran, P. S. (2019). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 141(48), 19178-19185. [Link]
-
ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
- Lee, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
-
Kim, D., et al. (2019). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Sorensen, E. J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria Thesis. [Link]
-
Valentin, E. M. (2019). Computational Insights into the Alkylation Reactions of Pyridine and Pyridinium Quinone Methide Precursors. Wright State University Thesis. [Link]
-
University of Calgary. (n.d.). Recrystallisation. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. [Link]
-
Sarlah, D. (2016). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship, University of California. [Link]
-
Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3381. [Link]
- Hillyer, J. M., & Smith, W. M. (1951). Pyridine preparation.
-
Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]
-
Wikipedia contributors. (n.d.). Fractional distillation. In Wikipedia, The Free Encyclopedia. [Link]
- Avela, E., & Holopainen, M. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions.
-
Sajó, I. E., et al. (2019). Recrystallization experiments on [Ag(py)2]ReO4 (2c) with various solvents. ResearchGate. [Link]
-
Bionity.com. (n.d.). Fractional distillation. [Link]
-
Zhang, L., et al. (2019). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. RSC Advances, 9(4), 2096-2104. [Link]
-
Sarlah, D., et al. (2023). Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. Journal of the American Chemical Society, 145(22), 12053–12059. [Link]
-
Organic Chemistry Lab. (2020, June 20). Simple and Fractional Distillation [Video]. YouTube. [Link]
-
Meng, Z., et al. (2020). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie International Edition, 59(46), 20513-20518. [Link]
-
ReAgent Chemical Services. (2023, September 27). What is Fractional Distillation? The Chemistry Blog. [Link]
-
Willis, M. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(52), 23512-23535. [Link]
-
Klaric, M. (2018). Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them, as Well as Bypassing Them, in Structural Analytical Studies of Complex Biomolecular Mixtures. Molecules, 23(2), 362. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Substituted Pyridines with Saturated Heterocycles
Introduction: The Analytical Imperative of NMR in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, molecules bearing both aromatic and saturated heterocyclic scaffolds are of paramount importance. The 2-(Oxan-4-yl)pyridine motif, which combines a pyridine ring with a tetrahydropyran (oxane) unit, represents a common structural feature. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such compounds. The proton (¹H) NMR spectrum, in particular, provides a detailed roadmap of a molecule's architecture through three key data points: the chemical shift (δ), which reveals the electronic environment of each proton; the integration, which quantifies the number of protons giving rise to a signal; and the spin-spin coupling (J-coupling), which maps the connectivity between neighboring protons.[1][2]
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Oxan-4-yl)pyridine. Due to the limited availability of public, peer-reviewed experimental data for this specific compound, we will leverage a comparative approach. The detailed experimental spectrum of a close structural analog, 2-(Piperidin-4-yl)pyridine , will be thoroughly analyzed. This will be compared against the spectra of fundamental building blocks—2-Benzylpyridine and Tetrahydropyran (Oxane) —to deconstruct the spectral contributions of each moiety. Through this comparative analysis, we will establish a robust, predictive framework for interpreting the spectrum of 2-(Oxan-4-yl)pyridine, grounded in established principles of NMR spectroscopy.
Comparative Spectral Analysis: Deconstructing the Molecular Signature
The ¹H NMR spectrum of a substituted pyridine is characterized by distinct regions. The aromatic protons of the pyridine ring typically resonate downfield (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[3] Protons on the substituent, in this case, the oxane ring, will appear further upfield.
Predicted ¹H NMR Data for 2-(Oxan-4-yl)pyridine and Experimental Data for Comparators
The following table summarizes the predicted ¹H NMR data for 2-(Oxan-4-yl)pyridine, based on additive effects observed from its structural components and analogs, alongside experimental data for key comparator molecules.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2-(Oxan-4-yl)pyridine (Predicted) | H-6 (Py) | ~8.55 | d | ~4.8 | 1H |
| H-4 (Py) | ~7.65 | td | ~7.7, 1.8 | 1H | |
| H-3 (Py) | ~7.20 | d | ~7.8 | 1H | |
| H-5 (Py) | ~7.15 | ddd | ~7.5, 4.8, 0.9 | 1H | |
| H-2', H-6' (Oxane, axial) | ~4.05 | m (ddd) | - | 2H | |
| H-2', H-6' (Oxane, equatorial) | ~3.50 | m (dt) | - | 2H | |
| H-4' (Oxane) | ~2.90 | tt | ~11.5, 4.0 | 1H | |
| H-3', H-5' (Oxane, axial) | ~1.90 | m (qd) | - | 2H | |
| H-3', H-5' (Oxane, equatorial) | ~1.75 | m (dtd) | - | 2H | |
| 2-Benzylpyridine (Experimental) [4] | H-6 (Py) | 8.55 | ddd | 4.9, 1.8, 0.9 | 1H |
| H-4 (Py) | 7.56 | td | 7.7, 1.8 | 1H | |
| H-3/H-5 (Py) | 7.09 | m | - | 2H | |
| Phenyl | 7.20-7.31 | m | - | 5H | |
| CH₂ | 4.16 | s | - | 2H | |
| Tetrahydropyran (Oxane) (Experimental) [5] | H-2, H-6 | 3.73 | m | - | 4H |
| H-3, H-4, H-5 | 1.62 | m | - | 6H |
Causality and Interpretation: The "Why" Behind the Peaks
The Pyridine Ring System
In a 2-substituted pyridine, the proton at the 6-position (H-6), being ortho to the nitrogen, is the most deshielded and appears furthest downfield (~8.5 ppm).[3] Its signal is typically a doublet of doublets (or ddd) due to coupling with H-5 (ortho coupling, ³J ≈ 4-5 Hz) and H-4 (meta coupling, ⁴J ≈ 1-2 Hz). The H-4 proton signal often appears as a triplet of doublets, while the H-3 and H-5 protons are found in the more shielded region of the aromatic spectrum. The electron-donating alkyl substituent (the oxane ring) causes a slight upfield shift of the pyridine protons compared to unsubstituted pyridine.
The Saturated Oxane Ring System
The ¹H NMR spectrum of the tetrahydropyran ring is complicated by its chair conformation. This results in two distinct chemical environments for the axial and equatorial protons.
-
H-2' and H-6' (Protons adjacent to Oxygen): These protons are the most downfield in the oxane system due to the deshielding effect of the adjacent electronegative oxygen atom. They typically appear in the δ 3.5-4.1 ppm range. The axial protons are generally more shielded (further upfield) than their equatorial counterparts.
-
H-4' (Methine Proton): This single proton is attached to the carbon that links the oxane ring to the pyridine ring. Its chemical shift is influenced by the pyridine ring's anisotropic effect and its multiplicity will be a triplet of triplets (tt) due to coupling to both sets of axial and equatorial H-3'/H-5' protons.
-
H-3' and H-5': These methylene protons appear furthest upfield. Again, the axial and equatorial protons are non-equivalent and will show complex splitting patterns due to both geminal coupling (coupling to each other) and vicinal coupling to the H-4' and H-2'/H-6' protons.
The diagram below illustrates the key spin-spin coupling interactions within the 2-(Oxan-4-yl)pyridine molecule that give rise to the observed splitting patterns.
Caption: Key ³J (ortho) and ⁴J (meta) ¹H-¹H coupling pathways in 2-(Oxan-4-yl)pyridine.
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data
The acquisition of a high-quality, interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2-(Oxan-4-yl)pyridine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4-5 cm).
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is a crucial step to achieve sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.
-
Set the acquisition parameters. For a standard ¹H spectrum, typical parameters include:
-
Spectral width: ~12-16 ppm (e.g., from -2 to 14 ppm)
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 scans (to improve signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
The following diagram outlines this comprehensive workflow.
Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Conclusion and Outlook
This guide demonstrates a robust, comparative methodology for the ¹H NMR spectral analysis of 2-(Oxan-4-yl)pyridine. By dissecting the spectra of analogous and constituent structures—2-benzylpyridine and tetrahydropyran—we can confidently predict and interpret the key spectral features of the target molecule. The pyridine moiety presents a characteristic downfield pattern dictated by the nitrogen atom's influence, while the saturated oxane ring introduces complexity through its chair conformation and the resulting axial/equatorial proton environments. The detailed experimental protocol provided herein outlines the necessary steps for researchers to acquire high-quality data for their own compounds. This analytical framework is not only crucial for routine structural confirmation but also serves as a foundational tool in the development of novel pharmaceuticals and functional materials where such heterocyclic systems are prevalent.
References
-
Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. Available at: [Link]
-
Ka,tcka, M., & Urbanski, T. (1967). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(8), 347-351. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine. Retrieved February 25, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8894, Tetrahydropyran. Retrieved February 25, 2026, from [Link].
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved February 25, 2026, from [Link].
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (2024, December 19). Tetrahydropyran. Retrieved February 25, 2026, from [Link]
Sources
Mastering HPLC of Pyridine Derivatives: A Comparative Guide to Retention & Peak Shape Optimization
Executive Summary
Pyridine derivatives are ubiquitous in pharmaceutical chemistry, serving as the backbone for countless APIs (Active Pharmaceutical Ingredients). However, their analysis via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. The basic nitrogen atom (pKa ~5.2–6.[1]0) acts as a magnet for residual silanol groups on silica columns, leading to severe peak tailing, variable retention times, and poor reproducibility.
This guide moves beyond generic advice, offering a rigorous comparison of retention behaviors across different stationary phases and mobile phase pH levels. We provide actionable protocols and mechanistic insights to transform your pyridine separations from "acceptable" to "robust."
Mechanistic Insight: The "Silanol Trap"
To optimize retention, one must first understand the enemy. In standard Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic partitioning. However, for pyridines, a secondary, parasitic mechanism often dominates: Ion-Exchange.
At neutral pH (pH 6–7), approximately 50% of silanol groups (Si-OH) on the silica surface are deprotonated (Si-O⁻), while pyridine is largely protonated (PyH⁺). This creates a strong electrostatic attraction—an ion-exchange mechanism—that competes with the hydrophobic interaction. This "dual-mode" retention causes the characteristic "shark-fin" tailing.
Diagram 1: The Dual-Interaction Mechanism
The following diagram illustrates the competing forces inside the column that lead to peak distortion.
Caption: Schematic of the "Dual-Interaction" mechanism where secondary silanol interactions disrupt ideal hydrophobic retention.
Comparative Analysis: Column & pH Selection
We compared the performance of three distinct chromatographic approaches for a panel of pyridine derivatives (e.g., 2-aminopyridine, 4-methylpyridine).
Scenario A: The pH Effect (Low vs. High pH)
Controlling pH is the most effective lever for modulating retention and peak shape.
-
Low pH (pH 2.0–3.0): Silanols are protonated (neutral, Si-OH).[2] Pyridine is protonated (PyH⁺). Result: Ion-exchange is suppressed; retention is purely hydrophobic (though weaker due to analyte polarity). Peak shape is sharp.[3]
-
High pH (pH > 8.0): Pyridine is deprotonated (neutral).[2] Silanols are ionized (Si-O⁻). Result: No electrostatic attraction. Pyridine retains strongly via hydrophobic interaction. Requirement: Must use high-pH stable columns (e.g., Hybrid Silica or Polymer).[4]
Table 1: Impact of pH on Retention (k') and Tailing Factor (Tf) Data synthesized from comparative studies of aminopyridines [1][2].
| Parameter | Acidic Mobile Phase (pH 2.5) | Neutral Mobile Phase (pH 6.5) | Alkaline Mobile Phase (pH 10.0)* |
| Dominant Species | PyH⁺ (Ionized) | Mix of Py / PyH⁺ | Py (Neutral) |
| Silanol State | Neutral (Si-OH) | Ionized (Si-O⁻) | Ionized (Si-O⁻) |
| Retention (k') | Low (0.5 – 1.5) | Variable (Drifting) | High (3.0 – 8.0) |
| Tailing Factor (Tf) | Excellent (1.0 – 1.1) | Poor (> 1.5) | Good (1.1 – 1.2) |
| Best For | Polar Pyridines, LC-MS | Avoid | Hydrophobic Pyridines |
*Requires pH-stable column (e.g., Agilent Poroshell HPH, Waters XBridge).
Scenario B: Column Chemistry Comparison
When pH adjustment is limited (e.g., stability issues), column chemistry becomes the primary variable.
-
Standard C18: High risk of tailing unless fully end-capped.
-
Polar-Embedded (Amide/Carbamate): The embedded polar group shields silanols and provides a "water layer," improving peak shape for bases.
-
HILIC (Hydrophilic Interaction): Ideal for highly polar pyridines (e.g., amino- or carboxyl- substituted) that elute in the void volume on C18.
Case Study Data: Separation of Methylpyridines Based on Thermo Fisher soil analysis application note [3].
-
Column: Acclaim 120 C18 (End-capped)
-
Performance:
Experimental Protocol: Self-Validating Method Development
Do not rely on trial and error. Follow this logic-gated workflow to guarantee a robust method.
Reagents & Preparation
-
Buffer: 10-20 mM Ammonium Formate (for Low pH) or Ammonium Bicarbonate (for High pH). Avoid Phosphate for LC-MS.
-
Ion-Pairing (Optional): Hexanesulfonate (only if UV detection is used; incompatible with MS).
-
Sample Diluent: Match the initial mobile phase conditions to prevent "solvent shock" peak distortion.
Step-by-Step Workflow
-
Screening: Start with a generic gradient (5-95% B) at Low pH (0.1% Formic Acid).
-
Decision Gate 1 (Retention):
-
k' < 1? Switch to HILIC or Mixed-Mode (Cation Exchange).
-
k' > 1? Proceed to optimize C18.
-
-
Decision Gate 2 (Peak Shape):
-
Tailing > 1.3? Add "Sacrificial Base" (e.g., 5-10 mM Triethylamine) OR switch to High pH (if analyte permits).
-
-
Validation: Run 5 replicates. Retention time %RSD must be < 0.5%.
Diagram 2: Method Development Decision Tree
Caption: Logic-gated workflow for selecting the optimal chromatographic mode for pyridine derivatives.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Broad / Tailing Peaks | Silanol interaction; Column void.[4][7] | 1. Lower pH to < 3.0.2. Add 5mM TEA (competes for silanols).3. Switch to "Polar Embedded" column. |
| Retention Drift | pH instability; Ion-pairing equilibration. | 1. Buffer mobile phase (do not use simple acid/water).2. Ensure column temperature is constant (e.g., 40°C). |
| Split Peaks | Solvent mismatch. | Dissolve sample in mobile phase A (weak solvent). Avoid pure acetonitrile diluent.[8] |
References
-
BenchChem Technical Support. (2025).[2][4] Chromatography of Pyridine Compounds: Peak Tailing & pH Effects. BenchChem.
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helix Chromatography.[1]
-
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.[6] Application Note.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Element.[7][8][9][10]
-
Chrom Tech, Inc. (2025).[11] What Causes Peak Tailing in HPLC? Chrom Tech.[11][12]
-
Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Sielc.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
Biological activity of oxanyl-pyridine vs cyclohexyl-pyridine analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Oxygen Switch" in Lead Optimization
In modern medicinal chemistry, the transition from a cyclohexyl-pyridine motif to an oxanyl-pyridine (tetrahydropyran-4-yl pyridine) motif is a high-value bioisosteric replacement strategy. While both scaffolds provide a saturated, space-filling hydrophobic vector, the introduction of the ether oxygen in the oxanyl ring fundamentally alters the physicochemical landscape of the molecule.
The Core Trade-off:
-
Cyclohexyl-Pyridine: Maximizes hydrophobic interactions (van der Waals) but often suffers from high lipophilicity (
), poor aqueous solubility, and high liability for hERG channel inhibition (cardiotoxicity). -
Oxanyl-Pyridine: Lowers lipophilicity (typically
to ), improves metabolic stability by blocking oxidative "soft spots," and significantly reduces hERG affinity, often with minimal loss in on-target potency.
This guide analyzes the biological and physicochemical causality behind this switch and provides protocols for validating the transition in your drug discovery pipeline.
Physicochemical & Structural Analysis
Lipophilicity and Solubility (LLE)
The primary driver for this substitution is the modulation of Lipophilic Ligand Efficiency (LLE) . The oxanyl group acts as a "polar cyclohexyl" equivalent.
| Feature | Cyclohexyl-Pyridine | Oxanyl-Pyridine | Impact of Switch |
| LogD (pH 7.4) | High (Lipophilic) | Moderate (Amphiphilic) | Decreases LogD by ~1.2 units; improves solubility. |
| H-Bonding | None | 1 Acceptor (Ether O) | Potential for new H-bonds with solvent or protein backbone. |
| Conformation | Chair (Fluxional) | Chair (Rigidified) | The C-O bonds shorten the ring, slightly altering the vector of substituents. |
| Electronic Effect | Inductive (+I) | Inductive (-I) | The oxygen withdraws electron density, lowering the pKa of the pyridine nitrogen slightly. |
The hERG Liability Mechanism
Cyclohexyl-pyridine motifs are frequent offenders in hERG inhibition due to the "pharmacophore" of the hERG channel pore, which prefers lipophilic, basic amines .
-
Cyclohexyl: Provides the greasy bulk that binds to the hydrophobic residues (Tyr652/Phe656) in the hERG pore.
-
Oxanyl: The polar oxygen atom disrupts this hydrophobic interaction and reduces the overall LogP, directly correlating with reduced hERG occupancy. Data indicates up to a 500-fold reduction in hERG inhibition upon this single atom switch.
Case Study: Optimization of a Kinase Inhibitor
Scenario: A lead compound targeting JAK1 contains a cyclohexyl-pyridine moiety. It has nanomolar potency (
Intervention: Replacement of the cyclohexyl ring with a tetrahydropyran-4-yl (oxanyl) ring.
Outcome Data:
-
Potency: Retained (
). The binding pocket tolerated the ether oxygen. -
hERG: Improved safety margin (
). -
Metabolism: The C4-position of cyclohexane is a metabolic "soft spot" for CYP450 oxidation (hydroxylation). The oxanyl oxygen blocks this position, shunting metabolism to less rapid pathways.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for choosing between these two analogs during Hit-to-Lead optimization.
Caption: Decision tree for bioisosteric replacement of cyclohexyl with oxanyl based on ADMET liabilities.
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling
To synthesize the oxanyl-pyridine analog, the most robust route utilizes the coupling of a pyridine halide with a tetrahydropyran boronic ester.
Reagents:
-
Halide: 2-Bromo-pyridine derivative (1.0 equiv)
-
Boronate: 2-(Tetrahydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(3.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Setup: In a microwave vial, combine the pyridine halide and boronate ester.
-
Solvation: Add 1,4-Dioxane and the aqueous
solution. -
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add the Pd catalyst quickly and seal the vial.
-
Reaction: Heat to 100°C for 2 hours (or 120°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The oxanyl analog is more polar and will elute later than the cyclohexyl analog.
Validation: Microsomal Stability Assay (Metabolic Clearance)
To verify the metabolic advantage of the oxanyl switch:
-
Preparation: Prepare a
solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat). -
Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).-
Success Criterion: Oxanyl analog should show a lower slope (longer
) compared to the cyclohexyl parent.
-
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors . RSC Advances, 2021. [Link]
-
Design, synthesis, and biological evaluation of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles . Journal of Medicinal Chemistry, 2004. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors . Molecules, 2024.[1][2][3] [Link]
-
Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition . Journal of Medicinal Chemistry, 2021. [Link]
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- 3. mdpi.com [mdpi.com]
Decoding the Signature Fragmentation of 2-(Oxan-4-yl)pyridine: A Comparative Mass Spectrometry Guide
In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, molecules incorporating both pyridine and saturated oxygen-containing rings, such as 2-(Oxan-4-yl)pyridine, are of significant interest due to their potential as scaffolds in drug discovery. Mass spectrometry (MS) stands as a pivotal analytical technique for confirming molecular identity and revealing structural details through characteristic fragmentation patterns.
This guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Oxan-4-yl)pyridine. As experimental spectra for this specific compound are not widely published, this guide will draw comparisons with the known fragmentation behaviors of its constituent moieties—the pyridine ring and the oxane (tetrahydropyran) ring—to propose a reliable fragmentation pathway. This approach, grounded in established chemical principles, offers researchers a predictive framework for identifying and characterizing this and similar molecular architectures.
Experimental Design and Rationale
To analyze a semi-volatile and thermally stable compound like 2-(Oxan-4-yl)pyridine, a standard gas chromatography-mass spectrometry (GC-MS) setup with electron ionization is the method of choice. The following parameters represent a robust starting point for achieving clear and reproducible fragmentation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 2-(Oxan-4-yl)pyridine in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
Gas Chromatography:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electron Ionization (EI) at 70 eV. The energy of 70 eV is a well-established standard that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
The rationale behind these conditions is to ensure the compound is volatilized without thermal degradation and then subjected to standardized ionization energy to induce fragmentation. The resulting positive ions are then separated by their mass-to-charge ratio, yielding a characteristic spectrum.
Proposed Fragmentation Pathway of 2-(Oxan-4-yl)pyridine
The fragmentation of 2-(Oxan-4-yl)pyridine (Molecular Weight: 163.22 g/mol ) under EI-MS is expected to be driven by the presence of two key features: the stable aromatic pyridine ring and the saturated oxane ring containing a heteroatom. The initial ionization will likely occur on either the nitrogen of the pyridine ring or the oxygen of the oxane ring, both having non-bonding electrons.
The molecular ion peak (M⁺˙) at m/z 163 is expected to be prominent due to the stability of the aromatic pyridine ring.[2] The subsequent fragmentation can be predicted to follow several pathways originating from both the pyridine and oxane moieties.
Below is a Graphviz diagram illustrating the proposed major fragmentation pathways.
Caption: Major fragmentation pathways of 2-(Oxan-4-yl)pyridine.
Comparative Analysis of Fragmentation Patterns
The proposed fragmentation of 2-(Oxan-4-yl)pyridine can be best understood by comparing it to the fragmentation of its constituent parts and analogous structures.
| Fragment (m/z) | Proposed Structure/Origin | Comparative Rationale and Supporting Evidence |
| 163 (M⁺˙) | Molecular Ion | Aromatic compounds typically exhibit a strong molecular ion peak due to the stability of the ring system.[2] This is expected to be a prominent peak in the spectrum. |
| 162 | [M-H]⁺ | Loss of a hydrogen radical is a common fragmentation for cyclic amines and is often observed in the spectra of piperidine derivatives, representing a logical initial fragmentation step.[2] |
| 134 | Loss of an ethyl radical (C₂H₅•) | This likely arises from the cleavage of the oxane ring. Fragmentation of cyclic ethers often involves alpha-cleavage next to the oxygen atom, followed by ring opening and subsequent bond fissions.[3][4] |
| 107 | Pyridin-2-yl-methylium ion | This significant fragment likely forms through a rearrangement and cleavage of the C-C bond between the pyridine and oxane rings, with charge retention on the more stable pyridyl-containing fragment. This is analogous to the formation of the tropylium ion from alkylbenzenes. |
| 106 | Loss of CO from m/z 134 | The loss of a neutral carbon monoxide molecule is a common fragmentation pathway for ions containing an oxygen atom, especially after ring opening. |
| 78 | Pyridinium ion | Following the loss of ethylene from the m/z 106 fragment, the resulting pyridinium ion is a very stable and common fragment in the mass spectra of pyridine derivatives.[5] |
In-depth Mechanistic Discussion
-
Oxane Ring Opening and Fragmentation: Upon ionization, one of the primary fragmentation routes is expected to be initiated at the oxane ring. Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a dominant pathway for ethers.[4] This would lead to a radical cation that can undergo further ring opening. Subsequent cleavages can lead to the loss of neutral fragments like ethylene (C₂H₄) or propylene oxide (C₃H₆O), resulting in the observed fragment ions. The fragmentation of complex cyclic ethers often involves such transannular cleavages and rearrangements.[3]
-
Pyridine-Directed Fragmentation: The pyridine ring can stabilize a positive charge effectively. A key fragmentation pathway for 2-substituted pyridines involves cleavage at the benzylic-like position (the bond between the ring and the substituent). This would lead to the formation of a stable pyridin-2-yl-methylium type ion at m/z 107. The stability of this ion would make this a favorable fragmentation pathway. Studies on substituted pyrroles and pyridines have shown that the nature of the substituent heavily influences the fragmentation pathways.[5][6]
-
Comparison with Piperidine Derivatives: While oxane is a cyclic ether, its fragmentation can share similarities with the analogous cyclic amine, piperidine. In piperidine derivatives, alpha-cleavage next to the nitrogen is a dominant fragmentation pathway, leading to a stable iminium ion.[7] For 2-(Oxan-4-yl)pyridine, a similar cleavage adjacent to the oxygen, followed by rearrangement, is a highly plausible scenario.
Workflow for Structural Elucidation
The following diagram outlines a systematic workflow for a researcher to confirm the structure of 2-(Oxan-4-yl)pyridine using mass spectrometry.
Sources
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- 2. whitman.edu [whitman.edu]
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- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Comparative Solubility of 2-(Oxan-4-yl)pyridine Salts
Introduction: The Critical Role of Salt Selection in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, the selection of an appropriate salt form is a pivotal decision. This choice profoundly influences the physicochemical properties of an active pharmaceutical ingredient (API), most notably its solubility, which is a direct determinant of its bioavailability and ultimate clinical efficacy. An API must dissolve to be absorbed. For basic compounds, which constitute a significant portion of small molecule drugs, salt formation with an acidic counter-ion is the most effective and common strategy to enhance aqueous solubility.
This guide provides an in-depth comparative analysis of the solubility profiles of various pharmaceutically relevant salts of 2-(Oxan-4-yl)pyridine, a heterocyclic moiety of interest in medicinal chemistry. We will explore the theoretical underpinnings of salt solubility, present a robust experimental framework for its determination, and interpret comparative data for hydrochloride, sulfate, mesylate, and tosylate salts. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in salt screening and selection.
Theoretical Grounding: Why Salt Forms Differ in Solubility
The conversion of a free base, such as 2-(Oxan-4-yl)pyridine, into a salt involves an acid-base reaction where the basic nitrogen on the pyridine ring is protonated by an acid.[1] The resulting pyridinium cation pairs with the conjugate base (the counter-ion) of the acid to form the salt.[1]
The solubility of this salt is governed by a delicate balance between its crystal lattice energy (the energy holding the ions together in a solid state) and the solvation energy of the individual ions (the energy released when the ions interact with solvent molecules). A salt is soluble if the solvation energy can overcome the crystal lattice energy.
Several factors influence this balance:
-
pKa of the API and Counter-ion: The pyridine ring is basic, with the pKa of its conjugate acid being approximately 5.2.[2] To form a stable salt, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the API's conjugate acid. The acids used in this guide (HCl, H2SO4, methanesulfonic acid, and p-toluenesulfonic acid) are all strong acids, ensuring complete protonation.
-
Properties of the Counter-ion: The size, shape, and hydrophobicity of the counter-ion significantly impact the crystal lattice energy and solvation properties of the salt.
-
Hydrochloride (HCl): A small, simple inorganic anion. It often forms highly soluble salts due to its small size and efficient hydration.[3][4]
-
Sulfate (H₂SO₄): A divalent inorganic anion. It can interact with two protonated API molecules, potentially leading to a more complex and stronger crystal lattice, which may sometimes decrease solubility compared to monovalent anions.[5]
-
Mesylate (Methanesulfonic Acid): A small, organic sulfonate anion. It is a common choice for forming stable, crystalline, and often highly soluble salts.
-
Tosylate (p-Toluenesulfonic Acid): A larger, more hydrophobic organic sulfonate anion compared to mesylate. The presence of the aromatic ring can sometimes lead to lower aqueous solubility but may improve solubility in less polar or organic co-solvent systems.[6][7]
-
-
pH of the Medium: The pH of the aqueous medium is critical, especially for salts of weakly basic APIs. According to the Henderson-Hasselbalch equation, the API will remain in its more soluble, ionized (protonated) form at pH values significantly below its pKa. As the pH approaches and exceeds the pKa, the equilibrium shifts towards the less soluble free base, which can precipitate out of solution. Therefore, solubility is often determined across a physiologically relevant pH range (typically 1.2 to 6.8) as recommended by ICH guidelines.[8][9]
Experimental Design: A Validated Protocol for Thermodynamic Solubility
To ensure accuracy and reproducibility, thermodynamic solubility is the gold standard for characterizing and comparing different salt forms.[10] The shake-flask method, recognized by regulatory bodies like the ICH, is the most reliable approach for this determination.[10][11][12] It measures the equilibrium solubility of a compound, representing the true saturation point of the solvent.[10][13]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Step-by-Step Protocol: Shake-Flask Method
1. Preparation of Buffers (as per ICH M9 Guidelines[12][14])
-
pH 1.2: 0.1 N HCl.
-
pH 4.5: Prepare a 0.05 M potassium hydrogen phthalate buffer.
-
pH 6.8: Prepare a 0.05 M potassium phosphate buffer.
-
Causality: This pH range simulates the transit through the gastrointestinal tract, providing data relevant to oral absorption.[8] All experiments should be conducted at 37 ± 1 °C to mimic physiological conditions.[9]
2. Sample Preparation
-
Add an excess amount of the solid salt (e.g., 5-10 mg) to a glass vial. The excess is critical to ensure that a saturated solution is achieved at equilibrium.[10]
-
Add a precise volume (e.g., 1 mL) of the desired pH buffer to each vial.
-
Prepare a minimum of three replicates for each salt at each pH condition to ensure statistical validity.[12]
3. Equilibration
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within an incubator set to 37 °C.
-
Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[13][15] A preliminary time-course experiment can be run to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).
4. Sample Processing
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Separate the solid and liquid phases. This can be achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm syringe filter suitable for aqueous solutions (e.g., PVDF).
-
Causality: This step is crucial to ensure that only the dissolved API is being measured. Inadequate separation is a common source of experimental error.
5. Quantification by High-Performance Liquid Chromatography (HPLC)
-
Carefully aspirate an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase to bring the concentration within the linear range of the calibration curve.
-
Prepare a multi-point calibration curve using a stock solution of the specific salt of known concentration.
-
Analyze the diluted samples and calibration standards by a validated reverse-phase HPLC-UV method. The analytical method must be demonstrated to be linear, accurate, and precise.
6. Data Analysis
-
Calculate the concentration of the dissolved salt in the supernatant using the linear regression equation from the calibration curve.
-
Account for the dilution factor to determine the final solubility in mg/mL or µM.
-
Calculate the mean and standard deviation for the replicate measurements.
Comparative Data and Interpretation
The following table presents illustrative experimental data for the thermodynamic solubility of 2-(Oxan-4-yl)pyridine salts.
Disclaimer: The data presented below are hypothetical and for illustrative purposes only, designed to reflect scientifically plausible outcomes based on the principles discussed. Actual experimental results may vary.
Table 1: Thermodynamic Solubility of 2-(Oxan-4-yl)pyridine Salts at 37 °C
| Salt Form | Counter-ion | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) |
| Hydrochloride | Cl⁻ | > 200 | 155.8 ± 8.2 | 12.5 ± 1.1 |
| Sulfate | SO₄²⁻ | 125.3 ± 6.7 | 98.4 ± 5.1 | 8.9 ± 0.9 |
| Mesylate | CH₃SO₃⁻ | > 200 | 180.1 ± 9.5 | 15.3 ± 1.4 |
| Tosylate | C₇H₇SO₃⁻ | 75.6 ± 4.0 | 55.2 ± 3.3 | 2.1 ± 0.3 |
| Free Base | N/A | 45.1 ± 2.5 | 1.5 ± 0.2 | < 0.1 |
Interpretation of Results
-
Effect of pH: As anticipated, all salt forms exhibit significantly higher solubility at lower pH values (1.2 and 4.5) compared to the near-neutral pH of 6.8. This is because at pH values well below the pKa of the pyridinium ion (~5.2), the equilibrium strongly favors the protonated, charged, and more soluble form of the molecule. At pH 6.8, which is above the pKa, the equilibrium shifts towards the uncharged, less soluble free base, causing a dramatic drop in solubility. The solubility of the free base itself is very low across the pH range, highlighting the necessity of salt formation.
-
Comparison of Counter-ions:
-
The Hydrochloride and Mesylate salts demonstrate the highest aqueous solubility. Their small, highly polar counter-ions facilitate strong interactions with water molecules (high solvation energy) and likely form crystal lattices that are more easily disrupted, making them excellent candidates for achieving high drug concentration in aqueous environments.
-
The Sulfate salt shows good but comparatively lower solubility than the hydrochloride and mesylate salts. This could be attributed to the divalent nature of the sulfate ion, potentially leading to a more rigid crystal lattice with higher lattice energy that is more difficult for water to overcome.
-
The Tosylate salt exhibits the lowest solubility among the tested salts. The larger, more hydrophobic nature of the p-toluenesulfonate counter-ion reduces the overall aqueous solubility of the salt.[6] While disadvantageous for simple aqueous formulations, this property might be beneficial for developing sustained-release formulations or for improving solubility in lipid-based systems.
-
Logical Relationship Diagram
Caption: Factors influencing the aqueous solubility of a basic API salt form.
Conclusion and Recommendations
This guide demonstrates that the choice of a salt counter-ion has a profound and predictable impact on the aqueous solubility of 2-(Oxan-4-yl)pyridine. For applications requiring rapid dissolution and high luminal concentrations for oral absorption, the hydrochloride and mesylate salts are superior candidates. The sulfate salt provides a viable, albeit less soluble, alternative. The tosylate salt, with its lower aqueous solubility, may be less suitable for immediate-release oral dosage forms but could be explored for other formulation strategies.
The provided shake-flask methodology represents a robust and reliable system for generating the critical data needed to guide salt selection. It is imperative that such systematic, data-driven approaches are employed early in the drug development process to mitigate risks associated with poor bioavailability and to select a salt form with optimal properties for clinical success.
References
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- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
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- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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- European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
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- ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers.
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- Physical and Chemical Properties of Pyridine. NCBI.
- REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
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- Pyridinium chloride. Wikipedia.
- 2-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide. PubChem.
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- Pyridinium.p-toluenesulfonate. PubChem.
- Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. ResearchGate.
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- Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions.
- Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. PubMed.
- p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Girolami Group Website - Illinois.
- Sulfasalazine salt compositions and methods of using the same. Google Patents.
- (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl methanesulfonate.
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A Senior Application Scientist’s Guide to Validating the Purity of 2-(Oxan-4-yl)pyridine Using LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
2-(Oxan-4-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure is incorporated into numerous compounds under investigation for a variety of therapeutic targets. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a quality control checkbox; it is a fundamental requirement for safety, efficacy, and regulatory compliance. Uncontrolled impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[1]
This guide moves beyond a simple recitation of steps. As a senior scientist, my goal is to illuminate the causality behind our analytical choices. We will explore why LC-MS is an exceptionally powerful tool for this specific application, detail a robust validation strategy rooted in the International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative methods.[2][3][4]
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical method is one that is designed to detect the "known unknowns"—the impurities we can predict based on the compound's synthesis and stability. The synthesis of substituted pyridines can involve multi-step reactions, including condensations and cyclizations.[5][6]
Potential impurities in 2-(Oxan-4-yl)pyridine may include:
-
Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from side reactions.
-
Degradation Products: Impurities formed due to exposure to light, heat, oxygen, or acid/base conditions during manufacturing or storage.
-
Isomeric Impurities: Structural isomers that may have similar physicochemical properties but different biological activity or toxicity.
The challenge, therefore, is to develop a method with sufficient specificity to distinguish the main analyte from these potential interferents and enough sensitivity to quantify them at levels that meet stringent regulatory thresholds.
The Workflow for Purity Validation
A successful validation project follows a logical sequence, ensuring the analytical method is fit for its intended purpose before it is applied to routine sample analysis.
Caption: High-level workflow for analytical method validation.
LC-MS Method Validation: A Parameter-by-Parameter Deep Dive
Our validation strategy is designed to be a self-validating system, adhering to the principles outlined in ICH Q2(R2) and FDA guidance.[3][4][7][8] The objective is to provide documented evidence that the method consistently produces reliable results.[9]
Specificity: Proving the Method is Selective
Why it matters: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[2][3] Without this, we cannot trust that the peak we are measuring is solely our compound of interest.
Experimental Protocol: Forced Degradation To demonstrate specificity, we intentionally stress the 2-(Oxan-4-yl)pyridine sample to induce degradation. The goal is not to destroy the sample but to generate potential impurities and prove that the method can separate them from the main peak.
-
Prepare Stress Samples: Expose solutions of the analyte to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105°C for 48 hours.
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control sample.
-
Evaluation: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the mass spectrometer confirms the identity of each peak.
Caption: Logic of demonstrating specificity via forced degradation.
Linearity, Range, Accuracy, and Precision
These parameters are intrinsically linked and are often evaluated together. They establish the quantitative performance of the method.
-
Linearity: A direct correlation between analyte concentration and the instrument's signal response.[2]
-
Range: The concentration interval where the method is precise, accurate, and linear.[10]
-
Accuracy: The closeness of the test results to the true value, typically measured via recovery.[3]
-
Precision: The degree of agreement among individual test results when applied repeatedly.
Experimental Protocol:
-
Stock Solution: Prepare a certified reference standard of 2-(Oxan-4-yl)pyridine at 1.0 mg/mL.
-
Calibration Standards: Create a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Quality Control (QC) Samples: Prepare separate QC samples at low, medium, and high concentrations within the range.
-
Analysis:
-
For Linearity , analyze the calibration standards and plot the peak area versus concentration.
-
For Accuracy , analyze the QC samples and calculate the percent recovery against the calibration curve.
-
For Precision , inject the medium QC sample six times consecutively (repeatability) and have a different analyst repeat the full analysis on a different day (intermediate precision).
-
Data Summary & Acceptance Criteria
| Validation Parameter | Measurement | Typical Acceptance Criteria | Hypothetical Result |
| Linearity | Correlation Coefficient (R²) | ≥ 0.998 | 0.9995 |
| Range | Concentration Interval | 0.1 - 10 µg/mL | Meets Criteria |
| Accuracy | Mean % Recovery (n=3 levels) | 98.0% - 102.0% | 100.5% |
| Precision | Repeatability (%RSD, n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.5% | |
| LOQ | Signal-to-Noise Ratio (S/N) | ≥ 10 | 0.1 µg/mL (S/N = 12) |
Limit of Quantitation (LOQ)
Why it matters: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying trace-level impurities to ensure they are below safety thresholds.
Experimental Protocol:
-
Prepare a series of progressively more dilute solutions from the stock standard.
-
Inject them into the LC-MS system.
-
The LOQ is typically established as the concentration where the signal-to-noise ratio (S/N) is at least 10. This concentration must also meet the acceptance criteria for accuracy and precision.
Detailed Experimental Protocol: LC-MS for 2-(Oxan-4-yl)pyridine
This protocol provides a starting point for method development and validation.
A. Sample & Standard Preparation
-
Diluent: Prepare a solution of 50:50 Acetonitrile:Water.
-
Reference Standard (1.0 mg/mL): Accurately weigh ~10 mg of 2-(Oxan-4-yl)pyridine Certified Reference Material (CRM) into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample (1.0 mg/mL): Prepare the sample to be tested in the same manner as the reference standard.
-
Working Solution (5 µg/mL): Dilute both the reference and test sample solutions for injection.
B. LC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | A versatile stationary phase suitable for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ion ESI and aids in peak shaping. |
| Mobile Phase B | 0.1% Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 minutes | Ensures elution of the main peak and any potential late-eluting, non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| MS System | Triple Quadrupole or High-Resolution MS | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The pyridine nitrogen is basic and readily accepts a proton. |
| Scan Mode | Full Scan (m/z 50-500) & SIM/MRM | Full scan for initial impurity discovery; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high-sensitivity quantification of known impurities.[11] |
| Capillary Voltage | 3.5 kV | Optimized for ion generation. |
| Source Temp. | 150°C |
Comparison with Alternative Analytical Methodologies
While LC-MS is a premier technique, a comprehensive guide must acknowledge other available tools. The choice of method always depends on the specific analytical goal.
| Technique | Principle | Advantages for 2-(Oxan-4-yl)pyridine Analysis | Limitations |
| LC-MS | Separation by chromatography, detection by mass | High Specificity: Mass detection confirms identity. High Sensitivity: Ideal for trace impurity quantification (ppm levels). Versatility: Suitable for non-volatile and thermally labile compounds.[12] | Higher cost and complexity compared to HPLC-UV. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Cost-effective, robust, and widely available. Good for assay (purity of the main peak). | Lack of Specificity: Cannot distinguish between compounds with the same retention time and similar UV spectra. Less sensitive for impurity quantification. |
| GC-MS | Separation of volatile compounds in gas phase, detection by mass | Excellent separation efficiency for volatile compounds. | 2-(Oxan-4-yl)pyridine is not sufficiently volatile and would require derivatization, adding complexity and potential for error.[12] |
| NMR | Detection of atomic nuclei in a magnetic field | Definitive Structure Elucidation: Unambiguously identifies the main compound and can identify unknown impurities if present at sufficient concentration. Quantitative (qNMR): Can determine purity without a reference standard for the main component. | Low Sensitivity: Significantly less sensitive than MS, making it unsuitable for detecting and quantifying trace-level impurities (typically >0.1%).[13][14] |
Conclusion: An Integrated Approach to Ensuring Purity
Validating the purity of a critical pharmaceutical building block like 2-(Oxan-4-yl)pyridine requires a rigorous, scientifically-grounded approach. LC-MS stands out as the superior technique for this purpose, offering an unparalleled combination of specificity and sensitivity that is essential for modern drug development. By following a validation framework guided by ICH principles, we can build a self-validating analytical method that provides trustworthy data, ensuring the quality of the material and the safety of the final therapeutic product. This guide serves as a blueprint for that process, blending established regulatory expectations with the practical insights of an experienced application scientist.
References
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- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2). Lab Manager.
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- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
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- Qualitative Factor-Based Comparison of NMR, Targeted and Untargeted GC-MS and LC-MS on the Metabolomic Profiles of Rioja and Priorat Red Wines. (2020, September 29). MDPI.
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- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
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A Comparative Guide to the Synthetic Routes of Pyran-Pyridine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Medicinal Chemistry
The fusion of pyran and pyridine rings creates a class of heterocyclic scaffolds that are of immense interest to researchers in drug discovery.[1] These structures are considered "privileged" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Pyran-pyridine and its bioisosteres, such as pyranopyrimidines, are core components of molecules with demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The efficacy of these compounds drives the continuous need for efficient, scalable, and environmentally benign synthetic methodologies to generate molecular diversity for screening and development. This guide provides an in-depth comparison of the dominant synthetic strategies, focusing on the causality behind experimental choices and providing validated, reproducible protocols.
The Dominant Paradigm: Multi-Component Reactions (MCRs)
The most prevalent and versatile strategy for constructing pyran-annulated heterocyclic systems is the one-pot, multi-component reaction (MCR).[5] This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single step to form a complex product.[6][7] The typical MCR for a pyran-pyridine or similar scaffold involves the condensation of an aromatic aldehyde, an active methylene compound (most commonly malononitrile), and a compound containing an activated C-H group flanked by carbonyls or their equivalents, such as 4-hydroxy-2-pyridones, barbituric acid, or pyrazolones.[4][8][9]
The Core Mechanistic Pathway
Regardless of the specific catalyst or conditions employed, the majority of these MCRs proceed through a well-established domino sequence of three key reactions.[3][8] Understanding this sequence is critical for troubleshooting and optimizing the synthesis.
-
Knoevenagel Condensation: The reaction is initiated by the condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile). This step is often the rate-determining step and is catalyzed by a base or an acid, which facilitates the formation of a highly electrophilic arylidene intermediate.[4][10]
-
Michael Addition: The activated C-H nucleophile of the third component (e.g., the 4-hydroxy-2-pyridone) then attacks the electron-deficient double bond of the arylidene intermediate in a conjugate or Michael addition. This step forms the crucial C-C bond that sets up the final cyclization.[8]
-
Intramolecular Cyclization & Dehydration/Tautomerization: The intermediate generated from the Michael addition undergoes a final intramolecular cyclization, typically an attack by a hydroxyl or amino group onto a nitrile, to form the pyran ring. A subsequent dehydration or tautomerization step yields the final, stable aromatic scaffold.[4]
Caption: General mechanistic pathway for the MCR synthesis of pyran-fused scaffolds.
Comparative Analysis of Catalytic Systems and Conditions
The choice of catalyst and reaction conditions is the most critical factor influencing the efficiency, yield, and environmental impact of the synthesis. Modern approaches have moved away from stoichiometric bases towards more sustainable and recyclable catalytic systems.[11][12]
Workflow for Catalyst Optimization
The selection of an optimal catalyst is an empirical process. A typical workflow involves screening various catalysts and conditions, prioritizing those that offer high yields, short reaction times, and adhere to green chemistry principles.
Caption: A typical experimental workflow for optimizing an MCR synthesis protocol.
Data-Driven Comparison of Methodologies
The following table summarizes experimental data from the literature for the synthesis of various pyran-fused heterocycles via MCRs, highlighting the impact of different catalysts and conditions.
| Catalyst System | Substrates | Conditions | Time | Yield (%) | Reference |
| p-Toluene Sulphonic Acid (PTSA) | Salicylaldehyde, Malononitrile, Piperidine | 10 mol%, Ethanol, 80°C | 30-45 min | 95-98% | [10] |
| Aspartic Acid | Anisaldehyde, Malononitrile, Dimedone | 20 mol%, EtOH:H₂O (1:1), RT | 25 min | 96% | [9] |
| Deep Eutectic Solvent (DES) | Aromatic Aldehyde, Barbituric Acid, 4-Hydroxycoumarin | 1.5 mmol, Solvent-free, 80°C | 15-30 min | 90-97% | [13] |
| MgO Nanoparticles | Vanillin, Malononitrile, Pyrazolinone | Catalyst, Reflux | 2-3 h | 90-95% | [4] |
| No Catalyst | Aryl Aldehyde, Malononitrile, Barbituric Acid | Sonication or Heating | Varies | Good-Excellent | [3] |
| Magnetic Nanocatalyst | Aromatic Aldehyde, Malononitrile, Pyrazolinone | 5 mol%, Ultrasound, RT | 10 min | 86-95% | [14] |
Analysis of Methodologies:
-
Acid Catalysis (PTSA): PTSA is an inexpensive, effective, and easily handled solid acid catalyst.[10] It excels in protonating carbonyl groups, making them more electrophilic and accelerating the initial Knoevenagel condensation.[10] Its high efficiency in ethanol at moderate temperatures makes it a robust choice for many substrates.[10]
-
Organocatalysis (Aspartic Acid): The use of natural amino acids like L-proline or aspartic acid represents a significant advancement in green chemistry.[4][9] These catalysts are biodegradable, inexpensive, and can operate in aqueous media at room temperature, drastically reducing the environmental footprint of the synthesis.[9] They act as bifunctional catalysts, using the amine group for base catalysis and the carboxylic acid group for acid catalysis.
-
Deep Eutectic Solvents (DES): DESs are an emerging class of green solvents that can also act as catalysts.[13] A DES formed from methyltriphenyl-phosphonium bromide and protocatechuic acid has been shown to be a highly effective, reusable catalyst for pyranopyrimidine synthesis under solvent-free conditions.[13] This approach combines the benefits of a green solvent with high catalytic activity.[13]
-
Nanocatalysis (MgO, Magnetic): Nanoparticles offer extremely high surface-area-to-volume ratios, leading to superior catalytic activity.[4] Basic catalysts like MgO nanoparticles are effective, while magnetic nanocatalysts (e.g., CoFe₂O₄) are particularly advantageous due to their simple separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse for multiple cycles.[11][14] The use of ultrasound in conjunction with nanocatalysts can dramatically shorten reaction times to mere minutes.[14]
Alternative Synthetic Routes
While MCRs are dominant, other strategies are also employed:
-
Domino/Tandem Reactions: These reactions are similar to MCRs but often start from more complex, pre-functionalized substrates. For example, a domino reaction of 3-chlorochromones with aminoheterocycles can be used to generate benzofuro[3,2-b]pyridines.[15] Another approach involves a domino Claisen-Schmidt condensation/oxa-Michael addition to form dihydrofuro[3,4-c]pyridines from pyridoxal.[16]
-
Intramolecular Cyclization: These routes build a linear precursor and then induce cyclization to form the pyran or pyridine ring. This is often achieved through metal-catalyzed processes, such as rhodium-catalyzed intramolecular cyclization to form dihydropyrans.[17][18]
Detailed Experimental Protocols
The following protocols are representative of modern, efficient, and green approaches to pyran-fused scaffold synthesis.
Protocol 1: Organocatalyzed Synthesis in Aqueous Media
Source: Based on the methodology by Farooqui, M. et al. (2020)[9]
This protocol uses the amino acid aspartic acid as a biodegradable organocatalyst in an environmentally benign water-ethanol mixture.
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the third component (e.g., dimedone, 1.0 mmol).
-
Add 4 mL of a 1:1 (v/v) mixture of ethanol and water.
-
Add aspartic acid (0.20 mmol, 20 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 20-30 minutes.
-
Upon completion, the solid product often precipitates from the solution. Collect the product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification by recrystallization is typically not required.
Protocol 2: Deep Eutectic Solvent (DES) Catalyzed Solvent-Free Synthesis
Source: Based on the methodology by Maleki, B. et al.[13]
This protocol utilizes a Deep Eutectic Solvent (DES) as both the catalyst and reaction medium, eliminating the need for volatile organic solvents.
Procedure:
-
Prepare the MTPPBr–PCAT–DES catalyst by mixing methyltriphenyl-phosphonium bromide (MTPPBr) and 3,4-dihydroxybenzoic acid (PCAT) in a 1:1 molar ratio and heating until a clear, homogeneous liquid is formed.
-
In a reaction vessel, mix barbituric acid (1.0 mmol), 4-hydroxycoumarin (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the prepared DES (1.5 mmol).
-
Stir the mixture at 80°C. No additional solvent is required.
-
Monitor the reaction by TLC. Reactions are typically complete within 15-30 minutes.
-
After completion, add ethanol to the reaction mixture. The product is insoluble in ethanol while the DES catalyst is soluble.
-
Filter the mixture to isolate the solid product. The filtrate containing the catalyst can be collected, the ethanol evaporated, and the catalyst reused.
-
Wash the collected product with ethanol and dry under vacuum.
Conclusion and Future Outlook
The synthesis of pyran-pyridine and related scaffolds is dominated by highly efficient multi-component reactions. The field has seen a significant shift towards green chemistry, with the development of biodegradable organocatalysts, reusable magnetic nanocatalysts, and innovative solvent-free systems using deep eutectic solvents.[9][12] These advancements not only improve the sustainability of the synthetic process but often lead to higher yields and shorter reaction times. Future research will likely focus on expanding the substrate scope of these green methodologies, exploring flow chemistry for continuous production, and further developing novel, highly active, and recyclable catalytic systems to meet the growing demand for these privileged scaffolds in medicinal chemistry.
References
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Al-Warhi, T., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. Available at: [Link]
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Ghamari, M., et al. (2025). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Scientific Reports. Available at: [Link]
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Maleki, B., et al. An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. Scientific Reports. Available at: [Link]
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Kazemi, M., et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Molecular Diversity. Available at: [Link]
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Herrera, F., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Domino Reaction of 3-Chlorochromones with Aminoheterocycles. Synthesis of Pyrazolopyridines and Benzofuropyridines and their Optical and Ecto-5'-nucleotidase Inhibitory Effects. ResearchGate. Available at: [Link]
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Shaikh, A., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules. Available at: [Link]
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Kumar, A., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules. Available at: [Link]
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Farooqui, M., et al. (2020). Organocatalyzed domino reactions: diversity oriented synthesis of pyran-annulated scaffolds using in situ-developed benzylidenemalononitriles. ResearchGate. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Ahangar, N., et al. (2024). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. Scientific Reports. Available at: [Link]
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ResearchGate. (n.d.). Synthetic strategies of pyran derivatives by multicomponent reaction (MCR) approach. ResearchGate. Available at: [Link]
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Al-Tamimi, A. M. S., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules. Available at: [Link]
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Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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Zhang, X., et al. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry. Available at: [Link]
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Kumar, A., & Kumar, V. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]
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Casadia, I., et al. (2020). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro-[3,4-c]pyridines from Pyridoxal and Ketones. Synfacts. Available at: [Link]
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Wang, Z., et al. (2024). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry. Available at: [Link]
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Rueping, M., & Parra, A. (2010). Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). A Pyridine Cyclization Cascade with and without Dichloromethane. ResearchGate. Available at: [Link]
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Wang, W., et al. REGIOSELECTIVE MULTICOMPONENT DOMINO REACTIONS PROVIDING RAPID AND EFFICIENT ROUTES TO FUSED ACRIDINES. Organic Syntheses. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Oxan-4-yl)pyridine
Core Principle: Hazard-Aware Chemical Management
The proper disposal of any chemical begins with a thorough understanding of its potential hazards. 2-(Oxan-4-yl)pyridine, as a derivative of pyridine, belongs to a class of compounds that require careful handling due to their inherent chemical properties. Pyridine and its related compounds are typically classified as hazardous waste, and under no circumstances should they be disposed of via standard drains or mixed with non-hazardous refuse.[1][2] The primary directive is to treat this compound and any contaminated materials as hazardous waste, ensuring containment and proper disposal through certified channels.[3]
Hazard Identification and Risk Profile
Table 1: Summary of Potential Hazards for Pyridine Derivatives
| Hazard Category | Description | Rationale and Recommended Precautions |
| Flammability | Pyridine is a flammable liquid with vapors that can form explosive mixtures with air.[4] | Vapors are often heavier than air and can travel to a source of ignition and flash back.[4] All handling and storage must occur away from heat, sparks, open flames, and other ignition sources.[5] Use of non-sparking tools and explosion-proof equipment is recommended. |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Exposure can irritate the skin, eyes, and respiratory tract.[4] Systemic effects may include nausea, headache, dizziness, and potential damage to the liver and kidneys.[4] |
| Environmental | Toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment. | Direct release into the environment must be prevented.[6] Disposal must comply with all local and national environmental regulations to prevent contamination of drains, soil, and waterways.[6][7] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[4] | Contact with incompatible materials can lead to vigorous reactions, generating heat or hazardous gases. Waste must be segregated from these substances.[4] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a multi-layered safety approach is mandatory. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls
All handling of 2-(Oxan-4-yl)pyridine and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is the most critical engineering control as it minimizes the concentration of harmful and flammable vapors in the operator's breathing zone.[2]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling the chemical or its waste:
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[1]
-
Hand Protection: Nitrile or neoprene gloves should be worn, as they offer resistance to pyridine-based compounds.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.[1][4]
-
Respiratory Protection: If work cannot be performed within a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[4]
Step-by-Step Disposal Protocol
The following protocol details the systematic procedure for the collection, storage, and disposal of 2-(Oxan-4-yl)pyridine waste.
Step 1: Waste Collection
-
Container Selection: Designate a specific, compatible hazardous waste container.[1] This container should be made of glass or high-density polyethylene and must have a secure, sealable lid.[2]
-
Waste Segregation: Collect only 2-(Oxan-4-yl)pyridine and materials directly contaminated with it (e.g., pipette tips, absorbent paper) in this container. Do not mix with other waste streams, especially incompatible materials like strong acids or oxidizers.[8]
-
Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Container Management: Keep the waste container closed at all times except when adding waste.[9] This prevents the release of vapors into the laboratory.
Step 2: Temporary On-Site Storage
-
Location: Store the sealed waste container in a designated cool, dry, and well-ventilated area.[1][2] This area should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Safety Precautions: The storage area must be away from all sources of ignition, heat, and direct sunlight.[1] Ensure it is clearly marked as a hazardous waste storage area.
Step 3: Final Disposal
-
Contact EHS: Do not attempt to neutralize or dispose of the chemical yourself. The only acceptable method of disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.[1][2]
-
Arrange for Pickup: Once the container is full or is no longer needed, arrange for a waste pickup following your institution's specific procedures.[9]
-
Incineration: For pyridine-based compounds, the most common disposal method is high-temperature incineration in a licensed facility.[3][7] This process effectively destroys the chemical, preventing its release into the environment.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is essential.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods if the spill is contained within one.[1]
-
Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1][2][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, sealable hazardous waste container.[6][10]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with the absorbed spill material as hazardous waste and manage it according to the disposal protocol outlined in Section 4.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-(Oxan-4-yl)pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
